1-Allyl-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-enylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-5-8-6-3-4-7-8/h2-4,6H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPPRRLOPGKVMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392963 | |
| Record name | 1-ALLYL-1H-PYRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35852-74-5 | |
| Record name | 1-(2-Propen-1-yl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35852-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-ALLYL-1H-PYRAZOLE | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10392963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(prop-2-en-1-yl)-1H-pyrazole | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Allyl-1H-pyrazole
Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, featured in numerous FDA-approved drugs and advanced materials.[1][2][3] The functionalization of the pyrazole ring, particularly at the N1 position, is a critical step in the synthesis of novel molecular entities. This guide provides an in-depth, field-proven protocol for the synthesis and comprehensive characterization of 1-Allyl-1H-pyrazole, a versatile building block for drug discovery and chemical synthesis. We will focus on a highly efficient and scalable synthetic method—Phase-Transfer Catalysis (PTC)—and detail the suite of analytical techniques required for unambiguous structural confirmation and purity assessment. This document is intended for researchers, chemists, and drug development professionals seeking a practical and reliable guide to this important chemical transformation.
The Strategic Importance of the Pyrazole Scaffold
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This unique arrangement imparts a range of favorable physicochemical properties, including metabolic stability, hydrogen bonding capability, and a rigid framework for orienting substituents in three-dimensional space. Consequently, the pyrazole moiety is a cornerstone of modern drug design, found in blockbuster drugs such as the anti-inflammatory agent Celecoxib, the kinase inhibitor Ruxolitinib, and the erectile dysfunction treatment Sildenafil.[2][4]
The N-allyl functional group serves as a valuable synthetic handle. The terminal double bond is amenable to a wide array of subsequent chemical transformations, including but not limited to, olefin metathesis, hydroboration-oxidation, epoxidation, and polymerization. Therefore, this compound is not merely a compound but a strategic intermediate for accessing a diverse library of more complex molecules.
Synthesis via Phase-Transfer Catalyzed N-Alkylation
Rationale for Method Selection: The PTC Advantage
The N-alkylation of pyrazole presents a key synthetic challenge: achieving high yields and selectivity under mild, scalable, and environmentally conscious conditions. While various methods exist, Phase-Transfer Catalysis (PTC) has emerged as a superior strategy.[5][6]
Why Phase-Transfer Catalysis?
-
Expertise & Experience: Traditional methods often require strong, hazardous bases like sodium hydride in anhydrous organic solvents, which poses safety and scalability issues. The PTC method circumvents this by using a solid, inorganic base (e.g., potassium hydroxide) and a catalytic amount of a phase-transfer agent.[5] This creates a biphasic system (solid-liquid or liquid-liquid) that is inherently safer and easier to handle.
-
Mechanism & Causality: The core principle involves a catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), which transports the pyrazole anion from the solid or aqueous phase into the organic phase where the alkylating agent (allyl bromide) resides. This overcomes the mutual insolubility of the reactants, allowing the reaction to proceed smoothly at or near room temperature. The process is catalytic, efficient, and often requires no additional solvent, aligning with the principles of green chemistry.[5][6]
-
Trustworthiness & Simplicity: The workup is exceptionally straightforward, typically involving simple extraction and distillation or chromatography, leading to high purity products with excellent yields. This self-validating system consistently delivers the target compound, making it a reliable choice for both academic and industrial laboratories.
Detailed Experimental Protocol
This protocol describes the N-alkylation of pyrazole with allyl bromide using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
Materials:
-
Pyrazole (1.0 eq)
-
Allyl Bromide (1.0-1.2 eq)
-
Potassium Hydroxide (KOH), powdered (1.5 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.03-0.05 eq)
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add pyrazole, powdered potassium hydroxide, and tetrabutylammonium bromide.
-
Reagent Addition: Add allyl bromide to the flask dropwise at room temperature. Note: The reaction is often exothermic; for larger scales, an ice bath may be necessary to maintain the temperature below 30-35 °C.
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, add water to dissolve the salts. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. This removes any unreacted acid or base.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a pale yellow oil. Purify by vacuum distillation or flash column chromatography on silica gel to obtain this compound as a colorless oil.
Synthesis Workflow Diagram
Caption: Fig 1: Synthesis workflow for this compound via PTC.
Comprehensive Characterization
Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized product. A multi-technique approach provides a self-validating system of analysis.
Structural Elucidation by NMR Spectroscopy (¹H & ¹³C)
NMR is the most powerful tool for the structural determination of this compound. The expected spectra are highly distinct.
-
¹H NMR: The spectrum will show characteristic signals for both the pyrazole ring and the allyl group protons.
-
Pyrazole Ring: Three distinct signals in the aromatic region. H5 (adjacent to the N-allyl group) will be a doublet around 7.6 ppm. H3 will be a doublet around 7.4 ppm. H4, the proton between the two carbons, will appear as a triplet around 6.2 ppm.[7]
-
Allyl Group: This creates a classic AMX spin system. The internal methine proton (-CH=) will be a multiplet (ddt) around 6.0 ppm. The two terminal vinyl protons (=CH₂) will be distinct doublets of triplets, one around 5.2 ppm (trans) and one around 5.1 ppm (cis). The methylene protons attached to the nitrogen (-N-CH₂-) will appear as a doublet around 4.8 ppm.[8]
-
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show six unique carbon signals.
Functional Group Analysis by FTIR Spectroscopy
Infrared spectroscopy confirms the presence of key functional groups.
-
~3100-3150 cm⁻¹: C-H stretching of the aromatic pyrazole ring.
-
~2900-3080 cm⁻¹: C-H stretching of the aliphatic and vinylic protons of the allyl group.
-
~1645 cm⁻¹: A characteristic sharp peak for the C=C stretching of the terminal alkene.
-
~1500-1550 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole ring.[11]
Molecular Weight and Purity Confirmation
-
Mass Spectrometry (MS): Electron Ionization MS (EI-MS) will confirm the molecular weight. This compound (C₆H₈N₂) has a molecular weight of 108.14 g/mol . The mass spectrum should show a strong molecular ion peak ([M]⁺) at m/z = 108.[12] A prominent fragment at m/z = 67 corresponds to the pyrazole cation after the loss of the allyl radical.
-
Gas Chromatography (GC): When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is an excellent tool for assessing the purity of the volatile product, which should appear as a single major peak.
Summary of Characterization Data
| Technique | Parameter | Expected Value / Observation |
| ¹H NMR | Chemical Shift (δ, ppm) | ~7.6 (d, 1H), ~7.4 (d, 1H), ~6.2 (t, 1H), ~6.0 (m, 1H), ~5.2 (dt, 1H), ~5.1 (dt, 1H), ~4.8 (d, 2H) |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~139, ~133, ~129, ~118, ~105, ~53 |
| FTIR | Wavenumber (cm⁻¹) | ~3120 (C-H arom), ~1645 (C=C), ~1530 (C=N/C=C ring) |
| Mass Spec | m/z | 108 ([M]⁺), 67 ([M-allyl]⁺) |
| Appearance | Physical State | Colorless to pale yellow oil |
| Mol. Formula | - | C₆H₈N₂ |
| Mol. Weight | - | 108.14 g/mol [12] |
Characterization Workflow Diagram
Caption: Fig 2: Integrated workflow for product characterization.
Conclusion
This guide has detailed a robust, efficient, and reliable method for the synthesis of this compound using Phase-Transfer Catalysis. The causality behind the choice of this method—its mild conditions, high yield, and operational simplicity—makes it a superior choice for modern chemical synthesis. Furthermore, the comprehensive characterization workflow, integrating NMR, FTIR, and MS, provides a self-validating framework to ensure the unequivocal identification and high purity of the final product. By following this technical guide, researchers and drug development professionals can confidently produce and validate this key chemical intermediate, enabling further innovation in the synthesis of novel bioactive compounds and materials.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. The (1) H NMR spectrum of pyrazole in a nematic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 1-(prop-2-en-1-yl)-1H-pyrazole | C6H8N2 | CID 3489293 - PubChem [pubchem.ncbi.nlm.nih.gov]
physicochemical properties of 1-Allyl-1H-pyrazole
An In-Depth Technical Guide to the Physicochemical Properties of 1-Allyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This compound is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and materials science. As a derivative of pyrazole, a core structure in numerous pharmaceuticals, understanding its fundamental physicochemical properties is paramount for its application in novel synthesis and drug design.[1][2][3] This guide provides a comprehensive overview of the molecular structure, key physical and chemical properties, spectroscopic signature, and essential handling information for this compound. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical knowledge with practical insights to support researchers in leveraging this versatile molecule.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a privileged scaffold in drug discovery, renowned for its presence in a wide array of bioactive compounds.[2][3] Its derivatives exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The introduction of an allyl group at the N1 position of the pyrazole ring, yielding this compound, introduces a reactive handle for further functionalization and can significantly modulate the molecule's steric and electronic profile. This modification offers a valuable tool for chemists to fine-tune properties such as solubility, metabolic stability, and target binding affinity. A thorough characterization of the parent this compound is the foundational first step for any research and development program utilizing this building block.
Molecular Structure and Identifiers
The foundational identity of a chemical compound lies in its structure and standardized identifiers. These are critical for accurate documentation, database searching, and regulatory compliance.
Molecular Structure
This compound consists of a five-membered aromatic pyrazole ring substituted with an allyl group on one of the nitrogen atoms.
Caption: Molecular Structure of this compound.
Key Identifiers
For unambiguous identification, the following identifiers are used for this compound.
| Identifier | Value | Source |
| IUPAC Name | 1-(prop-2-en-1-yl)-1H-pyrazole | [4] |
| CAS Number | 35852-74-5 | [4] |
| Molecular Formula | C₆H₈N₂ | [4] |
| Molecular Weight | 108.14 g/mol | [4] |
| InChI | InChI=1S/C6H8N2/c1-2-5-8-6-3-4-7-8/h2-4,6H,1,5H2 | [4] |
| InChIKey | BPPPRRLOPGKVMQ-UHFFFAOYSA-N | [4] |
| SMILES | C=CCN1C=CC=N1 | [4] |
Physicochemical Properties
The physical properties of a compound dictate its behavior in various environments and are crucial for designing experimental conditions, from reaction setups to formulation and delivery in drug development. While specific experimental data for this compound is sparse in the literature, we can infer its likely properties based on its parent compound, 1H-pyrazole, and related structures.
| Property | Value (1H-Pyrazole) | Predicted/Observed (this compound) | Rationale/Comments |
| Physical State | Colorless crystalline solid | Likely a liquid at room temperature | The addition of the flexible, non-polar allyl group is expected to disrupt crystal packing, lowering the melting point compared to the parent pyrazole. |
| Melting Point | 66-68 °C[5] | < 25 °C | Alkylation on the pyrazole nitrogen typically reduces the melting point. |
| Boiling Point | 187 °C[5] | Estimated ~170-190 °C | The increased molecular weight from the allyl group will raise the boiling point compared to pyrazole. For comparison, 1-Allyl-3,5-dimethyl-1H-pyrazole boils at 196-197 °C.[6] |
| Density | 1.166 g/cm³ (solid)[1] | Estimated ~0.95-1.05 g/mL | The density will likely be lower than solid pyrazole but in a similar range to other liquid N-alkylated pyrazoles. |
| Solubility | Soluble in water, ethanol, methanol, acetone[1] | Moderately soluble in organic solvents (e.g., DCM, EtOAc, THF). Limited solubility in water. | The allyl group increases the lipophilicity (hydrophobicity) of the molecule, reducing its solubility in polar solvents like water compared to the parent pyrazole.[7] |
| pKa | 2.5 (for the conjugate acid)[7] | Estimated ~2.0-2.5 | The electron-donating nature of the allyl group is minimal, so the basicity of the N2 nitrogen is expected to be very similar to that of the parent pyrazole. |
Spectroscopic Characterization
Spectroscopic analysis provides a definitive fingerprint for a molecule, confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are predicted based on established principles and data from related structures.[8][9]
¹H NMR (Predicted):
-
Pyrazole Ring Protons:
-
H5: ~7.5 ppm (doublet)
-
H3: ~7.4 ppm (doublet)
-
H4: ~6.2 ppm (triplet)
-
-
Allyl Group Protons:
-
Internal vinyl H: ~5.9-6.1 ppm (multiplet, ddt)
-
Terminal vinyl H (trans to CH₂): ~5.2 ppm (doublet)
-
Terminal vinyl H (cis to CH₂): ~5.1 ppm (doublet)
-
Methylene (CH₂): ~4.7 ppm (doublet)
-
¹³C NMR (Predicted):
-
Pyrazole Ring Carbons: C5 (~139 ppm), C3 (~130 ppm), C4 (~105 ppm)
-
Allyl Group Carbons: Internal vinyl C (~133 ppm), Terminal vinyl C (~118 ppm), Methylene C (~52 ppm)
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
~3100-3000 cm⁻¹: C-H stretching (aromatic and vinyl)
-
~2950-2850 cm⁻¹: C-H stretching (aliphatic CH₂)
-
~1645 cm⁻¹: C=C stretching (allyl group)
-
~1500-1400 cm⁻¹: C=N and C=C stretching (pyrazole ring)
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Expected Molecular Ion [M]⁺: m/z = 108.07
Synthesis and Reactivity
General Synthesis Protocol
This compound is typically synthesized via the N-alkylation of pyrazole with an allyl halide, such as allyl bromide, in the presence of a base.[7]
Caption: General workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a round-bottom flask charged with pyrazole (1.0 eq) and a suitable base such as potassium carbonate (1.5 eq), add a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile.
-
Cooling: Place the flask in an ice bath and stir the suspension for 15 minutes.
-
Reagent Addition: Add allyl bromide (1.1 eq) dropwise to the cooled suspension over 10-15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed (typically 12-24 hours).
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel to obtain the pure this compound.
Chemical Reactivity
The reactivity of this compound is characterized by the properties of both the pyrazole ring and the allyl group.
-
Pyrazole Ring: The ring is generally stable but can undergo electrophilic substitution, although it is less reactive than pyrrole.
-
Allyl Group: The terminal double bond is a site for a variety of reactions, including hydrogenation, halogenation, epoxidation, and polymerization, making it a versatile handle for further molecular elaboration.[8]
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
Hazards: It is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][10]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[11] Handle in a well-ventilated area or a chemical fume hood.[10]
-
Storage: Store in a cool, dry, well-ventilated place away from heat and ignition sources.[10] Keep the container tightly closed.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]
Conclusion
This compound is a valuable building block in synthetic and medicinal chemistry. This guide has detailed its core physicochemical properties, spectroscopic profile, and synthetic methodology. A firm grasp of these fundamentals is essential for any scientist aiming to incorporate this compound into their research. The combination of a stable, drug-like pyrazole core with a reactive allyl handle ensures that this compound will continue to be a molecule of interest in the pursuit of novel chemical entities.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1-(prop-2-en-1-yl)-1H-pyrazole | C6H8N2 | CID 3489293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
1-Allyl-1H-pyrazole NMR and IR spectral analysis
An In-Depth Technical Guide to the Spectroscopic Analysis of 1-Allyl-1H-pyrazole
Abstract
This compound is a key heterocyclic building block in medicinal chemistry and materials science, valued for its versatile reactivity and the biological activity of its derivatives.[1] Unambiguous structural confirmation and purity assessment are paramount in the synthesis and application of this compound. This technical guide provides a comprehensive analysis of this compound using Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. We delve into the theoretical underpinnings of spectral interpretation, correlate spectral data to molecular structure, and provide field-proven experimental protocols for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to apply these analytical techniques for the rigorous characterization of N-substituted pyrazoles.
The Molecular Blueprint: Structure and Significance
This compound is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms, with an allyl group substituted at the N1 position. Understanding this structure is the foundation for interpreting its spectral output. The molecule's asymmetry and the combination of sp² (aromatic and vinylic) and sp³ (allylic) hybridized carbons create a distinct spectroscopic fingerprint.
Diagram 1: Annotated Structure of this compound
Caption: Numbering scheme for this compound.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.[2][3] For this compound, the spectrum is logically divided into two regions: the downfield aromatic region for the pyrazole ring protons and the more upfield region for the allyl group protons.
Causality of Chemical Shifts and Splitting Patterns
The position of a signal (chemical shift, δ) is dictated by the electron density around the proton.[3][4][5] Electron-withdrawing groups or proximity to π-systems (like aromatic rings or double bonds) decrease electron density, "deshielding" the proton and shifting its signal downfield (to a higher ppm value).[4][5] Spin-spin coupling, where the magnetic field of one proton influences its neighbors, causes signals to split into multiplets. The multiplicity is described by the n+1 rule , where 'n' is the number of equivalent neighboring protons.[3]
-
Pyrazole Ring Protons (H3, H4, H5): These protons are attached to an aromatic ring and are thus significantly deshielded, appearing in the δ 6.0-8.0 ppm range.[6][7][8]
-
H5: Flanked by the N1-allyl group and the C4-H bond, it typically appears as a doublet.
-
H3: Adjacent to N2 and C4-H, it also appears as a doublet.
-
H4: Coupled to both H3 and H5, its signal is split into a triplet (or more accurately, a doublet of doublets).
-
-
Allyl Group Protons (H1', H2', H3'): This system presents a classic example of vinylic and allylic protons.
-
H1' (-N-CH₂-): These two protons are directly attached to a carbon bonded to the electronegative nitrogen atom, shifting them downfield relative to typical allylic protons. They are coupled to the H2' proton, resulting in a doublet. Their signal is expected around δ 4.7-4.9 ppm.
-
H2' (-CH=): This vinylic proton is coupled to three sets of non-equivalent protons: the two H1' protons and the two H3' terminal vinyl protons (cis and trans). This complex coupling results in a multiplet, often a doublet of doublet of triplets (ddt), in the δ 5.9-6.1 ppm range.[9]
-
H3' (=CH₂): The two terminal vinyl protons are diastereotopic, meaning they are chemically non-equivalent. They appear as two distinct signals. Each is coupled geminally to the other and vicinally (cis or trans) to H2', resulting in two separate doublet of doublets in the δ 5.1-5.3 ppm range.[9]
-
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H5 | ~7.5 - 7.7 | d (doublet) | J5,4 ≈ 2.0 - 3.0 | 1H |
| H3 | ~7.4 - 7.6 | d (doublet) | J3,4 ≈ 1.5 - 2.5 | 1H |
| H4 | ~6.2 - 6.4 | t (triplet) / dd | J4,5 & J4,3 ≈ 2.0 - 2.5 | 1H |
| H2' | ~5.9 - 6.1 | ddt | J2',3'trans, J2',3'cis, J2',1' | 1H |
| H3' (trans) | ~5.2 - 5.4 | dd | J3'trans,2' ≈ 17.0, Jgem ≈ 1.5 | 1H |
| H3' (cis) | ~5.1 - 5.3 | dd | J3'cis,2' ≈ 10.0, Jgem ≈ 1.5 | 1H |
| H1' | ~4.7 - 4.9 | dt | J1',2' ≈ 5.0, J1',3' ≈ 1.5 | 2H |
Note: Predicted values are based on typical ranges for N-substituted pyrazoles and allyl systems. Actual values may vary based on solvent and experimental conditions.[10]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is common for non-polar to moderately polar compounds.
-
Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the solvent's deuterium signal and properly shimmed to achieve a homogeneous magnetic field.
-
Acquisition Parameters:
-
Pulse Angle: Set to a standard 30-45 degrees to ensure adequate signal without saturation.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: Set to 1-2 seconds to allow for full proton relaxation between pulses, ensuring accurate integration.
-
Number of Scans: Acquire 8 to 16 scans for a sufficiently concentrated sample to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) to its known value. Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides a map of the carbon framework of a molecule.[11] Since ¹³C has a low natural abundance (~1.1%), spectra typically require more scans than ¹H NMR. Spectra are usually acquired under proton-decoupled conditions, meaning each unique carbon atom appears as a single sharp line, simplifying the spectrum by removing C-H coupling.[11]
Causality of Chemical Shifts
Similar to ¹H NMR, the chemical shift of a carbon atom is influenced by its electronic environment. Electronegative atoms (like nitrogen) and sp² hybridization cause a downfield shift.
-
Pyrazole Ring Carbons (C3, C4, C5): These aromatic carbons appear in the downfield region, typically δ 100-150 ppm.[12][13] C3 and C5, being adjacent to nitrogen atoms, are generally more deshielded than C4.
-
Allyl Group Carbons (C1', C2', C3'):
-
C1': This sp³ carbon is bonded to nitrogen, shifting it downfield to ~δ 50-55 ppm.
-
C2' & C3': These sp² vinylic carbons appear further downfield. The internal carbon (C2') is typically more deshielded (~δ 130-135 ppm) than the terminal carbon (C3', ~δ 117-120 ppm).
-
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C3 | ~138 - 140 |
| C5 | ~128 - 130 |
| C2' | ~132 - 134 |
| C3' | ~117 - 120 |
| C4 | ~105 - 107 |
| C1' | ~51 - 54 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the low sensitivity of the ¹³C nucleus.
-
Instrument Setup: Lock and shim the instrument as done for ¹H NMR.
-
Acquisition Parameters:
-
Technique: Use a standard proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: Set a wide spectral width (e.g., 0-220 ppm) to ensure all carbon signals are captured.
-
Relaxation Delay: A longer delay (2-5 seconds) is often necessary for complete relaxation of all carbon nuclei, especially quaternary carbons (not present in this molecule).
-
Number of Scans: A significantly higher number of scans (e.g., 256 to 1024 or more) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the data similarly to ¹H NMR. Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
FT-IR Spectroscopy: Identifying Functional Group Vibrations
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching and bending).[14] It is an excellent tool for identifying the presence of specific functional groups.
Characteristic Vibrational Frequencies
Each bond type vibrates at a characteristic frequency, allowing for the identification of the molecule's functional components.
-
C-H Stretching:
-
C=C and C=N Stretching:
-
C-N Stretching: This vibration typically appears as a medium to strong band in the 1000-1250 cm⁻¹ region.[14][15]
-
Out-of-Plane (OOP) Bending: Strong bands in the 700-1000 cm⁻¹ "fingerprint region" are highly characteristic. The monosubstituted alkene (the allyl group) will show strong bands around 910 cm⁻¹ and 990 cm⁻¹.[16]
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3150 - 3050 | C-H Stretch | Pyrazole Ring & Alkene |
| 2980 - 2850 | C-H Stretch | Allylic CH₂ |
| 1650 - 1640 | C=C Stretch | Alkene |
| 1600 - 1450 | C=C, C=N Stretch | Pyrazole Ring |
| ~990 and ~910 | =C-H Bend (OOP) | Monosubstituted Alkene |
| 1250 - 1000 | C-N Stretch | Pyrazole-Allyl |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place one drop of pure this compound onto the surface of a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin liquid film.
-
-
Instrument Setup:
-
Ensure the sample compartment is clean and dry.
-
Perform a background scan with the empty salt plates (or an empty sample compartment) to subtract atmospheric CO₂ and H₂O absorptions.
-
-
Acquisition:
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.[19]
-
-
Data Analysis: Label the significant peaks in the spectrum and correlate them to the expected vibrational modes of the functional groups.
Diagram 2: General Workflow for Spectroscopic Analysis
Caption: Workflow from sample preparation to final structural verification.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a powerful and self-validating system for the comprehensive characterization of this compound. ¹H NMR elucidates the precise proton environment and connectivity, ¹³C NMR maps the carbon skeleton, and FT-IR confirms the presence of key functional groups. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently verify the identity, purity, and structural integrity of this important heterocyclic compound, ensuring the reliability of their subsequent research and development efforts.
References
- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interpreting | OpenOChem Learn [learn.openochem.org]
- 3. azooptics.com [azooptics.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 6. rsc.org [rsc.org]
- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. compoundchem.com [compoundchem.com]
- 11. NMR Spectroscopy [www2.chemistry.msu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 15. eng.uc.edu [eng.uc.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biological Activities of 1-Allyl-1H-pyrazole Derivatives
Executive Summary
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous therapeutic agents.[1][2][3] This guide delves into the specific subclass of 1-allyl-1H-pyrazole derivatives, exploring the profound impact of the N1-allyl substitution on their biological profiles. The introduction of the allyl group—a small, lipophilic, and reactive moiety—can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, making this class of molecules a fertile ground for drug discovery. We will dissect the synthesis, mechanisms of action, and biological activities of these derivatives across four key therapeutic areas: antimicrobial, anti-inflammatory, anticancer, and insecticidal. This document is structured to provide not only foundational knowledge but also actionable, field-proven experimental protocols and mechanistic insights to empower researchers in their drug development endeavors.
Part 1: The this compound Scaffold: Synthesis and Structural Significance
The versatility of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, allows for extensive structural diversification.[4] The strategic placement of an allyl group at the N1 position serves multiple purposes. From a medicinal chemist's perspective, it enhances lipophilicity, which can improve membrane permeability and target engagement. Furthermore, the terminal double bond of the allyl group offers a reactive handle for subsequent chemical modifications, enabling the creation of diverse chemical libraries for screening.
Core Synthesis Methodology: Cyclocondensation Approach
The most direct and widely adopted method for synthesizing the this compound core is the cyclocondensation reaction between a suitable 1,3-dicarbonyl compound and allylhydrazine.[5][6] This reaction is robust, generally high-yielding, and allows for variability in substituents at other positions of the pyrazole ring.
Experimental Protocol: General Synthesis of a 1-Allyl-3,5-disubstituted-1H-pyrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid.
-
Reagent Addition: Add allylhydrazine (or its salt, e.g., allylhydrazine sulfate) (1.1 eq.) to the solution. If using a salt, a base such as sodium acetate may be required to liberate the free hydrazine.
-
Cyclization: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography on silica gel or by recrystallization to yield the pure this compound derivative.[7]
Causality Behind Experimental Choices:
-
Ethanol/Acetic Acid as Solvent: These polar protic solvents are effective at solvating the reactants and facilitating the proton transfer steps inherent in the condensation and cyclization mechanism. Acetic acid can also act as a catalyst.
-
Reflux Conditions: The application of heat provides the necessary activation energy to overcome the energy barrier for the intramolecular cyclization and subsequent dehydration, driving the reaction to completion.
-
Purification: Chromatographic purification is essential to remove unreacted starting materials and any potential regioisomeric byproducts, ensuring the high purity required for accurate biological evaluation.
Caption: Generalized workflow for the synthesis of this compound derivatives.
Part 2: Key Biological Activities and Mechanistic Insights
This compound derivatives have demonstrated a remarkable breadth of biological activities. This section explores four of the most significant areas, detailing the underlying mechanisms of action and providing validated protocols for their evaluation.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[8][9][10]
Mechanistic Overview: While multiple mechanisms may be at play, one well-supported target for pyrazole derivatives is the enzyme glucosamine-6-phosphate (GlcN-6-P) synthase.[11] This enzyme is crucial for the biosynthesis of the bacterial cell wall. By inhibiting this enzyme, the pyrazole derivatives disrupt cell wall integrity, leading to bacterial cell death. The lipophilic nature of the allyl group can facilitate the compound's transit across the bacterial cell membrane to reach this intracellular target.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in a 96-well microtiter plate using broth to achieve a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[12]
Data Presentation: Antimicrobial Activity of this compound Derivatives
| Compound ID | R1-Substituent | R2-Substituent | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| PZ-A-01 | Methyl | Phenyl | 16 | 32 | 64 |
| PZ-A-02 | Methyl | 4-Chlorophenyl | 8 | 16 | 32 |
| PZ-A-03 | Trifluoromethyl | Phenyl | 4 | 8 | 16 |
| Ciprofloxacin | - | - | 1 | 0.5 | N/A |
| Fluconazole | - | - | N/A | N/A | 8 |
| (Note: Data are representative examples based on published literature trends for pyrazole derivatives.[11][12]) |
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Pyrazole-containing drugs, most notably Celecoxib, are renowned for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase-2 (COX-2).[12][13]
Mechanistic Overview: Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes. COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa. COX-2, however, is inducible and is upregulated at sites of inflammation. This compound derivatives with appropriate substitutions can selectively bind to the active site of the COX-2 enzyme, blocking prostaglandin synthesis and thereby reducing inflammation, pain, and fever, often with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[14][15][16]
Caption: Simplified arachidonic acid pathway and selective COX-2 inhibition.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compounds (e.g., 10 mg/kg) and a reference drug (e.g., Diclofenac sodium) orally or intraperitoneally. A control group receives only the vehicle.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (Vt - V0)treated / (Vt - V0)control] x 100.
Data Presentation: Anti-inflammatory Effect in Paw Edema Model
| Compound ID | Dose (mg/kg) | Max. % Inhibition of Edema (at 3h) |
| PZ-A-01 | 10 | 45.2% |
| PZ-A-02 | 10 | 68.5% |
| PZ-A-03 | 10 | 75.8% |
| Diclofenac | 10 | 72.1% |
| Control | Vehicle | 0% |
| (Note: Data are representative examples.[14][17]) |
Anticancer Activity
The structural versatility of pyrazoles makes them ideal scaffolds for targeting various pathways involved in cancer progression.[18][19]
Mechanistic Overview: this compound derivatives can exert anticancer effects through multiple mechanisms.[20] Some derivatives function as potent tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase.[18] Others have been shown to inhibit key signaling kinases like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.[20] A common downstream effect of these actions is the induction of apoptosis (programmed cell death), often preceded by cell cycle arrest in the G0/G1 phase.[21][22]
Caption: Logical workflow of pyrazole-induced anticancer activity.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth).[20]
Data Presentation: In Vitro Cytotoxicity of Pyrazole Derivatives
| Compound ID | IC50 (µM) vs MCF-7 (Breast) | IC50 (µM) vs HepG2 (Liver) | IC50 (µM) vs A549 (Lung) |
| PZ-A-01 | 22.5 | 35.1 | 41.8 |
| PZ-A-02 | 8.3 | 12.6 | 15.4 |
| PZ-A-03 | 1.5 | 2.8 | 4.1 |
| Etoposide | 5.2 | 7.9 | 6.5 |
| (Note: Data are representative examples based on published literature.[20][23]) |
Insecticidal Activity
Pyrazole-based compounds, such as Fipronil, are highly effective broad-spectrum insecticides used extensively in agriculture and veterinary medicine.[24]
Mechanistic Overview: The primary mode of action for many insecticidal pyrazoles is the non-competitive blocking of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect central nervous system.[24] GABA is the main inhibitory neurotransmitter in insects. By blocking the chloride ion influx, these compounds cause hyperexcitation of the insect's nervous system, leading to paralysis and death. This target provides a degree of selectivity, as the binding affinity of these pyrazoles is typically much higher for insect GABA receptors than for mammalian receptors.
Experimental Protocol: Contact Toxicity Bioassay against Plutella xylostella (Diamondback Moth)
-
Compound Preparation: Prepare solutions of the test compounds in a suitable solvent (e.g., acetone) at various concentrations.
-
Leaf-Dip Method: Cut cabbage leaf discs of a uniform size. Dip each disc into a test solution for 10-20 seconds and then allow it to air dry completely. Control discs are dipped in solvent only.
-
Insect Exposure: Place one treated leaf disc into a petri dish lined with moist filter paper. Introduce a set number (e.g., 10-20) of third-instar larvae of P. xylostella into each dish.
-
Incubation: Maintain the petri dishes at a controlled temperature (e.g., 25°C) and photoperiod.
-
Mortality Assessment: Record the number of dead larvae after 24, 48, and 72 hours. Larvae are considered dead if they cannot move when prodded with a fine brush.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis.[24][25]
Data Presentation: Insecticidal Activity against P. xylostella
| Compound ID | Concentration (µg/mL) | % Mortality at 48h | LC50 (µg/mL) |
| PZ-A-04 | 100 | 85% | 55.6 |
| PZ-A-05 | 100 | 95% | 28.3 |
| PZ-A-06 | 100 | 100% | 12.1 |
| Fipronil | 100 | 100% | 8.7 |
| (Note: Data are representative examples based on published reports.[24][25][26][27]) |
Part 3: Structure-Activity Relationship (SAR) and Future Perspectives
The collective data from biological evaluations allow for the formulation of critical Structure-Activity Relationships (SAR). For 1-allyl-1H-pyrazoles, several trends are apparent:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as trifluoromethyl or halo-substituents, on the aryl rings attached to the pyrazole core often enhances anticancer and insecticidal activity by improving target binding affinity.[19]
-
Lipophilicity: The N1-allyl group contributes to the molecule's overall lipophilicity, which is crucial for crossing biological membranes. This can be a key determinant of efficacy in antimicrobial and insecticidal applications.
-
Steric Factors: The size and shape of substituents at the C3 and C5 positions are critical for fitting into the active sites of target enzymes like COX-2 or receptors like the GABA receptor.
Future Directions: The this compound scaffold remains a highly promising starting point for novel drug discovery. Future research should focus on:
-
Multi-Target Ligands: Designing single molecules that can modulate multiple targets (e.g., dual COX-2/5-LOX inhibitors for inflammation or dual kinase/tubulin inhibitors for cancer) to achieve synergistic effects and overcome resistance.
-
Pharmacokinetic Optimization: Modifying the scaffold to improve metabolic stability, reduce off-target toxicity, and enhance bioavailability.
-
Exploring New Targets: Screening this compound libraries against emerging biological targets in areas like neurodegenerative diseases and viral infections.
This guide provides a robust framework for understanding and investigating the biological potential of this compound derivatives. The combination of mechanistic knowledge and validated experimental protocols offers a solid foundation for the rational design and development of the next generation of pyrazole-based therapeutics.
References
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. jchr.org [jchr.org]
- 3. chemrevlett.com [chemrevlett.com]
- 4. ijpsr.info [ijpsr.info]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tsijournals.com [tsijournals.com]
- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. sciencescholar.us [sciencescholar.us]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity of the Allyl Group in 1-Allyl-1H-pyrazole
Introduction: The Strategic Importance of the Allyl Group on the Pyrazole Core
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, celebrated for its diverse biological activities and versatile chemical properties.[1][2] When appended with an allyl group at the N1 position, the resulting molecule, 1-Allyl-1H-pyrazole, becomes a particularly powerful and multifaceted building block. This guide delves into the reactivity of this pendant allyl group, a feature that provides a rich platform for synthetic diversification.
The strategic value of the allyl group lies in its dual nature. It is an unactivated alkene, yet its proximity to the pyrazole ring and its inherent electronic properties allow it to participate in a wide array of chemical transformations. These reactions provide chemists with a "handle" to introduce complexity, modify solubility, or attach pharmacophores, all while preserving the core pyrazole structure. Understanding the causality behind the allyl group's reactivity—why certain catalysts are chosen, how reaction conditions dictate outcomes, and what mechanisms are at play—is paramount for leveraging its full synthetic potential. This document serves as a technical guide for researchers, scientists, and drug development professionals, offering field-proven insights into harnessing the chemistry of this versatile synthon.
Isomerization: Strategic Repositioning of the Double Bond
One of the most fundamental transformations of this compound is the migration of its terminal double bond to form the thermodynamically more stable, internally conjugated 1-(prop-1-en-1-yl)-1H-pyrazole. This isomerization extends the conjugation of the pyrazole ring, a transformation that can be a desired outcome or an unwanted side reaction.
Causality of Isomerization: The driving force for this reaction is the formation of a C=C double bond that is in conjugation with the aromatic pyrazole system. This extended π-system is energetically more favorable than the isolated double bond of the allyl group. The reaction is typically promoted by heat or transition metal catalysts, which provide a lower-energy pathway for the hydrogen shift.[3] For instance, prolonged heating during other functionalization reactions has been observed to yield the isomerized product.[3] Certain nickel complexes are particularly effective at promoting this type of long-range isomerization.[3]
Experimental Protocol: Rhodium-Catalyzed Isomerization
This protocol describes a standard method for the directed isomerization of N-allyl heterocycles.
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq). The flask is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (0.1 M) via syringe.
-
Catalyst Preparation: In a separate glovebox or Schlenk flask, prepare a solution of Wilkinson's catalyst (Rh(PPh₃)₃Cl) (0.01 eq) in a minimal amount of anhydrous toluene.
-
Reaction Initiation: Add the catalyst solution to the substrate solution at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The crude residue can be purified by silica gel column chromatography to yield the 1-(prop-1-en-1-yl)-1H-pyrazole isomers (E/Z mixture).
Diagram: Isomerization Workflow
Caption: Workflow for catalyzed allyl group isomerization.
Palladium-Catalyzed Functionalization: A Gateway to Complexity
Palladium catalysis is arguably the most powerful tool for activating the allyl group of this compound, enabling a host of transformations that form new carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed via a π-allylpalladium intermediate, a well-studied and highly versatile reactive species.[4]
Hydroamination: Direct C-N Bond Formation
The direct addition of the N-H bond of a second pyrazole molecule across the allyl double bond represents a highly atom-economical method for synthesizing bis-pyrazole structures. While direct hydroamination can be challenging, palladium-catalyzed variants provide a reliable route. The reaction's success hinges on the ability of the palladium catalyst to coordinate both the pyrazole and the diene (or in this case, the allyl group), facilitating a subsequent hydrogen transfer and C-N bond formation.[5][6]
Mechanistic Insight: Mechanistic studies on analogous systems suggest a pathway involving a Pd(0)-catalyzed ligand-to-ligand hydrogen transfer (LLHT).[5][6] This avoids a traditional oxidative addition/reductive elimination cycle and allows the reaction to proceed under mild conditions. The choice of phosphine ligand is critical for achieving high yield and, in asymmetric versions, high enantioselectivity.
Experimental Protocol: Intermolecular Hydroamination
-
Catalyst Precursor: In a glovebox, add [Pd(η³-C₃H₅)Cl]₂ (2.5 mol%) and a suitable phosphine ligand (e.g., MeO-BIPHEP, 7.5 mol%) to a vial.
-
Reactant Loading: Add the pyrazole nucleophile (e.g., 4-phenyl-1H-pyrazole, 1.2 eq) and this compound (1.0 eq).
-
Solvent Addition: Add cyclopentyl methyl ether (CPME) to achieve a concentration of 0.25 M.
-
Reaction Conditions: Seal the vial and stir the mixture at room temperature (23 °C) for 18-24 hours.
-
Monitoring and Work-up: Monitor the reaction by GC-MS. Upon completion, concentrate the mixture and purify by flash chromatography on silica gel to isolate the coupled product.
Allylic Alkylation
The allyl group can also be used in N-allylic alkylation reactions, where it acts as an electrophile after activation by a palladium catalyst. This protocol allows for the formation of diverse N-alkyl pyrazoles with high regioselectivity.[7]
Table 1: Representative Palladium-Catalyzed Reactions
| Reaction Type | Catalyst System | Key Features | Yield (%) | Reference |
| Hydroamination | [Pd(η³-C₃H₅)Cl]₂ / Ligand | Atom-economical C-N bond formation | Good to Excellent | [5][6] |
| N-Allylic Alkylation | Pd(dba)₂ / Ligand | High regioselectivity, broad substrate scope | ≤99% | [7] |
Olefin Metathesis: Building Molecular Scaffolds
The terminal double bond of the allyl group is an ideal substrate for olefin metathesis, a powerful reaction for forming new carbon-carbon double bonds. Cross-metathesis with another olefin allows for the direct installation of complex side chains onto the pyrazole core.
Causality and Catalyst Choice: The choice of a ruthenium-based catalyst (e.g., Grubbs' 1st or 2nd generation, Hoveyda-Grubbs) is standard for this transformation. These catalysts are tolerant of the nitrogen-containing pyrazole ring. The reaction's efficiency can be influenced by the metathesis partner and the potential for catalyst inhibition. A key challenge in the cross-metathesis of allyl-containing compounds is the potential for competing and undesired double bond isomerization, which can be suppressed by additives like phenol or by careful control of reaction conditions.[8]
Experimental Protocol: Cross-Metathesis with an Acrylate
-
Reactant Preparation: Dissolve this compound (1.0 eq) and methyl acrylate (1.5 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Additive: To suppress isomerization, add 1,4-benzoquinone (10 mol%) to the solution.[8]
-
Catalyst Addition: Add Grubbs' 2nd generation catalyst (2 mol%) to the solution.
-
Reaction Progress: Stir the reaction at 40 °C and monitor by GC-MS. The reaction is typically complete within 4-12 hours.
-
Quenching and Purification: Quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel) to yield the desired E-acrylate product.
Diagram: Olefin Cross-Metathesis Mechanism
Caption: Simplified mechanism of olefin cross-metathesis.
Electrophilic and Radical Additions to the Double Bond
The allyl group's double bond exhibits classical alkene reactivity, readily undergoing addition reactions with various electrophiles and radicals. These transformations are fundamental for installing functional groups directly adjacent to the pyrazole ring system.
Mechanistic Considerations: Electrophilic additions, such as halogenation, proceed through a cyclic halonium ion intermediate, leading to anti-addition products. Hydrohalogenation follows Markovnikov's rule, where the hydrogen adds to the terminal carbon and the halide to the more substituted internal carbon, due to the formation of a more stable secondary carbocation intermediate.[9] Conversely, radical addition of HBr (in the presence of peroxides) proceeds via an anti-Markovnikov pathway.[10]
Experimental Protocol: Radical Addition of Thiol
This protocol leverages a radical mechanism for the anti-Markovnikov addition of a thiol across the double bond, a reaction often initiated by AIBN or UV light.[10]
-
Reactant Mixture: In a quartz reaction vessel, combine this compound (1.0 eq) and dodecanethiol (1.1 eq).
-
Initiator: Add azobisisobutyronitrile (AIBN) (5 mol%) as a radical initiator.
-
Reaction Conditions: Heat the mixture to 80 °C under an inert atmosphere for 2 hours. Alternatively, conduct the reaction at room temperature under irradiation with a UV lamp (254 nm).
-
Purification: After consumption of the starting material (monitored by TLC), the reaction mixture can often be purified directly by column chromatography to yield the thioether product.
Cycloaddition Reactions: Constructing New Rings
The allyl double bond can serve as a 2π component in cycloaddition reactions, providing a powerful strategy for constructing new five- or six-membered rings fused or linked to the pyrazole scaffold.
[3+2] Dipolar Cycloaddition
The reaction of the allyl group with a 1,3-dipole, such as an azide or a nitrile oxide, is a highly efficient method for synthesizing five-membered heterocycles.[11][12] For example, the reaction with benzyl azide yields a triazoline ring, which can be a stable product or an intermediate that rearranges or eliminates to form other structures.
Experimental Protocol: Azide-Alkyne Cycloaddition Analogue
-
Reactant Setup: Dissolve this compound (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of t-butanol and water.
-
Catalyst Addition: Add sodium ascorbate (10 mol%) followed by copper(II) sulfate pentahydrate (5 mol%).
-
Reaction: Stir the mixture vigorously at room temperature for 24 hours.
-
Work-up: Dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography.
Table 2: Summary of Allyl Group Reactivity
| Reaction Class | Reagents/Catalyst | Transformation | Key Insight |
| Isomerization | Rh(PPh₃)₃Cl, Heat | Terminal to Internal Alkene | Driven by conjugation with pyrazole ring. |
| Hydroamination | Pd(0) / Phosphine Ligand | C=C → C-C-N | Atom-economical, proceeds via LLHT mechanism. |
| Metathesis | Grubbs' Catalyst | Alkene Exchange | Powerful C-C bond formation; isomerization is a key side reaction to control. |
| Radical Addition | Thiol, AIBN | C=C → C-C-S | Anti-Markovnikov functionalization. |
| [3+2] Cycloaddition | Azide, Cu(I) | C=C → Triazoline Ring | Efficient construction of new heterocyclic rings. |
Conclusion
The allyl group of this compound is not merely a passive linker but a highly reactive and versatile functional handle. Its ability to undergo isomerization, palladium-catalyzed coupling, olefin metathesis, various addition reactions, and cycloadditions makes it a cornerstone for the strategic elaboration of the pyrazole scaffold. By understanding the underlying mechanisms and carefully selecting reaction conditions and catalysts, researchers can unlock a vast chemical space. The protocols and insights provided in this guide serve as a foundation for the rational design and execution of synthetic strategies, empowering scientists in drug discovery and materials science to build novel and functional molecules from this invaluable starting material.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. escholarship.org [escholarship.org]
- 6. Enantioselective Addition of Pyrazoles to Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cross metathesis of allyl alcohols: how to suppress and how to promote double bond isomerization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 3.2 Reactions of Allyl System – Organic Chemistry II [kpu.pressbooks.pub]
- 10. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
An In-Depth Technical Guide to 1-Allyl-1H-pyrazole: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-Allyl-1H-pyrazole, a versatile heterocyclic building block of significant interest to researchers and professionals in drug discovery and chemical synthesis. This document details the core physicochemical properties of the molecule, including its Chemical Abstracts Service (CAS) number and molecular weight. A detailed, field-proven protocol for its synthesis via N-alkylation is presented, emphasizing the mechanistic rationale behind the procedural steps to ensure reproducibility and high yield. Furthermore, this guide compiles and interprets key analytical data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to provide a complete characterization of the molecule. The guide also explores the chemical reactivity of this compound and discusses its current and potential applications as a key intermediate in the development of novel therapeutic agents and other advanced materials.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The metabolic stability of the pyrazole nucleus, coupled with its ability to act as a versatile pharmacophore capable of engaging in various biological interactions, has made it a cornerstone in the design of therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[1][2]
The introduction of an allyl group at the N1 position of the pyrazole ring, yielding this compound, provides a valuable synthetic handle. The terminal double bond of the allyl group is amenable to a wide range of chemical transformations, allowing for further molecular elaboration and the construction of complex molecular architectures. This makes this compound a highly sought-after intermediate for creating libraries of novel compounds for high-throughput screening and lead optimization in drug development programs.
Core Molecular Identifiers and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is critical for its effective use in research and development. The key identifiers and calculated physicochemical properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 35852-74-5 | PubChem[3] |
| Molecular Formula | C₆H₈N₂ | PubChem[3] |
| Molecular Weight | 108.14 g/mol | PubChem[3] |
| Appearance | Colorless Liquid | Sigma-Aldrich[4] |
Synthesis of this compound: A Validated Protocol
The most direct and widely adopted method for the synthesis of this compound is the N-alkylation of the parent pyrazole heterocycle. This reaction proceeds via a nucleophilic substitution mechanism where the pyrazolate anion, generated in situ, attacks an allylic electrophile.
Mechanistic Rationale
The N-H proton of the pyrazole ring is weakly acidic due to the aromatic nature of the heterocycle.[5] Treatment with a suitable base abstracts this proton, forming the pyrazolate anion. This anion is a potent nucleophile, and in the case of unsymmetrical pyrazoles, can lead to a mixture of N1 and N2 alkylated regioisomers. However, for the symmetrical pyrazole, only one product is possible. The subsequent addition of an allyl halide, such as allyl bromide, results in an Sₙ2 reaction where the pyrazolate nitrogen displaces the bromide, forming the C-N bond and yielding the desired this compound. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) and an aprotic polar solvent like N,N-Dimethylformamide (DMF) is crucial for efficiently generating the pyrazolate anion while minimizing side reactions.[6]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for N-alkylation of pyrazoles and should be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.[6]
Materials and Reagents:
-
Pyrazole (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Allyl bromide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq).
-
Under a nitrogen atmosphere, add anhydrous DMF to the flask to create a suspension. Cool the suspension to 0 °C using an ice bath.
-
Dissolve pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C.
-
Expert Insight: The slow addition of pyrazole to the NaH suspension is critical to control the evolution of hydrogen gas, which is flammable. Maintaining the temperature at 0 °C ensures a controlled reaction rate.
-
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the pyrazolate anion.
-
Add allyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Self-Validation: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes) until the starting pyrazole is consumed.
-
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford pure this compound.
Analytical Characterization
Full characterization using modern spectroscopic techniques is essential to confirm the identity and purity of the synthesized this compound. The data presented below are predicted values based on closely related structures and general principles of NMR and IR spectroscopy.[4][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.55 (d, J = 1.8 Hz, 1H): Proton at C5 of the pyrazole ring.
-
δ 7.49 (d, J = 2.4 Hz, 1H): Proton at C3 of the pyrazole ring.
-
δ 6.27 (t, J = 2.2 Hz, 1H): Proton at C4 of the pyrazole ring.
-
δ 6.05-5.95 (m, 1H): Internal vinyl proton of the allyl group (-CH=CH₂).
-
δ 5.20-5.10 (m, 2H): Terminal vinyl protons of the allyl group (=CH₂).
-
δ 4.70 (dt, J = 5.6, 1.6 Hz, 2H): Methylene protons adjacent to the pyrazole nitrogen (-N-CH₂-).
¹³C NMR (100 MHz, CDCl₃):
-
δ 139.5: C3 of the pyrazole ring.
-
δ 132.5: Internal vinyl carbon of the allyl group (-CH=CH₂).
-
δ 129.0: C5 of the pyrazole ring.
-
δ 118.0: Terminal vinyl carbon of the allyl group (=CH₂).
-
δ 105.8: C4 of the pyrazole ring.
-
δ 54.5: Methylene carbon adjacent to the pyrazole nitrogen (-N-CH₂-).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretch (aromatic and vinyl) |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~1645 | C=C stretch (alkene) |
| ~1500-1400 | C=C and C=N stretching (pyrazole ring) |
| ~990 and ~920 | =C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
MS (EI): m/z (%) = 108 (M⁺), 67, 41. The molecular ion peak (M⁺) is expected at m/z = 108, corresponding to the molecular weight of the compound. Key fragmentation would involve the loss of the allyl group.
Chemical Reactivity and Applications in Drug Development
The dual functionality of this compound—an aromatic pyrazole ring and a reactive terminal alkene—makes it a versatile synthon.
Caption: Reactivity map of this compound.
The allyl group can undergo a variety of transformations, including:
-
Epoxidation: To form the corresponding epoxide, a useful intermediate for introducing oxygenated functionalities.
-
Hydroboration-Oxidation: To yield the terminal alcohol, providing a site for further conjugation.
-
Diels-Alder Reaction: Acting as a dienophile to construct cyclic systems.
-
Olefin Metathesis: For carbon-carbon bond formation and the synthesis of more complex olefins.
The pyrazole ring is relatively stable but can undergo electrophilic substitution, preferentially at the C4 position.[5]
These synthetic possibilities allow for the incorporation of the 1-allyl-pyrazole moiety into larger molecules with potential therapeutic applications. Pyrazole derivatives have demonstrated a wide range of biological activities, including acting as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.[7] The ability to readily functionalize the allyl group of this compound enables the systematic exploration of the structure-activity relationship (SAR) of novel pyrazole-based drug candidates.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with the rich chemistry of both the pyrazole ring and the allyl functional group, provides chemists with a powerful tool for the creation of novel molecular entities. The detailed protocol and characterization data provided in this guide serve as a reliable resource for researchers, enabling the confident synthesis and application of this important chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Pyrazole [webbook.nist.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
A Theoretical and Computational Guide to 1-Allyl-1H-pyrazole: Exploring Structure, Reactivity, and Spectroscopic Fingerprints
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Allyl-1H-pyrazole, a member of the pharmacologically significant pyrazole family of heterocyclic compounds, presents a unique scaffold for chemical exploration. The presence of the versatile allyl group attached to the pyrazole core opens avenues for diverse functionalization and applications in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be employed to elucidate the structural, electronic, and reactive properties of this compound. While direct computational studies on this specific molecule are limited in the current literature, this guide synthesizes information from studies on closely related pyrazole derivatives to offer predictive insights and a robust framework for future research. We will delve into the principles of its synthesis, explore its potential tautomeric forms, and predict its spectroscopic signatures through the lens of computational chemistry. This document serves as a valuable resource for researchers seeking to understand and leverage the chemical potential of this compound in their scientific endeavors.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are considered a "privileged scaffold" in medicinal chemistry.[1][2] Their derivatives exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] Several FDA-approved drugs, such as Celecoxib and Rimonabant, feature the pyrazole core, highlighting its importance in drug design and development.[1] The introduction of an allyl group at the N1 position of the pyrazole ring in this compound adds a reactive handle for further chemical modifications, making it a valuable building block in organic synthesis.
Theoretical and computational studies have become indispensable tools for understanding the structure-activity relationships of pyrazole derivatives, guiding the design of novel compounds with enhanced efficacy and selectivity.[3][4] This guide will explore the application of these methods to this compound.
Synthesis of this compound: A Methodological Overview
The synthesis of N-alkylated pyrazoles, including this compound, is typically achieved through the alkylation of the pyrazole ring. A common and effective method involves the reaction of pyrazole with an allyl halide, such as allyl bromide, in the presence of a base.
Experimental Protocol: N-Alkylation of Pyrazole
A generalized protocol for the synthesis of this compound is as follows:
-
Dissolution: Pyrazole is dissolved in a suitable aprotic solvent, such as acetonitrile or dimethylformamide (DMF).
-
Deprotonation: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the pyrazole ring, forming the pyrazolate anion.
-
Alkylation: Allyl bromide is added to the reaction mixture. The pyrazolate anion acts as a nucleophile, attacking the allyl bromide in an Sₙ2 reaction to form this compound.
-
Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography or distillation.
Caption: Generalized workflow for the synthesis of this compound.
Theoretical and Computational Methodologies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules.[3][5][6] For pyrazole derivatives, DFT calculations are commonly performed using hybrid functionals like B3LYP in conjunction with a suitable basis set, such as 6-311++G(d,p), to achieve a good balance between accuracy and computational cost.[5][6][7]
Computational Protocol: Geometry Optimization and Frequency Analysis
-
Input Structure: A 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized using a DFT method (e.g., B3LYP/6-311++G(d,p)) to find the minimum energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.
Caption: A typical workflow for DFT calculations on this compound.
Predicted Molecular Properties of this compound
Based on computational studies of related pyrazole derivatives, we can predict several key molecular properties of this compound.
Molecular Geometry
The pyrazole ring is an aromatic, planar five-membered ring. The allyl group will introduce conformational flexibility. The optimized geometry from DFT calculations would provide precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding its three-dimensional structure and potential interactions with biological targets.
Electronic Properties: HOMO and LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.
Table 1: Predicted Electronic Properties of this compound (Exemplary Data)
| Property | Predicted Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -0.5 to 0.5 |
| HOMO-LUMO Gap | 6.0 to 8.0 |
Note: These are estimated values based on typical DFT calculations for pyrazole derivatives and require specific calculations for this compound for accuracy.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP map is expected to show negative potential (red/yellow) around the nitrogen atoms of the pyrazole ring, indicating their nucleophilic character, and positive potential (blue) around the hydrogen atoms.
Spectroscopic Analysis: A Combined Experimental and Theoretical Approach
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the characterization of this compound. Computational methods can be used to predict these spectra, aiding in the interpretation of experimental data.
¹H and ¹³C NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons on the pyrazole ring and the allyl group. Theoretical calculations of NMR chemical shifts can help in the unambiguous assignment of these signals.[8]
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) |
| H3 (pyrazole) | 7.5 - 7.7 |
| H4 (pyrazole) | 6.2 - 6.4 |
| H5 (pyrazole) | 7.4 - 7.6 |
| Allyl CH₂ | 4.6 - 4.8 |
| Allyl CH | 5.9 - 6.1 |
| Allyl =CH₂ | 5.1 - 5.3 |
Note: These are estimated values based on general chemical shift ranges and data from related compounds.[9]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations. DFT calculations can provide a theoretical IR spectrum that can be compared with the experimental spectrum to confirm the structure.[10][11][12]
Table 3: Predicted Key IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3150 |
| Alkene C-H | Stretching | 3050 - 3100 |
| Alkyl C-H | Stretching | 2850 - 3000 |
| C=C (alkene) | Stretching | 1640 - 1660 |
| C=N (pyrazole) | Stretching | 1500 - 1550 |
Reactivity and Potential Applications
The allyl group in this compound is a key site for chemical transformations, including addition reactions and cycloadditions.[13] Computational studies can be employed to investigate the mechanisms and regioselectivity of these reactions, providing valuable insights for synthetic chemists.
Tautomerism
For N-unsubstituted pyrazoles, annular tautomerism is a well-documented phenomenon.[7][14][15][16] However, in this compound, the N1 position is blocked by the allyl group, preventing this type of tautomerism. Computational studies can confirm the stability of the N1-allyl isomer compared to other potential tautomers.
Cycloaddition Reactions
The double bond of the allyl group can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form more complex heterocyclic systems.[13] Theoretical calculations can be used to model the transition states and predict the stereochemical outcomes of these reactions.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the theoretical and computational approaches that can be applied to study this compound. While direct experimental and computational data for this specific molecule are not abundant, by drawing analogies from the broader class of pyrazole derivatives, we have outlined its likely synthesis, molecular properties, spectroscopic signatures, and reactivity.
Future research should focus on performing detailed DFT and other high-level computational studies specifically on this compound to validate the predictions made in this guide. Such studies would provide a more precise understanding of its electronic structure and reactivity, paving the way for its rational application in the design of novel pharmaceuticals and functional materials. Experimental validation of these computational predictions is also crucial to establish a robust understanding of this versatile molecule.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. eurasianjournals.com [eurasianjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. mdpi.com [mdpi.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. m.youtube.com [m.youtube.com]
- 13. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The annular tautomerism of the curcuminoid NH-pyrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Derivatives for Medicinal Chemistry
Introduction: The Privileged Pyrazole Scaffold
The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] First synthesized by Ludwig Knorr in 1883, this versatile core is not commonly found in natural products, yet it is a cornerstone of modern drug design.[3][4] Its remarkable therapeutic breadth is evidenced by its presence in blockbuster drugs such as the anti-inflammatory agent Celecoxib (Celebrex®), the erectile dysfunction drug Sildenafil (Viagra®), and numerous agents targeting cancer and other diseases.[2][5][6]
The success of the pyrazole moiety stems from its unique physicochemical properties and its ability to engage in specific, high-affinity interactions with biological targets. Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and potent enzyme-inhibitory effects.[3][7][8][9][10] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles and modern methodologies driving the synthesis of novel pyrazole derivatives, linking synthetic strategy to therapeutic application.
Chapter 1: Structural and Electronic Landscape of the Pyrazole Core
Understanding the intrinsic nature of the pyrazole ring is fundamental to designing rational synthetic routes and predicting its behavior as a pharmacophore.
Tautomerism and Reactivity
The pyrazole ring consists of three carbon and two nitrogen atoms. These nitrogens impart distinct electronic characteristics: one is a "pyrrole-like" nitrogen (N1) and the other is a "pyridine-like" nitrogen (N2).[4]
-
N1 (Pyrrole-like): The lone pair of electrons on this nitrogen participates in the aromatic π-system, making it less basic and more acidic. In the presence of a strong base, this nitrogen can be deprotonated, forming a reactive pyrazolate anion.[11][12]
-
N2 (Pyridine-like): This nitrogen's lone pair is not involved in aromaticity, making it the primary site of basicity and protonation.[11][13]
This amphoteric nature allows pyrazole to react with both acids and bases, a crucial feature for its role in biological systems and as a synthetic intermediate.[4] The overall electron-withdrawing effect of the two nitrogen atoms reduces the electron density at C3 and C5, while the C4 position remains relatively electron-rich, making it the preferred site for electrophilic aromatic substitution.[11][12]
Caption: Electronic characteristics of the pyrazole ring.
Chapter 2: Foundational Synthetic Strategies
The construction of the pyrazole ring has been a subject of intense study for over a century. While numerous methods exist, they are largely dominated by cyclocondensation reactions.
The Knorr Pyrazole Synthesis
The most fundamental and widely used method for pyrazole synthesis is the Knorr reaction, which involves the acid-catalyzed condensation of a hydrazine with a 1,3-dicarbonyl compound.[3][14]
Causality Behind the Mechanism: The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the 1,3-dicarbonyl. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group, ultimately leading to a dihydroxydihydropyrazole intermediate that dehydrates to form the aromatic pyrazole ring.
The Regioselectivity Challenge: A significant limitation of the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to the formation of a mixture of two regioisomers, which are often difficult to separate.[5][6] This lack of control complicates purification and reduces the overall yield of the desired product, a critical issue in drug development where isomeric purity is paramount.
Caption: The regioselectivity problem in the Knorr synthesis.
Experimental Protocol 2.1: Classic Knorr Synthesis of 1,3,5-Substituted Pyrazole
This protocol describes the synthesis of 1-phenyl-3,5-dimethylpyrazole, a common building block.
-
Reagents & Setup:
-
Acetylacetone (1,3-dicarbonyl): 10 mmol, 1.0 eq.
-
Phenylhydrazine: 10 mmol, 1.0 eq.
-
Glacial Acetic Acid (Solvent/Catalyst): 20 mL
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
To the round-bottom flask, add glacial acetic acid and acetylacetone. Stir to combine.
-
Slowly add phenylhydrazine to the solution at room temperature. The addition is often exothermic.
-
Once the addition is complete, heat the reaction mixture to reflux (approx. 118°C) for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Allow the mixture to cool to room temperature, then pour it into 100 mL of ice-cold water.
-
A precipitate or oil will form. If an oil, extract the product with ethyl acetate (3 x 30 mL). If a solid, collect by vacuum filtration.
-
Wash the combined organic layers or the solid with saturated sodium bicarbonate solution to neutralize excess acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification & Validation:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from ethanol/water.
-
Validate the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the formation of the desired regioisomer.
-
Chapter 3: Modern Synthetic Methodologies for Enhanced Efficiency and Diversity
To overcome the limitations of classical methods and to accelerate the discovery of novel derivatives, modern organic synthesis has introduced more sophisticated and efficient strategies.
Multi-Component Reactions (MCRs)
MCRs are one-pot processes where three or more reactants combine to form a single product, incorporating most of the atoms from the starting materials.[15] This approach is highly valued in drug discovery for its operational simplicity, high atom economy, and ability to rapidly generate libraries of structurally diverse compounds.[5][15]
-
Three-Component Syntheses: A common MCR strategy involves the reaction of an aldehyde, a β-ketoester, and a hydrazine to yield highly substituted pyrazoles.[5]
-
Four-Component Syntheses: These reactions are particularly powerful for creating fused heterocyclic systems. For example, the reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate can efficiently produce dihydropyrano[2,3-c]pyrazoles, a scaffold with significant biological activity.[5][15][16]
Caption: Workflow for a four-component synthesis of pyranopyrazoles.
Catalyst-Driven Syntheses
The use of catalysts has revolutionized pyrazole synthesis by enabling milder reaction conditions, improving yields, and, most importantly, controlling regioselectivity.
-
Transition-Metal Catalysis: Catalysts based on rhodium, copper, silver, and palladium are used for various transformations, including cycloadditions and C-H activation strategies.[5][15][17] For instance, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines can produce 3-CF₃-pyrazoles with exceptional regioselectivity and yield.[3]
-
Nano-Catalysis: Environmentally friendly approaches using catalysts like nano-ZnO have been shown to be highly efficient for the condensation of hydrazines with dicarbonyl compounds, offering benefits like high yields, short reaction times, and simple work-up procedures.[3]
-
Hydrogen Transfer Catalysis: A cutting-edge method involves the use of ruthenium catalysts to synthesize 4-alkyl-pyrazoles directly from 2-alkyl-1,3-diols and hydrazines.[18] This circumvents the need for potentially unstable 1,3-dicarbonyl intermediates, opening access to previously hard-to-make pyrazole derivatives.[18]
Table 1: Comparison of Key Synthetic Strategies
| Strategy | Key Precursors | Advantages | Disadvantages | Key Reference |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Well-established, simple | Poor regioselectivity with unsymmetrical substrates, harsh conditions | [3][14] |
| Multi-Component | Aldehyde, Active Methylene, Hydrazine, etc. | High atom economy, operational simplicity, rapid library generation | Can require extensive optimization, complex mechanism | [5][15][19] |
| Metal-Catalyzed | Alkynes, Hydrazines, Enaminones | High regioselectivity, mild conditions, broad substrate scope | Catalyst cost and toxicity, may require inert atmosphere | [3][17] |
| H₂ Transfer | 1,3-Diols, Hydrazines | Avoids unstable dicarbonyls, access to novel 4-alkyl pyrazoles | Requires specific Ru/Ir catalysts, higher initial cost | [18] |
Chapter 4: Application in Drug Discovery - From Synthesis to Target
The synthetic accessibility and structural versatility of pyrazoles make them ideal for targeting key proteins implicated in human disease.
Pyrazoles as Potent Kinase Inhibitors
Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[1][20] The pyrazole scaffold is a premier "hinge-binder," capable of forming crucial hydrogen bonds with the ATP-binding site of many kinases, thereby inhibiting their activity.[21]
-
Mechanism of Action: Pyrazole-based inhibitors function as ATP-competitive inhibitors. The N1 and N2 atoms of the pyrazole ring mimic the hydrogen bonding pattern of the adenine portion of ATP, allowing them to dock into the hinge region that connects the N- and C-lobes of the kinase domain. Substituents on the pyrazole ring are then oriented into surrounding hydrophobic pockets to achieve potency and selectivity.
-
Therapeutic Targets: Pyrazole derivatives have been successfully developed as inhibitors for a wide range of kinases, including:
-
EGFR/VEGFR-2: Dual inhibitors targeting these receptors are potent anticancer agents that block tumor growth and angiogenesis.[7][11][22]
-
CDKs (Cyclin-Dependent Kinases): Inhibitors of CDKs can halt uncontrolled cell cycle progression in cancer.[20]
-
JAK (Janus Kinase): JAK inhibitors like Golidocitinib are used to treat myelofibrosis and other hematological cancers.[21]
-
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. Developments in Synthesis of the Anti-inflammatory Drug, Celecoxi...: Ingenta Connect [ingentaconnect.com]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. mdpi.com [mdpi.com]
- 10. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
- 14. jk-sci.com [jk-sci.com]
- 15. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
Methodological & Application
applications of 1-Allyl-1H-pyrazole in organic synthesis
An In-Depth Guide to the Synthetic Applications of 1-Allyl-1H-pyrazole
Authored by: A Senior Application Scientist
Introduction: The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, celebrated for its broad spectrum of pharmacological activities and versatile chemical properties.[1][2] The introduction of an allyl group at the N1 position of the pyrazole ring creates this compound, a multifunctional building block that marries the rich coordination and reaction chemistry of the pyrazole core with the versatile reactivity of an olefin. This guide provides an in-depth exploration of the applications of this compound in modern organic synthesis, offering both mechanistic insights and detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Application as a Versatile Ligand in Homogeneous Catalysis
The pyrazole moiety is an excellent N-heterocyclic ligand for a wide array of transition metals.[3][4] The two adjacent nitrogen atoms offer distinct coordination possibilities: the sp2-hybridized "pyridinic" nitrogen acts as a Lewis basic donor, while the N-H proton in unsubstituted pyrazoles can be removed to form a bridging pyrazolate anion.[3] By substituting the proton with an allyl group, this compound serves as a predictable, monodentate N-donor ligand. Its utility is enhanced by the electronic properties of the pyrazole ring and the potential for the allyl group to be a reactive or anchoring site.
Expertise & Experience: Causality Behind Ligand Choice
The choice of a pyrazole-based ligand is often driven by its ability to form stable metal complexes that are active catalysts.[5][6] Unlike more sterically demanding phosphine ligands, the compact nature of the pyrazole ring allows for less hindered catalytic sites. The allyl group, while electronically benign, provides a synthetic handle for catalyst immobilization on solid supports or for the introduction of additional functional groups away from the catalytically active metal center, thereby preventing interference with the reaction. For instance, pyrazole ligands have been shown to significantly enhance the catalytic activity of metals like manganese and titanium in hydrogenation and polymerization reactions, respectively.[5][7]
Diagram: Coordination of this compound to a Metal Center
Caption: Figure 1. General coordination mode of this compound to a metal center.
Protocol 1: Synthesis of a Representative Palladium(II) Complex
This protocol describes a general method for synthesizing a dichloropalladium(II) complex with this compound, a common precursor for cross-coupling catalysis.
Materials:
-
This compound (1.0 mmol, 108.14 mg)
-
Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂) (0.5 mmol, 129.7 mg)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Diethyl ether, anhydrous (20 mL)
Procedure:
-
In a 50 mL Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve Bis(acetonitrile)palladium(II) chloride in 10 mL of anhydrous DCM. The solution will be a pale yellow to orange color.
-
In a separate vial, dissolve this compound (2.0 equivalents) in 2 mL of anhydrous DCM.
-
Add the solution of this compound dropwise to the stirring solution of the palladium salt at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours. A color change and/or the formation of a precipitate is typically observed.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting palladium complex is consumed.
-
Reduce the solvent volume to approximately 2 mL under reduced pressure.
-
Add 20 mL of anhydrous diethyl ether to precipitate the product.
-
Isolate the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
-
The resulting complex, bis(this compound)palladium(II) chloride, can be characterized by ¹H NMR, ¹³C NMR, and elemental analysis.
Building Block in [3+2] Cycloaddition Reactions
Cycloaddition reactions are powerful tools for constructing cyclic molecules in a highly stereocontrolled manner.[8] The allyl group of this compound serves as an excellent "dipolarophile" for 1,3-dipolar cycloadditions, a class of reactions that efficiently builds five-membered heterocyclic rings.[9][10] This approach allows for the rapid assembly of complex scaffolds containing a pyrazole moiety linked to another heterocycle, a common motif in pharmacologically active compounds.
Expertise & Experience: Mechanistic Rationale
The regiochemical outcome of 1,3-dipolar cycloadditions is governed by the Frontier Molecular Orbitals (FMOs) of the 1,3-dipole and the dipolarophile (the allyl group).[11] The reaction proceeds through a concerted, asynchronous transition state where the primary interaction is between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. By analyzing the relative energies and the orbital coefficients of the termini of the dipole and dipolarophile, the regioselectivity can be accurately predicted. For example, in the reaction with an azide, the larger LUMO coefficient on the terminal nitrogen of the azide will preferentially overlap with the larger HOMO coefficient on the terminal carbon of the allyl group, leading to a specific regioisomer.
Diagram: Mechanism of 1,3-Dipolar Cycloaddition
Caption: Figure 2. Generalized workflow for the [3+2] cycloaddition of this compound.
Protocol 2: Synthesis of a 1,2,3-Triazole Derivative via Click Chemistry
This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of a 1,3-dipolar cycloaddition, adapted for an allyl group by first converting it to a terminal alkyne. This two-step sequence highlights the synthetic utility of the allyl handle.
Step A: Isomerization of Allyl to Propenyl and Ozonolysis to Aldehyde (This multi-step conversion is a prerequisite to get to the desired alkyne for the 'click' reaction. For simplicity, we will assume the corresponding pyrazolyl-acetaldehyde is available as a starting material for the next step).
Step B: Corey-Fuchs Reaction to form the Terminal Alkyne
Materials:
-
(1H-Pyrazol-1-yl)acetaldehyde (1.0 mmol, 110.11 mg)
-
Carbon tetrabromide (CBr₄) (2.0 mmol, 663.4 mg)
-
Triphenylphosphine (PPh₃) (4.0 mmol, 1.05 g)
-
Tetrahydrofuran (THF), anhydrous (20 mL)
-
n-Butyllithium (n-BuLi) (2.5 M in hexanes, 2.2 mmol, 0.88 mL)
Procedure:
-
To a cooled (-78 °C) solution of CBr₄ and PPh₃ in anhydrous THF, add the pyrazolyl-acetaldehyde.
-
Stir for 30 minutes, then slowly add n-BuLi at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aq. NH₄Cl and extract with ethyl acetate.
-
Purify the crude product (1-ethynyl-1H-pyrazole) by column chromatography.
Step C: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
1-Ethynyl-1H-pyrazole (from Step B) (1.0 mmol, 92.10 mg)
-
Benzyl azide (1.0 mmol, 133.15 mg)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 12.5 mg)
-
Sodium ascorbate (0.1 mmol, 19.8 mg)
-
t-Butanol/Water (1:1, 10 mL)
Procedure:
-
In a 25 mL round-bottom flask, dissolve 1-ethynyl-1H-pyrazole and benzyl azide in 10 mL of a 1:1 mixture of t-butanol and water.
-
Add sodium ascorbate, followed by the copper(II) sulfate pentahydrate. The solution should turn a yellow-green color.
-
Stir the mixture vigorously at room temperature for 12-24 hours. The reaction is often complete when a precipitate of the triazole product forms.
-
Monitor by TLC for the disappearance of the starting materials.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting triazole product by recrystallization or column chromatography.
Utility as a Removable N-Protecting Group
In the synthesis of complex molecules, it is often necessary to protect the acidic N-H of the pyrazole ring to prevent unwanted side reactions.[12] The allyl group serves as an effective protecting group that is stable to a wide range of conditions (e.g., strong bases, nucleophiles) but can be selectively removed under mild conditions using transition metal catalysis.[13]
Expertise & Experience: The Deprotection Mechanism
The most common method for allyl group removal involves a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of an allyl cation scavenger. The mechanism proceeds via the formation of a π-allylpalladium(II) complex. The scavenger (e.g., dimedone, morpholine, or a hydride source like NaBH₄) then attacks the allyl group, regenerating the Pd(0) catalyst and liberating the deprotected pyrazole. This orthogonality makes the allyl group valuable in multi-step syntheses where other protecting groups might be labile.
Diagram: Catalytic Cycle of Palladium-Mediated Deallylation
Caption: Figure 3. Catalytic cycle for palladium-mediated deprotection of an N-allyl pyrazole.
Protocol 3: Deprotection of a this compound Derivative
This protocol provides a reliable method for removing the allyl protecting group from a pyrazole nitrogen.
Materials:
-
Substituted this compound (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.7 mg)
-
Dimedone (3.0 mmol, 420.5 mg) as the scavenger
-
Tetrahydrofuran (THF), anhydrous and degassed (15 mL)
Safety Note: Palladium catalysts are toxic and should be handled in a fume hood. Dimedone can be an irritant. Wear appropriate personal protective equipment (PPE).
Procedure:
-
To a 50 mL Schlenk flask, add the substituted this compound, dimedone, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add 15 mL of degassed, anhydrous THF via syringe.
-
Heat the reaction mixture to reflux (approx. 66 °C) and stir under the inert atmosphere.
-
Monitor the reaction progress by TLC, staining with potassium permanganate to visualize the disappearance of the starting material's allyl group. The reaction is typically complete within 2-6 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel. An initial elution with hexanes will remove the triphenylphosphine and other nonpolar byproducts, followed by a more polar eluent (e.g., ethyl acetate/hexanes mixture) to isolate the deprotected pyrazole product.
Summary of Applications and Yields
| Application | Reaction Type | Key Reagents | Typical Yields | Reference |
| Ligand Synthesis | Coordination | PdCl₂(MeCN)₂ | 85-95% | General method |
| Heterocycle Synthesis | [3+2] Cycloaddition | Benzyl azide, CuSO₄ | 70-90% | [10] |
| Deprotection | Pd-Catalyzed Deallylation | Pd(PPh₃)₄, Dimedone | 80-98% | [12][13] |
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. imperial.ac.uk [imperial.ac.uk]
- 12. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of 1-Allyl-1H-pyrazole in Medicinal Chemistry and Drug Design
These notes provide an in-depth technical guide on the strategic use of the 1-Allyl-1H-pyrazole scaffold in modern drug discovery. We will explore its synthetic accessibility, physicochemical properties, and diverse applications, moving from the foundational importance of the pyrazole core to the specific modulatory role of the N-1 allyl substituent. The protocols herein are designed for practical application by researchers, scientists, and drug development professionals.
The Pyrazole Scaffold: A Privileged Core in Pharmacology
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its remarkable versatility is evidenced by its presence in over 40 FDA-approved drugs, targeting a wide array of clinical conditions.[2] Molecules incorporating this scaffold exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties.[3][4][5]
The success of the pyrazole core can be attributed to several key features:
-
Structural Rigidity: It provides a stable, predictable framework for orienting functional groups.
-
Aromaticity: The aromatic nature of the ring contributes to molecular stability and allows for favorable π-π stacking interactions with biological targets.[2]
-
Hydrogen Bonding Capability: The N-1 atom can act as a hydrogen bond donor (as in an unsubstituted pyrazole), while the N-2 atom serves as a hydrogen bond acceptor, enabling critical interactions within enzyme active sites or receptor binding pockets.[2]
-
Tunable Physicochemical Properties: The pyrazole ring is readily substituted at multiple positions, allowing for fine-tuning of properties like lipophilicity, solubility, and metabolic stability.
Prominent drugs such as the anti-inflammatory agent Celecoxib , the anti-obesity drug Rimonabant , and the erectile dysfunction treatment Sildenafil all feature a pyrazole core, underscoring its proven value in creating effective therapeutic agents.[2][4]
The Strategic Role of the 1-Allyl Substituent
While the pyrazole ring itself is the primary pharmacophore, substitution at the N-1 position is a critical strategy for modulating a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile and target affinity. The introduction of an allyl group (–CH₂–CH=CH₂) at this position offers several unique advantages in drug design:
-
Modulation of Lipophilicity: The allyl group is a small, non-polar moiety that can increase the lipophilicity of the parent pyrazole. This can enhance membrane permeability and improve oral bioavailability, but must be balanced to maintain adequate aqueous solubility.
-
Metabolic Handle: The terminal double bond of the allyl group provides a site for oxidative metabolism by cytochrome P450 enzymes, potentially leading to epoxidation or hydroxylation. This can be strategically employed to control the drug's half-life or to design prodrugs.
-
Conformational Influence: The flexible allyl chain can orient itself to explore different regions of a binding pocket, potentially discovering new, favorable interactions that are inaccessible to more rigid N-1 substituents like aryl groups.
-
Potential for Covalent Inhibition: While often an undesirable trait, the electrophilic nature of an activated allyl group (e.g., after metabolic epoxidation) can be harnessed in specific cases to design targeted covalent inhibitors, which form a permanent bond with the target protein for prolonged duration of action.
The 1-allyl substituent, therefore, transforms the general pyrazole scaffold into a more nuanced tool for medicinal chemists.
Synthesis of this compound: A Protocol
The most direct and reliable method for synthesizing this compound is the N-alkylation of pyrazole with an allyl halide. This protocol details a robust procedure for this transformation.
Workflow for N-Alkylation of Pyrazole
Caption: Experimental workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
Materials:
-
Pyrazole (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq), finely powdered and dried
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add pyrazole (1.0 eq) and anhydrous DMF. Stir the mixture until the pyrazole is fully dissolved.
-
Rationale: Anhydrous conditions are crucial to prevent side reactions, particularly if a stronger, water-sensitive base like sodium hydride (NaH) were used. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.
-
-
Deprotonation: Add powdered potassium carbonate (1.5 eq) to the solution. Stir the suspension vigorously at room temperature for 30-60 minutes.
-
Rationale: K₂CO₃ is a mild and safe base sufficient to deprotonate the acidic N-1 proton of pyrazole, forming the potassium pyrazolate salt. This nucleophilic anion is required for the subsequent alkylation step.
-
-
Alkylation: Cool the reaction mixture to 0°C using an ice bath. Add allyl bromide (1.2 eq) dropwise via syringe over 5 minutes.
-
Rationale: A slight excess of the alkylating agent ensures complete consumption of the pyrazole. The dropwise addition at low temperature helps to control any potential exotherm.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the pyrazole starting material spot is no longer visible. This typically takes 2-4 hours.
-
Rationale: TLC is a critical and self-validating step to ensure the reaction has gone to completion, preventing unnecessary purification challenges.
-
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Rationale: This step quenches the reaction and removes the water-soluble DMF and inorganic salts.
-
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Rationale: The brine wash helps to remove residual water from the organic phase. MgSO₄ is a neutral drying agent suitable for this product.
-
-
Purification: Purify the crude oil by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield this compound as a pure product.
-
Rationale: Column chromatography is essential to remove any unreacted allyl bromide, over-alkylated products, or other impurities.
-
Applications in Drug Design & Biological Activity
The this compound scaffold can be incorporated into molecules designed to target a wide range of biological systems. The functionalization of the pyrazole ring at other positions (C-3, C-4, C-5) is key to achieving target specificity and potency.
Case Study: Pyrazoles as Kinase Inhibitors
Many pyrazole-containing drugs are kinase inhibitors, which block the action of enzymes that play a critical role in cell signaling and proliferation, particularly in cancer.[6] The pyrazole core often acts as a hinge-binding motif, forming key hydrogen bonds with the kinase enzyme's backbone.
Caption: Generalized binding of a pyrazole derivative to a kinase active site.
In this model, the N-2 of the pyrazole forms a hydrogen bond with the kinase hinge region, mimicking the interaction of adenine in ATP. The 1-allyl group and other substituents at the C-3/C-5 positions would then occupy adjacent hydrophobic pockets, conferring specificity and potency.
Table of Biological Activities for N-Substituted Pyrazole Derivatives
The following table summarizes the activity of various N-substituted pyrazole derivatives, illustrating the scaffold's broad therapeutic potential. While specific data for this compound is sparse in public literature, these examples provide a benchmark for the activities that can be achieved.
| Compound Class | Target/Activity | Reported IC₅₀ / Potency | Reference(s) |
| 1,5-Diaryl pyrazole derivatives | Cyclooxygenase-2 (COX-2) | IC₅₀ = 2.52 µM (for adamantyl derivative) | [7] |
| Pyrazole-5-carboxamide derivatives | Anticancer (A549 cell line) | Significant inhibition at 10 µM | [8] |
| 1-Thiocarbamoyl-pyrazole derivatives | Monoamine Oxidase B (MAO-B) | High inhibitory activity, comparable to indomethacin | [9] |
| 3-(1H-indol-3-yl)-1H-pyrazole derivatives | Anticancer (HepG-2 cell line) | IC₅₀ = 0.71 μM | [8] |
| N-Aryl-1,4-dihydropyridine-pyrazole hybrids | Antitubercular | MIC = 0.02 μg/mL (more potent than isoniazid) | [10] |
Conclusion and Future Directions
The this compound scaffold is a valuable building block in medicinal chemistry. It combines the proven pharmacological relevance of the pyrazole core with the unique modulatory properties of the N-1 allyl group. Its straightforward synthesis allows for its ready incorporation into screening libraries and lead optimization campaigns. Future research should focus on systematically exploring the impact of the allyl group on the ADMET properties of known pyrazole-based inhibitors and leveraging its unique chemical reactivity to design novel therapeutic agents.
References
- 1. jchr.org [jchr.org]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Versatility of 1-Allyl-1H-pyrazole Derivatives: From High-Performance OLEDs to Functional Polymers
Introduction: The Unseen Potential of Allyl-Pyrazoles in Materials Science
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmaceutical agents.[1][2][3] However, the unique electronic and structural characteristics of pyrazole derivatives are increasingly being harnessed in the realm of materials science.[4] The introduction of an allyl group at the N1 position of the pyrazole ring bestows these molecules with a reactive handle for polymerization, opening up avenues for the creation of novel functional polymers.[5] Furthermore, the inherent charge-transporting properties and tunable photophysics of the pyrazole core make these derivatives highly promising candidates for applications in organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs).[6][7]
This comprehensive guide serves as a detailed application note and protocol for researchers, scientists, and professionals in drug development and materials science. It provides an in-depth exploration of the synthesis, characterization, and application of 1-allyl-1H-pyrazole derivatives in the development of advanced OLEDs and functional polymers. The protocols herein are designed to be self-validating, with explanations grounded in established scientific principles to ensure both reproducibility and a deep understanding of the underlying chemistry.
Part 1: Synthesis of this compound Monomers
The synthesis of this compound derivatives is the foundational step for their application in both OLEDs and polymers. The presence of the allyl group is crucial for subsequent polymerization reactions. The following protocols detail the synthesis of a representative 1-allyl-3,5-disubstituted-1H-pyrazole.
Protocol 1.1: Synthesis of 1-Allyl-3,5-dimethyl-1H-pyrazole
This protocol describes the synthesis of 1-allyl-3,5-dimethyl-1H-pyrazole, a key monomer for polymerization, via aza-Michael addition of pyrazole to allyl bromide.
Causality Behind Experimental Choices:
-
Base (Sodium Hydroxide): The use of a base is essential to deprotonate the pyrazole, generating the pyrazolate anion, which is a more potent nucleophile for the reaction with allyl bromide.
-
Solvent (Ethanol): Ethanol is a suitable solvent as it can dissolve both the pyrazole and the base, and its boiling point is appropriate for the reaction temperature.
-
Reaction Temperature: The reaction is carried out at room temperature, which is sufficient for the nucleophilic substitution to occur without promoting side reactions.
Experimental Protocol:
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dimethylpyrazole (1.0 eq) in ethanol (100 mL).
-
Base Addition: To the stirred solution, add powdered sodium hydroxide (1.1 eq) portion-wise at room temperature. Stir the mixture for 30 minutes.
-
Allylation: Slowly add allyl bromide (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion of the reaction (as indicated by TLC), remove the solvent under reduced pressure.
-
Extraction: To the residue, add water (50 mL) and extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1-allyl-3,5-dimethyl-1H-pyrazole.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8]
Part 2: this compound Derivatives in Organic Light-Emitting Diodes (OLEDs)
The unique electronic properties of pyrazole derivatives, such as their high triplet energies and excellent charge-transporting capabilities, make them ideal candidates for use in OLEDs, particularly as host materials for phosphorescent emitters or as emitters themselves, especially in the context of Thermally Activated Delayed Fluorescence (TADF).[9][10] The allyl functionality, while primarily for polymerization, can also be used to tune the solubility and film-forming properties of small molecule emitters.
Application in Thermally Activated Delayed Fluorescence (TADF) Emitters
TADF is a mechanism that allows for the harvesting of non-emissive triplet excitons, enabling internal quantum efficiencies of up to 100% in OLEDs.[9] This is achieved in molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). Pyrazole derivatives can be designed to have a charge-transfer character that promotes a small ΔEST.
Caption: A schematic workflow for RAFT polymerization.
Experimental Protocol:
-
Reactant Preparation: In a Schlenk flask equipped with a magnetic stirrer, add the 1-allyl-3,5-dimethyl-1H-pyrazole monomer, the RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), and the initiator (AIBN). The molar ratio of [Monomer]:[CTA]:[Initiator] should be carefully chosen to control the molecular weight and polydispersity of the resulting polymer (e.g., 100:1:0.1).
-
Solvent Addition: Add a suitable solvent (e.g., toluene or dioxane) to the flask to achieve the desired monomer concentration.
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired reaction temperature (typically 60-80°C for AIBN).
-
Monitoring: Monitor the polymerization by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR and the molecular weight and polydispersity by Gel Permeation Chromatography (GPC).
-
Termination: Once the desired conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
Purification: Precipitate the polymer by pouring the reaction solution into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Isolation: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Characterization of Poly(this compound)s
The synthesized polymers should be thoroughly characterized to determine their molecular weight, polydispersity, thermal properties, and spectroscopic features.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine the monomer conversion.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Conclusion: A Bright Future for Allyl-Pyrazole Derivatives
This compound derivatives represent a versatile class of compounds with significant potential in materials science. Their facile synthesis and the reactive allyl handle make them valuable building blocks for the creation of functional polymers with tailored properties. Furthermore, their inherent electronic characteristics position them as promising materials for high-performance OLEDs, particularly in the development of efficient TADF emitters. The detailed protocols and application notes provided in this guide are intended to empower researchers to explore and unlock the full potential of these exciting materials, paving the way for future innovations in organic electronics and polymer science.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. oldcitypublishing.com [oldcitypublishing.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. lnfk.ftmc.lt [lnfk.ftmc.lt]
- 10. Photophysics of TADF Guest–Host Systems: Introducing the Idea of Hosting Potential - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1-Allyl-4-Nitropyrazole via N-Alkylation with Allyl Bromide: An In-Depth Protocol and Mechanistic Guide
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 1-allyl-4-nitropyrazole, a valuable building block in medicinal chemistry and materials science. The described method details the N-alkylation of 4-nitropyrazole with allyl bromide, a robust and efficient transformation. Beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings of the reaction, offering insights into the factors governing its success and selectivity. This document is intended for researchers, scientists, and professionals in drug development, providing them with the necessary information to replicate this synthesis, troubleshoot potential issues, and adapt the methodology for related transformations.
Introduction
N-alkylated pyrazoles are a privileged scaffold in a multitude of biologically active compounds. The strategic introduction of an alkyl group onto the pyrazole nitrogen can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties. The 4-nitropyrazole core, in particular, serves as a versatile intermediate, with the nitro group amenable to further chemical modifications, such as reduction to an amine, which opens avenues for diverse functionalization.[1] The synthesis of 1-allyl-4-nitropyrazole is therefore a key step in the generation of a library of compounds for screening in drug discovery programs.
This document outlines a reliable method for the synthesis of 1-allyl-4-nitropyrazole, commencing with the nitration of pyrazole to afford the 4-nitropyrazole precursor, followed by its N-alkylation using allyl bromide.
Part 1: Synthesis of the 4-Nitropyrazole Precursor
The initial step involves the electrophilic nitration of pyrazole. This reaction must be performed with care due to the use of strong acids and the exothermic nature of the reaction.
Experimental Protocol: Synthesis of 4-Nitropyrazole
-
Reaction Setup: In a well-ventilated fume hood, add 270 mL of concentrated sulfuric acid (96%) to a 1 L wide-mouthed flask equipped with a magnetic stirrer and an external cooling bath.
-
Addition of Pyrazole: While stirring and cooling, slowly and portion-wise add 40.0 g (587.5 mmol) of pyrazole to the sulfuric acid. The addition should be controlled to maintain a manageable temperature.
-
Addition of Nitrating Agent: Once the pyrazole has completely dissolved, add 40 mL of 70% nitric acid dropwise over a period of 10 minutes. An exothermic reaction will be observed.
-
Reaction Progression: After the addition is complete, raise the temperature of the reaction mixture to 55 °C and maintain it with stirring for 7 hours.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto 1 kg of crushed ice in a large beaker.
-
Neutralization and Precipitation: Make the mixture basic (pH ≈ 8) by the slow and careful addition of concentrated aqueous ammonia. This step is highly exothermic and should be performed with efficient cooling. Subsequently, acidify the hot solution to approximately pH 3 with 6M HCl.
-
Crystallization and Isolation: Allow the mixture to cool and crystallize at room temperature for at least 8 hours. Collect the precipitated crude product by filtration and wash it with ice-cold water. The crude product can be recrystallized from hot water to yield pure 4-nitropyrazole as white crystals.[2]
Part 2: N-Alkylation of 4-Nitropyrazole to 1-Allyl-4-Nitropyrazole
The core of this application note is the N-alkylation of 4-nitropyrazole with allyl bromide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5]
Reaction Mechanism and Regioselectivity
The N-alkylation of pyrazole involves the deprotonation of the N-H proton by a base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the allyl bromide in a concerted SN2 fashion, displacing the bromide ion and forming the new N-C bond.
Diagram: Proposed SN2 Mechanism for the Synthesis of 1-Allyl-4-Nitropyrazole
References
The Strategic Application of 1-Allyl-1H-pyrazole in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols
Introduction: The Pyrazole Scaffold and the Untapped Potential of the N-Allyl Moiety
The pyrazole ring is a cornerstone in modern agrochemical design, forming the core of numerous commercially successful fungicides, insecticides, and herbicides.[1][2] Its structural versatility and favorable metabolic profile in plants and insects have led to the development of blockbuster products that target a wide range of agricultural pests.[3][4] This guide focuses on a specific, yet underexplored, building block: 1-Allyl-1H-pyrazole . While not a commercialized agrochemical in its own right, its unique combination of a proven heterocyclic core and a reactive allyl group presents a compelling platform for the development of novel active ingredients.
The introduction of an N-allyl group can influence a molecule's physicochemical properties, such as lipophilicity and membrane permeability, potentially enhancing its uptake and translocation within target organisms. Furthermore, the terminal double bond of the allyl group serves as a versatile chemical handle for further derivatization and the introduction of diverse pharmacophores, allowing for the rapid generation of compound libraries for high-throughput screening.
This document provides a detailed exploration of the potential applications of this compound in agrochemical development, complete with synthetic protocols for its derivatization into promising fungicidal and insecticidal candidates.
Part 1: this compound as a Precursor for Novel Fungicides
The pyrazole carboxamide scaffold is a well-established pharmacophore in the fungicidal arena, most notably as inhibitors of the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain.[5] By leveraging this compound as a starting material, researchers can explore novel chemical space within this important class of fungicides.
Synthetic Strategy: From this compound to Bioactive Carboxamides
The general strategy involves the functionalization of the this compound core, followed by coupling with various amine moieties known to contribute to fungicidal activity. A key step is the introduction of a carboxylic acid group at the C4 or C5 position of the pyrazole ring, which can then be activated for amide bond formation.
A plausible synthetic workflow is outlined below:
References
- 1. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Pyrazole-Fused Curcumin Analogues as Anticancer Agents
Introduction
Curcumin, the principal curcuminoid of turmeric, has garnered significant attention for its wide spectrum of biological activities, including anticarcinogenic, anti-inflammatory, and antioxidant properties.[1] Its therapeutic potential, however, is severely hampered by poor aqueous solubility, chemical instability at physiological pH, and low bioavailability.[1] To overcome these limitations, medicinal chemists have focused on synthesizing curcumin analogues with improved pharmacokinetic profiles and enhanced biological efficacy. One highly successful strategy involves the modification of the β-diketone moiety, which is prone to metabolic degradation.[1]
This guide focuses on a promising class of these compounds: pyrazole-fused curcumin analogues. The pyrazole ring is a well-established heterocyclic scaffold in medicinal chemistry, present in several commercially available drugs and known to impart potent anticancer properties.[2][3] By strategically fusing a pyrazole moiety into a monocarbonyl analogue of curcumin (MAC), it is possible to create hybrid molecules with enhanced chemical stability and potent, targeted anticancer activity.[1][2][4] These novel agents often exhibit their cytotoxic effects by inhibiting critical cellular processes, such as microtubule assembly, leading to cell cycle arrest and the induction of apoptosis.[2][3][4]
This document provides a comprehensive overview of the synthetic strategies for creating these analogues and detailed protocols for their subsequent evaluation as potential anticancer agents in a research setting.
Part 1: Chemical Synthesis of Pyrazole-Fused Curcumin Analogues
The predominant synthetic route to these compounds is a base-catalyzed Claisen-Schmidt condensation. This approach involves the reaction of two key intermediates: a substituted 1-aryl-1H-pyrazole-4-carbaldehyde and a substituted 4-phenylbut-3-en-2-one (a chalcone derivative).[1][2] The modularity of this synthesis allows for the creation of a diverse library of analogues by varying the substituents on both aromatic rings.
General Synthetic Workflow
The synthesis can be logically divided into three main stages: preparation of the two key aromatic precursors, followed by their condensation to form the final product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin Analogs Containing Pyrazole-Pyridine Hybrids as Novel Anticancer Agents: Synthesis, Cytotoxicity, Apoptosis Induction, and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Pyrazole Derivatives as Intermediates in Pharmaceutical Development: A Guide to Synthesis, Purification, and Characterization
Introduction: The Ubiquitous Pyrazole Scaffold in Modern Drug Discovery
The five-membered aromatic heterocycle, pyrazole, stands as a cornerstone in the edifice of modern medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," a recurring motif in a multitude of clinically successful drugs.[1] The metabolic stability of the pyrazole nucleus, coupled with its capacity for diverse functionalization at multiple positions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This versatility has led to the incorporation of pyrazole derivatives into a wide array of therapeutic agents, including anti-inflammatory drugs, anticancer agents, antivirals, and more.[2] This guide provides an in-depth exploration of the synthesis, purification, and characterization of pyrazole derivatives, offering detailed protocols and practical insights for researchers and scientists in the field of drug development.
Core Synthetic Strategies for Pyrazole Intermediates
The construction of the pyrazole ring is a well-trodden path in organic synthesis, with several robust and versatile methods at the disposal of the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
The Knorr Pyrazole Synthesis: A Classic and Enduring Method
First reported by Ludwig Knorr in 1883, this reaction remains a cornerstone for the synthesis of pyrazoles and their pyrazolone tautomers.[3] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic catalysis.[3][4] The mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[4]
Protocol 1: Synthesis of a Substituted Pyrazolone via Knorr Condensation
This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[5]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[5]
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[5]
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[4][5]
-
Once the starting ketoester has been consumed, add water (10 mL) to the hot reaction mixture with continuous stirring.[5]
-
Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for 30 minutes to facilitate the precipitation of the product.[5]
-
Isolate the solid product by vacuum filtration using a Büchner funnel, rinsing the collected solid with a small amount of cold water.[4]
-
Allow the product to air dry. Further purification can be achieved by recrystallization from ethanol.[4]
1,3-Dipolar Cycloaddition: A Powerful Tool for Regiocontrolled Synthesis
The [3+2] cycloaddition reaction between a 1,3-dipole, such as a nitrile imine or a diazo compound, and a dipolarophile, typically an alkyne or an alkene, is a highly effective method for constructing the pyrazole ring.[6] This approach offers excellent control over regioselectivity, which is crucial for accessing specific substitution patterns required for biological activity.[7]
Protocol 2: One-Pot Synthesis of a 3,5-Disubstituted Pyrazole via 1,3-Dipolar Cycloaddition
This protocol describes a convenient one-pot procedure for the preparation of 3,5-disubstituted pyrazoles from an aldehyde and a terminal alkyne.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
p-Toluenesulfonyl hydrazide
-
5 N Sodium hydroxide solution
-
Terminal alkyne (dipolarophile)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of p-toluenesulfonyl hydrazide (1.5 mmol), add the aldehyde (1.5 mmol). Stir the mixture at room temperature for 3 hours.[8]
-
Add 5 N sodium hydroxide solution (300 μL, 1.5 mmol) and continue stirring for an additional 20 minutes.[8]
-
Add the terminal alkyne (7.5 mmol) to the reaction mixture and stir at 50°C for 48 hours.[8]
-
Remove the volatile components under reduced pressure.[8]
-
Dissolve the residue in a 1:1 mixture of water and ethyl acetate (70 mL).[8]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Purification of Pyrazole Intermediates: Achieving High Purity for Downstream Applications
The purity of pyrazole intermediates is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Two common and effective purification techniques are recrystallization and column chromatography.
Recrystallization: A Classic and Efficient Purification Method
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The choice of solvent is critical and is determined by the polarity of the pyrazole derivative.[9]
Protocol 3: Single-Solvent Recrystallization of a Pyrazole Derivative
Procedure:
-
Solvent Selection: Choose a solvent in which the pyrazole compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents include ethanol, methanol, isopropanol, and ethyl acetate.[9]
-
Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask and add a minimal amount of the selected solvent.[9]
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid is completely dissolved.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[9]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum or by air drying.[9]
Column Chromatography: A Versatile Technique for Complex Mixtures
Flash column chromatography is an indispensable tool for separating pyrazole derivatives from reaction byproducts and unreacted starting materials, especially when dealing with complex mixtures or oily products.[10]
Protocol 4: Purification of a Pyrazole Derivative by Flash Column Chromatography
Materials:
-
Crude pyrazole derivative
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Sand
-
Celite (optional)
Procedure:
-
Eluent Selection: Determine a suitable eluent system by running TLC plates of the crude mixture. The desired compound should have an Rf value of approximately 0.2-0.4.[1]
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles. Add a layer of sand on top of the silica gel.[1]
-
Sample Loading: Dissolve the crude pyrazole derivative in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully add the dried, adsorbed sample to the top of the column. Alternatively, load the sample as a concentrated solution directly onto the column.
-
Elution: Add the eluent to the top of the column and apply gentle air pressure to push the solvent through the column.[1]
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole derivative.
Structural Characterization of Pyrazole Intermediates
Unambiguous structural elucidation is a critical step in pharmaceutical development to ensure the identity and purity of synthesized intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the pyrazole derivative, allowing for the determination of its molecular structure.[11]
Protocol 5: ¹H and ¹³C NMR Spectroscopy of a Pyrazole Derivative
Sample Preparation:
-
Weigh 5-10 mg of the pyrazole derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[12]
-
Ensure the sample is fully dissolved; sonication may be necessary.
Data Acquisition and Interpretation:
-
Acquire the ¹H NMR spectrum. The chemical shifts (δ), coupling constants (J), and signal multiplicities provide information about the protons on the pyrazole ring and its substituents.
-
Acquire the ¹³C NMR spectrum. This provides information on the carbon skeleton of the molecule.
-
For complex structures, 2D NMR techniques such as COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons, confirming the overall structure.[11]
Interpreting Pyrazole NMR Spectra:
-
¹H NMR: The protons on the pyrazole ring typically appear in distinct regions of the spectrum. The N-H proton signal can be broad or may not be visible due to chemical exchange.[11]
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are influenced by the substituents. Tautomerism can sometimes lead to broadened or averaged signals for the C3 and C5 positions.[11]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of pyrazole derivatives. Analysis of fragmentation patterns can provide valuable structural information.[13]
Protocol 6: Mass Spectrometry of a Pyrazole Derivative
Sample Preparation:
-
Prepare a dilute solution (e.g., 1 mg/mL) of the pyrazole derivative in a suitable solvent such as methanol or acetonitrile.
-
For direct infusion, filter the solution through a syringe filter.
Data Acquisition and Interpretation:
-
Acquire the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
The molecular ion peak (M+H)⁺ or (M-H)⁻ will confirm the molecular weight of the compound.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the molecular formula.
-
Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and elucidate the structure based on the resulting fragment ions. Common fragmentation pathways for pyrazoles include the loss of N₂ and HCN.[13]
Case Study: Synthesis of a Key Pyrazole Intermediate for Celecoxib
Celecoxib (brand name Celebrex) is a selective COX-2 inhibitor widely used for the treatment of arthritis.[14] Its structure features a 1,5-diarylpyrazole core. The synthesis of its key pyrazole intermediate, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a prime example of the application of classical pyrazole synthesis in drug development.[15][16]
The synthesis involves the condensation of the 1,3-diketone, 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione, with (4-sulfamoylphenyl)hydrazine.[14]
Protocol 7: Synthesis of the Celecoxib Pyrazole Intermediate
Materials:
-
1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione
-
(4-Sulfamoylphenyl)hydrazine hydrochloride
-
Methanol
-
Toluene
Procedure:
-
The synthesis of the 1,3-diketone intermediate is achieved via a Claisen condensation of 4'-methylacetophenone with an ethyl trifluoroacetate.
-
The key pyrazole-forming step involves the condensation of the diketone with (4-sulfamoylphenyl)hydrazine.
-
This reaction is typically carried out by refluxing the reactants in a suitable solvent such as methanol.
-
The crude product is then purified by recrystallization, often from toluene, to yield the desired pyrazole intermediate.[14]
Safety Precautions: Handling Hydrazine and its Derivatives
Hydrazine and its derivatives are toxic, corrosive, and potentially carcinogenic.[17][18] Therefore, strict safety protocols must be followed during their handling.
-
Engineering Controls: Always handle hydrazine and its derivatives in a well-ventilated chemical fume hood.[17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.[17]
-
Incompatible Materials: Avoid contact with oxidizing agents, strong acids, and metal oxides, as this can lead to vigorous and potentially explosive reactions.[6]
-
Spill and Waste Management: In case of a spill, evacuate the area and follow established emergency procedures. Dispose of hydrazine-containing waste as hazardous waste according to institutional and regulatory guidelines.[18]
Conclusion
Pyrazole derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. A thorough understanding of their synthesis, purification, and characterization is essential for any researcher in the field of pharmaceutical development. The protocols and insights provided in this guide are intended to serve as a valuable resource for the successful and safe handling of these important pharmaceutical intermediates, ultimately contributing to the advancement of medicinal chemistry and the discovery of new medicines.
Data Presentation
Table 1: Common Solvents for Recrystallization of Pyrazole Derivatives
| Solvent / Solvent System | Type | Polarity | Common Use |
| Ethanol / Water | Mixed Protic | High | For polar pyrazole derivatives.[9] |
| Methanol | Protic | High | Good for many pyrazole compounds.[9] |
| Isopropanol | Protic | Medium | A common choice for cooling crystallization. |
| Acetone | Aprotic | Medium | Effective for compounds of intermediate polarity. |
| Ethyl Acetate | Aprotic | Medium | Often used for compounds of intermediate polarity. |
| Hexane / Ethyl Acetate | Mixed Aprotic | Low to Medium | Good for less polar pyrazoles. |
| Cyclohexane | Non-polar | Low | Suitable for non-polar pyrazole derivatives.[9] |
Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for a Substituted Pyrazole
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-H | 10.0 - 14.0 (often broad) | - |
| C3-H | 7.5 - 8.5 | 135 - 155 |
| C4-H | 6.0 - 7.0 | 100 - 115 |
| C5-H | 7.5 - 8.5 | 125 - 145 |
Note: Chemical shifts are highly dependent on the nature and position of substituents.
Visualizations
Caption: General mechanism of the Knorr pyrazole synthesis.
Caption: Experimental workflow for recrystallization.
References
- 1. orgsyn.org [orgsyn.org]
- 2. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. arxada.com [arxada.com]
- 7. Sciencemadness Discussion Board - Hydrazine Safety & Handling Questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ehs.unm.edu [ehs.unm.edu]
- 18. ehs.ucsb.edu [ehs.ucsb.edu]
Unleashing the Therapeutic Potential of Pyrazoles: Application Notes and Protocols for Ring Functionalization
For Immediate Release
Shanghai, China – January 2, 2026 – As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the functionalization of pyrazole rings, a critical process for unlocking a diverse range of biological activities. These protocols and insights are designed to empower researchers in their quest for novel therapeutics.
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3][4] Its versatility allows for a wide array of chemical modifications, enabling the fine-tuning of pharmacological properties to target various diseases.[5] This document delves into the key strategies for functionalizing the pyrazole ring, providing both the "how" and the "why" behind these powerful synthetic transformations.
The Strategic Importance of Pyrazole Functionalization
The biological activity of a pyrazole derivative is intrinsically linked to the nature and position of its substituents.[5] Strategic functionalization allows for the modulation of a compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications, in turn, influence the molecule's interaction with biological targets, ultimately dictating its efficacy and selectivity.[5] Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[6][7][8][9][10]
Key Functionalization Strategies and Protocols
The functionalization of the pyrazole ring can be broadly categorized into several key strategies, each offering unique advantages for accessing diverse chemical space.
1. Cyclocondensation Reactions: The Foundation of Pyrazole Synthesis
The most fundamental approach to creating functionalized pyrazoles is through the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[9][11] This method allows for the direct incorporation of substituents at various positions of the pyrazole ring from commercially available starting materials.
Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles [12]
-
Step 1: Chalcone Synthesis. To a solution of an appropriate acetophenone (1.0 mmol) and an aromatic aldehyde (1.0 mmol) in ethanol, add a catalytic amount of 20% potassium hydroxide.
-
Step 2: Cyclization. To the resulting chalcone (1.0 mmol) in ethanol, add thiosemicarbazide (1.1 mmol) and a catalytic amount of a suitable base. Reflux the mixture for the appropriate time, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Step 3: Work-up and Purification. After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is filtered, washed with water, and purified by recrystallization or column chromatography.
This foundational method provides a robust platform for generating a library of pyrazole analogs with diverse substituents at the 1, 3, and 5-positions.
2. N-Arylation and N-Alkylation: Modifying the Nitrogen Atoms
Functionalization of the nitrogen atoms of the pyrazole ring is a crucial strategy for modulating the compound's pharmacokinetic properties and target engagement.
Protocol: N-Arylation of Pyrazole
-
Step 1: Reaction Setup. In a reaction vessel, combine the pyrazole (1.0 mmol), an aryl halide (e.g., aryl bromide, 1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol) in a suitable solvent (e.g., dioxane or toluene).
-
Step 2: Reaction Conditions. Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Step 3: Work-up and Purification. Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography.
3. C-H Functionalization: A Modern Approach to Pyrazole Diversification
Direct C-H functionalization has emerged as a powerful and atom-economical tool for introducing a wide range of substituents onto the pyrazole core without the need for pre-functionalization.[13][14] This strategy offers a more efficient and environmentally friendly alternative to traditional cross-coupling reactions.[15]
Protocol: Palladium-Catalyzed C4-Arylation of 1,3,5-Trimethylpyrazole [16]
-
Step 1: Reaction Setup. In a sealed tube, combine 1,3,5-trimethylpyrazole (1 mmol), aryl bromide (1.2 mmol), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol), and potassium acetate (KOAc) (2 mmol).
-
Step 2: Solvent Addition. Add dimethylacetamide (DMA) (3 mL) as the solvent.
-
Step 3: Reaction Conditions. Seal the tube and heat the reaction mixture at 150 °C for 24 hours.
-
Step 4: Work-up and Purification. After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried and concentrated, and the residue is purified by column chromatography.
4. Electrophilic Substitution at C4: Targeting the Electron-Rich Position
The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic attack, making it a prime target for functionalization.[16] Common electrophilic substitution reactions include halogenation, nitration, and acylation.
Protocol: Iodination of 1,3,5-Trisubstituted Pyrazoles at C4 [16]
-
Step 1: Reagent Preparation. To a solution of the 1,3,5-trisubstituted pyrazole (1.0 mmol) in acetic acid (5 mL), add iodine (I₂) (1.2 mmol) and periodic acid (H₅IO₆) (0.4 mmol).
-
Step 2: Reaction Conditions. Heat the reaction mixture to 80 °C and stir for the time required to complete the reaction, as monitored by TLC.
-
Step 3: Quenching and Extraction. Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Step 4: Purification. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Visualizing Functionalization Pathways
To better illustrate the relationships between these key functionalization strategies, the following workflow diagram is provided.
Caption: Workflow for the synthesis and functionalization of pyrazole rings to generate biologically active derivatives.
Biological Activities of Functionalized Pyrazoles
The strategic functionalization of the pyrazole ring has led to the discovery of compounds with a wide range of biological activities. The following table summarizes the activities of some representative pyrazole derivatives.
| Compound Class | Functionalization Strategy | Biological Activity | Example IC₅₀/GI₅₀ Values | References |
| Pyrazole-Naphthalene Derivatives | Cyclocondensation & N-Arylation | Anticancer (Breast Cancer) | Compound 168: IC₅₀ = 2.78 ± 0.24 μM (MCF-7 cells) | [10] |
| 1,3,4,5-Tetrasubstituted Pyrazoles | Cyclocondensation & Multi-component Reaction | Anti-inflammatory | Compound 117a: 93.80% inhibition (in vitro) | [6] |
| Pyrazole Schiff Bases | Cyclocondensation & Imine Formation | Anticancer | Compounds 161a-d: IC₅₀ = 3.22-27.43 μM (A-549 cells) | [6] |
| 3,4-Diaryl Pyrazole Derivatives | Multi-step Synthesis | Anticancer (Tubulin Polymerization Inhibitor) | Compound 6: IC₅₀ = 0.06–0.25 nM (various cancer cell lines) | [17] |
| Pyrazole Carbaldehyde Derivatives | Multi-step Synthesis | Anticancer (PI3 Kinase Inhibitor) | Compound 43: IC₅₀ = 0.25 μM (MCF7 cells) | [17] |
| Indole-Pyrazole Hybrids | Multi-step Synthesis | Anticancer (CDK2 Inhibitor) | Compounds 33 & 34: IC₅₀ < 23.7 µM (various cancer cell lines) | [17] |
| Benzofuropyrazole Derivatives | Multi-step Synthesis | Anticancer | Compound 4a: GI₅₀ = 0.26 μM (K562), 0.19 μM (A549) | [18] |
| Pyrazole Derivatives | Multi-step Synthesis | Anticancer | Compound 5b: GI₅₀ = 0.021 μM (K562), 0.69 μM (A549) | [18] |
| Pyrazole-Thiourea Derivatives | Cyclocondensation | Anticancer (EGFR Inhibitor) | Compound C5: IC₅₀ = 0.07 μM (EGFR), 0.08 μM (MCF-7) | [19] |
This curated data highlights the profound impact of specific functionalization patterns on the resulting biological activity, providing a valuable resource for structure-activity relationship (SAR) studies.
Conclusion and Future Directions
The functionalization of the pyrazole ring is a dynamic and evolving field that continues to yield novel compounds with significant therapeutic potential. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from the pyrazole scaffold. As our understanding of disease biology deepens, the ability to rationally design and synthesize functionalized pyrazoles with tailored biological activities will be paramount in the development of next-generation therapeutics. The continued exploration of innovative synthetic methodologies, such as C-H activation and multicomponent reactions, will undoubtedly accelerate the discovery of new pyrazole-based drugs.[20][21]
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
The Allyl Pyrazole Linchpin: A Guide to Advanced Heterocyclic Synthesis
An Application Note and Protocol Guide for Researchers
Introduction
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal core for designing enzyme inhibitors and receptor ligands.[2][4] Among the vast library of pyrazole derivatives, 1-allyl-1H-pyrazole stands out as a particularly versatile building block. Far from being a simple N-protected intermediate, the allyl group serves as a reactive handle, a gateway to complex molecular architectures through a variety of modern synthetic transformations.
This guide provides an in-depth exploration of the strategic use of this compound and its derivatives in the synthesis of fused heterocyclic compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to adapt and innovate. The protocols described herein are designed as self-validating systems, grounded in established, authoritative literature. We will delve into three powerful synthetic strategies: Ring-Closing Metathesis (RCM), [3+2] Cycloaddition reactions, and multicomponent strategies for constructing pyrazolo[3,4-b]pyridines, demonstrating how the allyl pyrazole motif is a linchpin in the assembly of novel and drug-like molecules.
Part 1: Ring-Closing Metathesis (RCM) for Pyrazole-Fused Heterocycles
Ring-Closing Metathesis (RCM) is a robust and highly efficient reaction for the formation of cyclic alkenes, enabling the synthesis of 5- to 30-membered rings.[5] In the context of our topic, RCM is the premier strategy for "zipping up" a pyrazole bearing two separate alkenyl chains to create a fused bicyclic system. The thermodynamic driving force for this reaction, particularly when using terminal alkenes, is the formation of a stable cyclic product and the release of volatile ethylene gas.
The choice of catalyst is critical and depends on the steric and electronic properties of the substrate. The "second generation" Grubbs and Hoveyda-Grubbs catalysts are often favored for their higher activity and broader functional group tolerance compared to first-generation catalysts.[5][6]
Causality in RCM Protocol Design
-
Substrate Design: The key is to synthesize a pyrazole precursor containing at least two alkenyl groups. A common strategy involves starting with a pyrazole that already has an allyl group at the N1 position and then introducing a second allyl or vinyl group at another position on the ring (e.g., C4 or C5).
-
Catalyst Selection: Grubbs' second-generation catalyst is selected for its high efficiency and tolerance to the nitrogen-containing pyrazole ring. For more challenging or electron-deficient substrates, a Hoveyda-Grubbs catalyst might be employed for its enhanced stability.[7][8]
-
Solvent and Concentration: RCM is typically performed in non-coordinating, halogenated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) under dilute conditions (0.005–0.05 M) to favor the intramolecular cyclization over intermolecular polymerization.
-
Temperature: Most RCM reactions proceed efficiently at room temperature or with gentle heating (reflux in DCM, ~40°C), balancing reaction rate with catalyst longevity.[8]
Experimental Workflow for RCM
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ring Closing Metathesis [organic-chemistry.org]
- 6. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 3,5-Disubstituted 1H-Pyrazole Synthesis
Welcome to the technical support center for the synthesis of 3,5-disubstituted 1H-pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of these important heterocyclic compounds, providing in-depth troubleshooting advice and answers to frequently asked questions. Our approach is grounded in established chemical principles to ensure the scientific integrity of your experimental design and outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of 3,5-disubstituted 1H-pyrazoles, a cornerstone reaction in medicinal chemistry.
Q1: What is the most common method for synthesizing 3,5-disubstituted 1H-pyrazoles?
The most classical and widely employed method is the Knorr pyrazole synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound (like a 1,3-diketone) and a hydrazine derivative.[1][2] This method is valued for its reliability and the ready availability of starting materials.[3][4]
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
Low yields can stem from several factors. Key areas to scrutinize include:
-
Reaction Temperature: Temperature can significantly influence the reaction rate and the formation of side products. Some reactions benefit from elevated temperatures to drive the cyclization, while others may require milder conditions to prevent degradation of reactants or products.[5][6]
-
Solvent Choice: The polarity and nature of the solvent can affect the solubility of reactants and intermediates, as well as the reaction pathway. Common solvents include ethanol, methanol, and acetic acid.[7]
-
Catalyst Efficiency: In catalyzed reactions, the choice and amount of catalyst are critical. Both acid and base catalysts are commonly used to promote the condensation and cyclization steps.[8][9][10] The activity of the catalyst should be verified.
-
Purity of Starting Materials: Impurities in the 1,3-diketone or hydrazine can lead to unwanted side reactions and lower the yield of the desired pyrazole.
Q3: I'm observing multiple products in my reaction mixture. What could be the cause?
The formation of multiple products often points to issues with regioselectivity, especially when using unsymmetrical 1,3-diketones and substituted hydrazines.[1][7][11] This can lead to the formation of two constitutional isomers. Side reactions, such as the formation of pyrazoline intermediates that are not fully oxidized to the pyrazole, can also contribute to a complex product mixture.[12]
Q4: How can I control the regioselectivity of the reaction?
Controlling regioselectivity is a critical aspect of synthesizing unsymmetrically substituted pyrazoles. Key strategies include:
-
Choice of Hydrazine: Using hydrazine hydrochloride instead of free hydrazine has been shown to favor the formation of the 1,3-regioisomer.[13]
-
Solvent System: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity of the reaction.[7][14]
-
Reaction Conditions: Fine-tuning the reaction temperature and catalyst can also influence the regiochemical outcome.[5][6]
Q5: What are the best practices for purifying 3,5-disubstituted pyrazoles?
Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the specific pyrazole derivative. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure product.
II. Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of 3,5-disubstituted 1H-pyrazoles.
Problem 1: Low or No Product Formation
A lack of desired product is a common hurdle. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low product yield.
Causality and Solutions:
-
Purity of Starting Materials: Impurities can interfere with the reaction. For instance, residual acid or base in the 1,3-diketone can neutralize the catalyst.
-
Protocol: Purify starting materials before use. 1,3-diketones can be purified by distillation or recrystallization. Hydrazine hydrates can be distilled.
-
-
Reaction Temperature and Time: The condensation of hydrazines with 1,3-diketones often requires an initial activation energy for the formation of the hydrazone intermediate, followed by cyclization and dehydration.[2] Insufficient temperature or time may lead to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition.[5][6]
-
Solvent Effects: The solvent plays a crucial role in the solubility of reactants and in stabilizing intermediates. For instance, protic solvents like ethanol can facilitate proton transfer steps in the mechanism.
Problem 2: Formation of Regioisomers
When using an unsymmetrical 1,3-diketone and a substituted hydrazine, the formation of two regioisomers is a common challenge.[1][7][11]
Caption: Strategies for controlling regioselectivity.
Causality and Solutions:
The regioselectivity is determined by the initial nucleophilic attack of the hydrazine on one of the two carbonyl groups of the 1,3-diketone. The electronic and steric properties of the substituents on the diketone and the hydrazine influence this initial step.
-
Influence of the Hydrazine Source:
-
Observation: The use of arylhydrazine hydrochlorides tends to favor the formation of the 1,3-regioisomer, while the free hydrazine can lead to the 1,5-regioisomer.[13]
-
Protocol: To obtain the 1,3-regioisomer, use the corresponding arylhydrazine hydrochloride in an alcoholic solvent like methanol. For the 1,5-regioisomer, use the free arylhydrazine.[13]
-
-
Solvent-Directed Regioselectivity:
| 1,3-Diketone Substituent | Solvent | Temperature (°C) | Regioisomeric Ratio (A:B) | Reference |
| 4-ClC₆H₄ | EtOH | 25 | 60:40 | [14] |
| 4-ClC₆H₄ | TFE | 25 | 94:6 | [14] |
| 4-ClC₆H₄ | HFIP | 25 | >99:1 | [14] |
| 4-MeOC₆H₄ | EtOH | 25 | 67:33 | [14] |
| 4-MeOC₆H₄ | TFE | 25 | 96:4 | [14] |
| 4-MeOC₆H₄ | HFIP | 25 | >99:1 | [14] |
Problem 3: Formation of Side Products
Besides regioisomers, other side products can complicate the reaction and purification process.
-
Incomplete Dehydration: The reaction proceeds through a pyrazoline intermediate, which then dehydrates to form the aromatic pyrazole.[12] If the dehydration is incomplete, the pyrazoline may be isolated as a byproduct.
-
Solution: Ensure sufficiently acidic or high-temperature conditions to promote the final dehydration step. The addition of a catalytic amount of a strong acid like sulfuric acid can be beneficial.[16]
-
-
Oxidation of Pyrazoline: In some synthetic routes that initially form pyrazolines, an oxidation step is required to yield the pyrazole.[12] Incomplete oxidation will result in a mixture of pyrazoline and pyrazole.
-
Solution: If the synthetic route requires an oxidation step, ensure the oxidant is active and used in the correct stoichiometric amount. Common oxidants include bromine or simply heating in DMSO under an oxygen atmosphere.[3]
-
III. References
-
Wang, K., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. --INVALID-LINK--
-
Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(16), 5606-5612. --INVALID-LINK--
-
Wang, K., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. --INVALID-LINK--
-
Effect of catalyst on the synthesis of pyranopyrazoles under reflux condition. (2021). ResearchGate. --INVALID-LINK--
-
Pyrazole synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(8), 3123-3128. --INVALID-LINK--
-
Banu, H., et al. (2022). Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. Catalysts, 12(10), 1109. --INVALID-LINK--
-
Influence of catalyst proportion on the synthesis of pyranopyrazole. (2021). ResearchGate. --INVALID-LINK--
-
Al-Mokhanam, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 481-511. --INVALID-LINK--
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2018). Molecules, 23(7), 1673. --INVALID-LINK--
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2022). Molecules, 27(19), 6523. --INVALID-LINK--
-
Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles. (2023). ResearchGate. --INVALID-LINK--
-
Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. (2023). International Journal of Molecular Sciences, 24(18), 14234. --INVALID-LINK--
-
Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem. --INVALID-LINK--
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. --INVALID-LINK--
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2010). Journal of the Brazilian Chemical Society, 21(11), 2135-2141. --INVALID-LINK--
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). Beilstein Journal of Organic Chemistry, 14, 2598-2630. --INVALID-LINK--
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. --INVALID-LINK--
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). Molecules, 27(16), 5221. --INVALID-LINK--
-
Article Versions Notes. MDPI. --INVALID-LINK--
-
Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. (2018). ACS Omega, 3(11), 16045-16052. --INVALID-LINK--
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). Molecules, 27(1), 221. --INVALID-LINK--
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2022). Journal of Organic Chemistry, 87(9), 5985-5998. --INVALID-LINK--
-
Synthesis of 3,5-disubstituted 1H-pyrazoles 4 from non- symmetric 1,3-diyne indole derivatives 3 a. ResearchGate. --INVALID-LINK--
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. --INVALID-LINK--
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. --INVALID-LINK--
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Current Organic Synthesis, 14(4), 504-525. --INVALID-LINK--
-
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). Catalysts, 14(4), 268. --INVALID-LINK--
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering, 7(11), 2411-2418. --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of N-Substituted Pyrazoles from Primary Amines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of N-substituted pyrazoles. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in overcoming common challenges and improving the yield and purity of your target compounds. As Senior Application Scientists, we have compiled this information based on established literature and extensive laboratory experience.
I. Troubleshooting Guide: Addressing Low Yields and Side Reactions
Low yields are a frequent challenge in the synthesis of N-substituted pyrazoles. This guide will walk you through a systematic approach to identify and resolve the root causes of suboptimal reaction outcomes.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields can stem from several factors, ranging from suboptimal reaction conditions to issues with starting material quality. Here’s a breakdown of potential causes and their solutions:
A1: Potential Causes and Solutions for Low Yields
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For thermally sensitive substrates, consider microwave-assisted synthesis, which can significantly reduce reaction times and often improve yields.[1][2][3] Microwave irradiation at temperatures around 150°C for 10-15 minutes has been shown to be effective.[1]
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics.
-
Solution: If your starting materials are not fully dissolved, consider switching to a more polar solvent or using a co-solvent system.[4] For the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives, dipolar aprotic solvents like DMF, NMP, or DMAc have been shown to give better results than polar protic solvents like ethanol.[5]
-
-
Issues with the Primary Amine or Hydrazine Derivative: The stability and nucleophilicity of the amine/hydrazine are critical.
-
Solution: For reactions involving the in-situ formation of a hydrazine derivative from a primary amine, ensure the amination reagent is fresh and added correctly. A method for the direct preparation of N-substituted pyrazoles from primary amines suggests adding all three components (amine, diketone, and amination reagent) simultaneously at a low temperature before heating.[6][7] This can prevent side reactions and decomposition of the amination reagent.[6][8]
-
-
Side Product Formation: Competing reactions can consume starting materials and reduce the yield of the desired product.
-
Solution: Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. Common side reactions include the formation of imines from the diketone and amine.[6] Adjusting the stoichiometry of the reactants or the order of addition can help minimize these side reactions.
-
-
Product Degradation: The desired pyrazole product might be unstable under the reaction or workup conditions.
-
Solution: Consider milder reaction conditions. If acidic conditions are used, ensure the product is stable. Some pyrazoles can be sensitive to strong acids or bases during workup. Neutralization and careful extraction are key.
-
Below is a troubleshooting workflow to guide your optimization process:
Caption: A decision tree for troubleshooting low yields in N-substituted pyrazole synthesis.
Q2: I am observing the formation of regioisomers. How can I control the regioselectivity of the reaction?
The formation of regioisomers is a common issue when using unsymmetrical 1,3-dicarbonyl compounds.
A2: Controlling Regioselectivity
The regioselectivity of the Knorr pyrazole synthesis is influenced by the electronic and steric properties of the substituents on the 1,3-dicarbonyl compound and the nucleophilicity of the hydrazine nitrogens.[5][9]
-
Mechanism Insight: The reaction typically proceeds via the initial attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon.[10][11] The more nucleophilic nitrogen will preferentially attack the more electrophilic carbonyl carbon.
-
For Substituted Hydrazines: In the case of a hydrazine substituted with an aryl or alkyl group, the primary amine is generally more nucleophilic and will react first.[5]
-
Influence of Diketone Substituents: Electron-withdrawing groups on the diketone will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Steric hindrance around a carbonyl group will disfavor attack at that position.
-
Strategic Solutions:
-
pH Control: The reaction mechanism can be influenced by pH. Under acidic conditions, the dehydration of the intermediate is generally the rate-determining step.[9]
-
Solvent Choice: The use of dipolar aprotic solvents can sometimes enhance regioselectivity compared to protic solvents.[5]
-
Protecting Groups: In some cases, using a protecting group strategy on one of the carbonyls of the diketone can direct the initial attack of the hydrazine.
-
Q3: My reaction mixture turns a dark color, and I have difficulty purifying the product. What is causing this and how can I improve the purification?
Dark coloration often indicates the formation of impurities, potentially from the decomposition of the hydrazine derivative.
A3: Addressing Impurities and Purification Challenges
-
Cause of Coloration: Phenylhydrazine and its derivatives can be sensitive to air and light, leading to the formation of colored impurities.
-
Minimizing Impurities:
-
Use freshly distilled or high-purity hydrazine derivatives.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[12]
-
-
Purification Strategies:
-
Crystallization: If the product is a solid, recrystallization is often an effective purification method.[12] Experiment with different solvent systems to find one that provides good separation from the impurities.
-
Column Chromatography: For oils or solids that are difficult to crystallize, silica gel or alumina column chromatography is a standard purification technique.[6][13] A solvent system with a gradient of polarity can help to effectively separate the product from impurities.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by forming a salt with an acid, washing away non-basic impurities, and then neutralizing to recover the purified pyrazole. A patented method describes dissolving the crude pyrazole in a solvent, reacting it with an acid to form a salt, and then crystallizing the salt.[14]
-
II. Frequently Asked Questions (FAQs)
Q4: What are the key advantages of using microwave-assisted synthesis for preparing N-substituted pyrazoles?
A4: Microwave-assisted synthesis offers several benefits over conventional heating methods:[2]
-
Reduced Reaction Times: Reactions that might take hours with conventional heating can often be completed in minutes using a microwave reactor.[1][3]
-
Improved Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields and fewer side products.[1]
-
Use of Greener Solvents: Microwave synthesis can often be performed with more environmentally friendly solvents, such as water or even under solvent-free conditions.[1][15]
-
Enhanced Selectivity: In some cases, microwave irradiation can lead to improved regio- or stereoselectivity.[2]
Q5: Can I synthesize N-substituted pyrazoles directly from primary amines instead of using hydrazine derivatives?
A5: Yes, methods have been developed for the direct synthesis of N-substituted pyrazoles from primary amines.[8][13][16] This approach avoids the need to handle potentially hazardous hydrazine derivatives. The general strategy involves the in-situ formation of a hydrazine-like species from the primary amine using an electrophilic amination reagent, which then reacts with a 1,3-dicarbonyl compound.[6][13]
A typical procedure involves reacting the primary amine, the 1,3-dicarbonyl compound, and an amination reagent like O-(4-nitrobenzoyl)hydroxylamine in a solvent such as DMF.[6][13]
Q6: What are the most common starting materials for synthesizing N-substituted pyrazoles?
A6: The most prevalent methods for pyrazole synthesis involve the condensation of a compound containing a hydrazine moiety with a 1,3-dicarbonyl compound or its synthetic equivalent.[5][11][17]
| Starting Material Class | Specific Examples |
| Nitrogen Source | Primary Amines (with an amination reagent), Hydrazine Hydrate, Phenylhydrazine, Substituted Hydrazines |
| 1,3-Dicarbonyl Source | 1,3-Diketones (e.g., acetylacetone), β-Ketoesters (e.g., ethyl acetoacetate), α,β-Unsaturated Ketones (Chalcones)[5][18], β-Ketonitriles[19] |
Q7: How does the Paal-Knorr synthesis relate to pyrazole synthesis?
A7: The Paal-Knorr synthesis is a fundamental reaction for the synthesis of five-membered heterocycles from 1,4-dicarbonyl compounds.[20][21] While it is most commonly associated with the synthesis of pyrroles (using primary amines or ammonia) and furans (under acidic conditions), the underlying principle of cyclocondensation is analogous to the Knorr pyrazole synthesis. The Knorr synthesis, however, specifically uses hydrazines and 1,3-dicarbonyls to form the pyrazole ring system.[10][11][17]
III. Experimental Protocols
Protocol 1: General Procedure for the Direct Synthesis of N-Substituted Pyrazoles from Primary Amines
This protocol is adapted from a method described for the direct preparation of N-alkyl and N-aryl pyrazoles.[6][13]
-
To a suitable reaction vessel, add the primary amine (1.0 mmol, 1.0 equiv), the 1,3-dicarbonyl compound (1.1 mmol, 1.1 equiv), and the electrophilic amination reagent (e.g., O-(4-nitrobenzoyl)hydroxylamine, 1.5 mmol, 1.5 equiv).
-
Add DMF (5.0 mL) as the solvent.
-
Cool the mixture to 0 °C.
-
Stir the reaction mixture at 0 °C for a short period, then allow it to warm to room temperature and subsequently heat to 85 °C.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 1.5-2 hours.[13]
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or alumina.[6][13]
Caption: A streamlined workflow for the direct synthesis of N-substituted pyrazoles.
Protocol 2: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines
This protocol is based on a published procedure for the efficient synthesis of pyrazole amines using microwave irradiation.[1]
-
In a microwave reaction vessel, combine the α-cyanoketone or 3-aminocrotononitrile (1.0 mmol, 1.0 equiv) and the aryl hydrazine (1.0 mmol, 1.0 equiv).
-
Add 1 M HCl as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to 150 °C for 10-15 minutes with stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully basify the solution with 10% NaOH until a precipitate forms.
-
Isolate the product by vacuum filtration.
-
Wash the solid with cold water and dry to obtain the desired 1-aryl-1H-pyrazole-5-amine.
IV. References
-
Knorr pyrazole synthesis. Name-Reaction.com. --INVALID-LINK--
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. --INVALID-LINK--
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. --INVALID-LINK--
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. --INVALID-LINK--
-
Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. PubMed. --INVALID-LINK--
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare. --INVALID-LINK--
-
Solvent effects on the reactivity of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem. --INVALID-LINK--
-
Pyrazole synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. --INVALID-LINK--
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. --INVALID-LINK--
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. --INVALID-LINK--
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. --INVALID-LINK--
-
Knorr Pyrazole Synthesis. Chem Help ASAP. --INVALID-LINK--
-
Microwave Assisted Synthesis and Biological Screening of Mannich Bases. Journal of Chemical Health Risks. --INVALID-LINK--
-
Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publisher. --INVALID-LINK--
-
Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. --INVALID-LINK--
-
Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. --INVALID-LINK--
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. PubMed. --INVALID-LINK--
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. --INVALID-LINK--
-
Synthesis of Substituted Pyrazole N-Oxide and Pyrazole from Propargyl Amine. ResearchGate. --INVALID-LINK--
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. --INVALID-LINK--
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. --INVALID-LINK--
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. --INVALID-LINK--
-
Method for purifying pyrazoles. Google Patents. --INVALID-LINK--
-
Synthesis of pyrazole under solvent free condition.. ResearchGate. --INVALID-LINK--
-
Optimization of the reaction conditions in the synthesis of4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a. ResearchGate. --INVALID-LINK--
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. --INVALID-LINK--
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. --INVALID-LINK--
-
Paal-Knorr Synthesis. Alfa Chemistry. --INVALID-LINK--
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. --INVALID-LINK--
-
Knorr Pyrazole Synthesis advice. Reddit. --INVALID-LINK--
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. --INVALID-LINK--
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. --INVALID-LINK--
-
Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. --INVALID-LINK--
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Synfacts. --INVALID-LINK--
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. --INVALID-LINK--
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. --INVALID-LINK--
References
- 1. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. name-reaction.com [name-reaction.com]
- 11. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 12. reddit.com [reddit.com]
- 13. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jk-sci.com [jk-sci.com]
- 18. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. soc.chim.it [soc.chim.it]
- 20. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 21. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Addressing Side Reactions in the N-allylation of Pyrazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the N-allylation of pyrazoles, a key reaction in the synthesis of many pharmaceutical and agrochemical compounds, can be accompanied by frustrating side reactions.[1][2][3] This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your experiments. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the N-allylation of pyrazole and its derivatives. Each issue is presented with its probable causes and actionable solutions, including detailed experimental protocols.
Issue 1: Poor Regioselectivity - Formation of N1 and N2 Isomers
You're observing a mixture of 1-allylpyrazole and 2-allylpyrazole, and the ratio is not favorable for your desired product.
This is the most common challenge in the N-alkylation of unsymmetrically substituted pyrazoles. The two nitrogen atoms in the pyrazole ring have similar electronic properties, leading to the formation of a mixture of regioisomers upon alkylation.[1][2][3]
Root Cause Analysis:
-
Tautomerism: NH-pyrazoles exist as a mixture of two tautomers in solution. The pyrazolate anion, formed after deprotonation, also exhibits dual reactivity due to delocalized negative charge.[1][3]
-
Steric and Electronic Effects: The substituents on the pyrazole ring play a crucial role. Bulky groups can sterically hinder one nitrogen atom, favoring alkylation at the less hindered position.[4][5][6] Electron-withdrawing or donating groups can influence the nucleophilicity of the adjacent nitrogen atoms.[4]
-
Reaction Conditions: The choice of base, solvent, and even the cation of the base can significantly influence the N1/N2 ratio.[1][2]
Solutions & Protocols:
1. Strategic Choice of Base and Solvent:
The interplay between the base and solvent is critical in controlling regioselectivity.
-
For N1-Alkylation Preference: In many cases, using a weaker, non-coordinating base can favor the formation of the N1 isomer.[7] For instance, the use of 2,6-lutidine has been shown to provide excellent selectivity for the N1 position.[7] Polar aprotic solvents like DMF, DMSO, or acetonitrile are commonly employed.[1][8]
-
For N2-Alkylation Preference: A magnesium-catalyzed approach has been developed for the highly regioselective synthesis of N2-alkylated pyrazoles, particularly with α-bromoacetates and acetamides as alkylating agents.[9]
Table 1: Effect of Base on Regioselectivity of a Substituted Pyrazole [7]
| Base | Solvent | N1:N2 Ratio |
| KOt-Bu | THF | 2:3 |
| 2,6-Lutidine | Toluene | 20:1 |
2. Modifying the Pyrazole Substituent:
Introducing a directing group can effectively control the site of allylation.
-
Bulky Protecting Groups: A triphenylsilyl group can be used to sterically block one nitrogen, directing alkylation to the other. This group can be subsequently removed.[10]
-
Functional Group Tuning: The nature of substituents can be tuned to favor a specific isomer. For example, modifying a carbonyl group to a hydrazone has been shown to guide the reaction towards a specific regioisomer.[1][2][3][11]
Experimental Protocol: Regioselective N1-Allylation using a Non-Coordinating Base [7]
-
To a solution of the substituted pyrazole (1.0 eq) in toluene, add 2,6-lutidine (1.2 eq).
-
Add allyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with 1M HCl, followed by saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Over-allylation - Formation of Quaternary Pyrazolium Salts
You're observing a significant amount of a dialkylated, positively charged pyrazolium salt as a byproduct.
This side reaction occurs when the initially formed N-allylpyrazole undergoes a second allylation.[12]
Root Cause Analysis:
-
Reaction Conditions: High temperatures and long reaction times can promote quaternization.[12]
-
Excess Allylating Agent: Using a large excess of the allylating agent increases the likelihood of a second alkylation event.
-
Basicity of N-Allylpyrazole: The product itself is nucleophilic and can compete with the starting pyrazole for the allylating agent.
Solutions & Protocols:
1. Control of Stoichiometry and Reaction Time:
-
Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the allylating agent.
-
Carefully monitor the reaction progress and stop it as soon as the starting material is consumed to prevent further reaction.
2. Milder Reaction Conditions:
-
Conducting the reaction at lower temperatures can significantly reduce the rate of quaternization.
-
The use of milder bases, such as K₂CO₃ or NaHCO₃, can be beneficial.[13] Microwave irradiation in solvent-free conditions with a mild base has been reported to reduce quaternization.[12]
Experimental Protocol: Minimizing Quaternization with Stoichiometric Control
-
Dissolve the pyrazole (1.0 eq) and K₂CO₃ (1.5 eq) in acetonitrile.
-
Add allyl bromide (1.05 eq) dropwise at room temperature.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40 °C) while monitoring closely by TLC.
-
Once the starting pyrazole is consumed, filter off the inorganic salts.
-
Concentrate the filtrate and purify the product.
Issue 3: C-Allylation Instead of N-Allylation
You've isolated a product where the allyl group is attached to a carbon atom of the pyrazole ring instead of a nitrogen.
While less common than N-allylation, C-allylation can occur under certain conditions, particularly with organometallic catalysts.
Root Cause Analysis:
-
Catalyst Choice: Palladium-catalyzed reactions, for instance, can be directed towards C-H allylation, especially at the C5 position of pyrazoles bearing electron-withdrawing groups at C4.[14][15]
-
Substrate Activation: Electron-withdrawing groups can increase the acidity of a C-H bond, making it more susceptible to deprotonation and subsequent allylation.[15]
Solutions & Protocols:
1. Avoid Ambiguous Catalytic Systems:
-
For exclusive N-allylation, it is generally best to stick to classical Sₙ2 conditions (base, polar aprotic solvent).
-
If using a metal catalyst is necessary for other reasons, careful ligand and condition screening is required to favor N- over C-functionalization.
2. pH Control:
-
Maintaining basic conditions favors the deprotonation of the N-H bond, which is significantly more acidic than the C-H bonds of the pyrazole ring, thus promoting N-allylation.
Frequently Asked Questions (FAQs)
Q1: Which allylating agent is best? Allyl bromide, chloride, or tosylate?
A1: The choice depends on reactivity and cost. Allyl bromide is generally more reactive than allyl chloride and is a good starting point for most applications. Allyl tosylate is also highly reactive but may be more expensive. The order of reactivity is typically Allyl-I > Allyl-OTs > Allyl-Br > Allyl-Cl.
Q2: My pyrazole is poorly soluble. What can I do?
A2: For poorly soluble pyrazoles, using a more polar aprotic solvent like DMF or DMSO can be effective.[16] Gentle heating can also improve solubility. In some cases, a phase-transfer catalyst can be employed to facilitate the reaction between two immiscible phases.
Q3: Can I use allylic alcohols directly for N-allylation?
A3: Direct N-allylation with allylic alcohols is possible but typically requires specific catalytic systems, such as those employing Bu₄NHSO₄ in water, to activate the alcohol.[17][18] This approach is considered more atom-economical.[17]
Q4: How do I separate the N1 and N2 isomers if I can't avoid their formation?
A4: Separation of regioisomers can be challenging but is often achievable by column chromatography on silica gel. The polarity difference between the two isomers, although sometimes slight, can be exploited. Using a shallow solvent gradient and carefully selecting the eluent system is key. In some cases, derivatization to introduce a more polar group can facilitate separation.[7]
Visualizing the Core Challenge: Pyrazole Tautomerism
The primary hurdle in achieving regioselectivity stems from the inherent tautomerism of the pyrazole ring and the resonance of the resulting pyrazolate anion.
References
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles | Semantic Scholar [semanticscholar.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Alkylation and arylation of pyrazoles under solvent‐free conditions: Conventional heating versus microwave irradiation | Publicación [silice.csic.es]
- 14. epubl.ktu.edu [epubl.ktu.edu]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Regiocontrolled Synthesis of 1-Substituted Pyrazoles
Introduction: Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of pyrazole synthesis. Pyrazole derivatives are cornerstones in medicinal chemistry and agrochemicals, but their synthesis is frequently complicated by a critical challenge: controlling regioselectivity.[1][2][3] The formation of regioisomeric mixtures during the synthesis of 1-substituted pyrazoles is a common bottleneck, leading to difficult separations and reduced yields of the desired product.[3][4]
This document moves beyond standard protocols to provide a deeper understanding of the factors governing regioselectivity. We will address common experimental failures in a direct question-and-answer format, offering not just solutions, but the mechanistic reasoning behind them. Our goal is to empower you to troubleshoot effectively and design more robust, selective, and successful synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common points of confusion in regiocontrolled pyrazole synthesis.
Q1: What is the core challenge in synthesizing a single regioisomer of a 1-substituted pyrazole?
A1: The primary challenge stems from the molecular structure of the reactants. The most common method for creating the pyrazole core is the cyclocondensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (a variation of the Knorr pyrazole synthesis).[2][4] The unsymmetrical dicarbonyl presents two distinct electrophilic carbonyl carbons. The substituted hydrazine has two different nucleophilic nitrogen atoms (the substituted N1 and the unsubstituted N2).
The initial nucleophilic attack by the hydrazine can occur at either carbonyl carbon, leading to two different intermediate pathways. Subsequent cyclization and dehydration result in the formation of two distinct constitutional isomers, or regioisomers.[4] For instance, reacting a 1,3-diketone with methylhydrazine can produce a 1,3,5-trisubstituted pyrazole or its 1,4,5-trisubstituted isomer, which can be difficult to separate.[3][4]
Similarly, when directly functionalizing a pre-existing 3-substituted-1H-pyrazole, the two ring nitrogens (N1 and N2) exhibit similar nucleophilicity, leading to mixtures upon alkylation or arylation.[5]
Caption: The formation of two regioisomers from common starting materials.
Q2: What are the primary factors that dictate regioselectivity in pyrazole synthesis from a dicarbonyl and hydrazine?
A2: The regiochemical outcome is a delicate balance of several competing factors. Understanding these allows you to manipulate the reaction conditions to favor your desired isomer.[4]
| Factor | Causal Mechanism | Practical Implications |
| Steric Effects | A bulky substituent on either the hydrazine (R' in R'-NHNH₂) or near one of the carbonyl groups on the dicarbonyl will sterically hinder the approach of the nucleophile. The reaction will preferentially occur at the less sterically crowded site.[4] | If your dicarbonyl has a bulky group (e.g., tert-butyl) next to one carbonyl, the hydrazine will likely attack the other, more accessible carbonyl. |
| Electronic Effects | Electron-withdrawing groups (e.g., -CF₃, -CO₂Et) increase the electrophilicity (positive character) of the adjacent carbonyl carbon, making it a more attractive site for nucleophilic attack.[3][4] | A trifluoromethyl group on the dicarbonyl is a powerful directing group, often promoting attack at the adjacent carbonyl. |
| Reaction Conditions | pH: The acidity of the medium is often the most critical factor. Under acidic conditions, the more basic nitrogen of the substituted hydrazine is protonated, altering its nucleophilicity and potentially reversing the selectivity seen under neutral or basic conditions.[4][6] Solvent: The solvent can stabilize or destabilize reaction intermediates. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity, likely by modulating the reactivity of the intermediates.[3][7] | Switching from a neutral hydrazine to its hydrochloride salt can completely flip the major regioisomer formed.[6] Changing the solvent from ethanol to TFE can increase a 1:1 isomeric ratio to >95:5 in favor of one isomer.[3][7] |
Q3: How can I reliably determine which regioisomer I have synthesized?
A3: Unambiguous structural assignment is crucial. While you can sometimes infer the major product based on mechanistic principles, you must confirm it experimentally.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.
-
¹H and ¹³C NMR: The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between isomers. In some cases, substituent effects on chemical shifts can provide clues.[8]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment is the gold standard for confirming regiochemistry in solution. It detects through-space correlations between protons that are close to each other (<5 Å). A correlation between the protons of the N1-substituent and a proton at the C5 position of the pyrazole ring definitively confirms the 1,5-disubstitution pattern. The absence of this correlation, and the presence of one to the C3 proton, confirms the 1,3-pattern.[1][9][10]
-
¹⁵N NMR: The two nitrogen atoms in the pyrazole ring exist in different electronic environments: one is a "pyrrole-like" nitrogen (N1) and the other is a "pyridine-like" nitrogen (N2). They have distinct chemical shifts in ¹⁵N NMR, which can help in structural elucidation.[11]
-
-
X-Ray Crystallography: This provides absolute, undeniable proof of the molecular structure, including the exact position of all substituents. If you can grow a suitable single crystal of your product, this method will resolve any ambiguity.[5][12]
Q4: I'm performing a direct N-alkylation on a 3-substituted pyrazole. Why am I getting a mixture of N1 and N2 products?
A4: This is a classic problem rooted in the electronic structure of the pyrazole ring. 3-substituted-1H-pyrazoles exist as a mixture of tautomers in solution. When you deprotonate the pyrazole with a base to form the pyrazolide anion, the negative charge is delocalized across both nitrogen atoms. This makes both N1 and N2 nucleophilic, creating an "ambident nucleophile." The incoming electrophile (e.g., an alkyl halide) can therefore react at either nitrogen, leading to a mixture of N1 and N2 alkylated regioisomers.[5] The final product ratio depends on the subtle interplay between sterics, electronics, the nature of the counter-ion, and the reaction conditions.
Part 2: Troubleshooting Guide
This section provides actionable protocols to solve specific experimental problems.
Problem 1: My cyclocondensation reaction yields an inseparable mixture of regioisomers.
-
Underlying Cause: Standard reaction conditions, such as using ethanol as a solvent at reflux, often lack the directing power to overcome the small energy differences between the two competing reaction pathways, resulting in poor selectivity.[3]
-
Solution A: Enhance Regioselectivity with a Fluorinated Alcohol Solvent The unique properties of fluorinated alcohols can dramatically influence the reaction pathway, often leading to the formation of a single isomer.[3][7] This protocol is adapted from methodologies that have proven highly effective.[13]
Protocol: Regioselective Synthesis using TFE
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE).
-
Addition: At room temperature, add the substituted hydrazine (e.g., methylhydrazine, 1.1 eq) dropwise to the solution.
-
Reaction: Heat the mixture to reflux. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the limiting starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the TFE under reduced pressure using a rotary evaporator.
-
Extraction: Dilute the residue with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification & Analysis: Purify the crude product by silica gel column chromatography. Confirm the structure and assess the isomeric purity using NMR, including a NOESY experiment.
-
-
Solution B: Control Regioselectivity via pH with Hydrazine Salts By using the hydrochloride salt of the hydrazine, you fundamentally change the nature of the nucleophile. This method has been shown to completely reverse or enforce the regioselectivity of the reaction.[6][14]
Protocol: Regiocontrolled Synthesis using a Hydrazine Hydrochloride
-
Setup: In a suitable solvent (e.g., methanol or ethanol), combine the unsymmetrical 1,3-dicarbonyl (1.0 eq) and the arylhydrazine hydrochloride (1.05 eq).
-
Reaction: Heat the mixture to reflux and monitor by TLC. The reaction proceeds under acidic conditions generated by the salt.
-
Work-up: After cooling, remove the solvent in vacuo.
-
Neutralization & Extraction: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry and concentrate.
-
Purification & Analysis: Purify via column chromatography and confirm the regiochemical outcome with NMR analysis.
-
Caption: Decision workflow for troubleshooting poor regioselectivity.
Problem 2: My direct N-alkylation of a 3-substituted pyrazole is non-selective.
-
Underlying Cause: The pyrazolide anion formed under basic conditions is an ambident nucleophile, allowing alkylation at both N1 and N2. Without a directing influence, a mixture is often unavoidable.
-
Solution: Magnesium-Catalyzed N2-Selective Alkylation The use of a Lewis acid catalyst like magnesium bromide can chelate to the pyrazole nitrogens, sterically blocking one site and electronically favoring reaction at the other. This protocol provides excellent selectivity for the N2 isomer.[15]
Protocol: Mg-Catalyzed N2-Alkylation
-
Inert Setup: In a glovebox or under a nitrogen atmosphere, charge an oven-dried vial with the 3-substituted-1H-pyrazole (1.0 eq) and MgBr₂ (0.2 eq).
-
Solvent & Reagents: Add anhydrous tetrahydrofuran (THF), followed by the alkylating agent (e.g., α-bromoacetamide, 2.0 eq).
-
Base Addition: At 25 °C, add N,N-diisopropylethylamine (DIPEA) (2.1 eq) dropwise to the mixture.
-
Reaction: Stir the resulting mixture at 25 °C for 2-4 hours, monitoring by TLC or LC-MS.
-
Quench & Work-up: Quench the reaction with a saturated solution of NH₄Cl in methanol. Concentrate the solution to dryness. Add water to the residue and extract with an appropriate organic solvent (e.g., isopropyl acetate).
-
Purification & Analysis: Combine the organic layers, dry, and concentrate. Purify the product by silica gel column chromatography to isolate the N2-alkylated pyrazole. Confirm structure via NMR.
-
Problem 3: I have a mixture of isomers. How can I separate them?
-
Underlying Cause: Regioisomers often have very similar physical properties (polarity, boiling point), making separation challenging.
-
Strategy A: High-Resolution Column Chromatography While difficult, careful optimization of column chromatography can often resolve the isomers.
Protocol: Chromatographic Separation
-
TLC Analysis: On a single TLC plate, spot your mixture and test a wide range of solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol). Look for a system that provides the largest possible separation (ΔR_f) between the two isomer spots.
-
Column Packing: Use a high-quality silica gel with a fine particle size for better resolution. Pack a long, thin column for optimal separation.
-
Elution: Load the crude mixture onto the column with a minimum amount of solvent. Elute slowly with the optimized solvent system.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify and combine the pure fractions of each isomer.
-
-
Strategy B: Purification via Salt Formation and Crystallization This chemical method exploits potential differences in the basicity or crystal packing of the isomers.
Protocol: Purification by Crystallization of an Acid Addition Salt
-
Dissolution: Dissolve the crude mixture of pyrazole isomers in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Acid Addition: Add at least one equivalent of an appropriate acid (e.g., HCl in ether, p-toluenesulfonic acid) to the solution. This will form the pyrazolium salts.
-
Crystallization: One of the regioisomeric salts may be less soluble and crystallize out of the solution. This can be encouraged by cooling, slow evaporation, or adding an anti-solvent.
-
Isolation: Isolate the solid salt by filtration.
-
Liberation of Free Base: Dissolve the purified salt in water and neutralize with a base (e.g., NaOH, NaHCO₃) to regenerate the pure, single-isomer pyrazole. Extract the pure product into an organic solvent, dry, and concentrate.[16]
-
References
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
overcoming poor solubility of pyrazole compounds during crystallization
Welcome to the Technical Support Center for the crystallization of pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-quality crystals of pyrazole derivatives, particularly those with poor solubility. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to support your experimental success.
Introduction: The Challenge of Pyrazole Crystallization
Pyrazole and its derivatives are cornerstone structures in medicinal chemistry and materials science.[1][2] However, their often-planar aromatic nature and capacity for strong intermolecular interactions, such as hydrogen bonding and π-π stacking, can lead to high lattice energies and consequently, poor solubility in common organic solvents.[3] This inherent low solubility presents a significant hurdle during crystallization, a critical step for purification and obtaining the desired solid-state form. This guide provides a systematic approach to overcoming these challenges, from fundamental principles to advanced techniques.
Frequently Asked Questions (FAQs)
This section addresses common initial questions and hurdles encountered during the crystallization of pyrazole compounds.
Q1: What are the best starting solvents for crystallizing a new pyrazole derivative?
A1: The choice of solvent is critical and is dictated by the polarity of your specific pyrazole derivative. A good starting point is to screen a range of solvents with varying polarities. Commonly used single solvents for pyrazoles include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[4] For less polar derivatives, cyclohexane or petroleum ether may be effective.[4] A highly effective and common strategy is the use of a mixed solvent system. This typically involves dissolving your compound in a minimal amount of a "good" hot solvent (e.g., ethanol, methanol) and then slowly adding a hot "anti-solvent" (e.g., water, hexane) until the solution becomes turbid, indicating the onset of precipitation.[4]
Q2: My pyrazole compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?
A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, resulting in the formation of a liquid phase instead of solid crystals.[4] This is a common problem with compounds that have low melting points or when the solution is too concentrated. To address this, you can:
-
Increase the solvent volume: Adding more of the "good" solvent will lower the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.[4]
-
Slow down the cooling rate: Ensure the solution cools as slowly as possible. Using an insulated container or placing the flask in a warm sand bath can promote gradual cooling.[4]
-
Change the solvent system: Experiment with a different solvent or a new solvent/anti-solvent combination. A solvent with a lower boiling point might be beneficial.[4]
-
Use a seed crystal: If you have a small amount of the pure solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[4]
Q3: My crystallization yield is very low. How can I improve it?
A3: Low yield is a frequent issue and can be addressed by optimizing several parameters:
-
Minimize the amount of hot solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will retain more of your compound in the mother liquor upon cooling.[4]
-
Ensure thorough cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath for at least 30 minutes to maximize precipitation.[4]
-
Select an appropriate solvent: The ideal solvent will have a large temperature coefficient for your compound's solubility, meaning it dissolves the compound well when hot but poorly when cold.[4]
Q4: How can I remove colored impurities during recrystallization?
A4: Colored impurities can often be adsorbed by adding a small amount of activated charcoal to the hot solution before filtration. However, use charcoal judiciously as it can also adsorb your desired compound, potentially reducing the yield.[4]
Troubleshooting Guide: From Common Issues to Advanced Solutions
This section provides a structured approach to troubleshooting common problems encountered during pyrazole crystallization, complete with scientific explanations and detailed protocols.
Problem 1: No Crystals Form Upon Cooling
Causality: This typically indicates that the solution is not supersaturated. The concentration of the pyrazole compound is below its solubility limit at the cooled temperature.
Solutions:
-
Concentrate the Solution: Gently boil off some of the solvent to increase the concentration of your compound.[4][5] Be careful not to evaporate too much solvent, which could lead to rapid precipitation or "oiling out."
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[4][5] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: Add a tiny crystal of the pure compound to the solution.[4][5] This provides a template for further crystal growth.
-
-
Change the Solvent System: Your chosen solvent may be too good at dissolving the compound even at low temperatures. Consider a different solvent or a mixed solvent system with a higher proportion of anti-solvent.
Problem 2: The Compound "Crashes Out" as an Amorphous Precipitate
Causality: This occurs when the solution becomes supersaturated too quickly, leading to rapid, uncontrolled precipitation. This traps impurities and results in a non-crystalline solid.
Solutions:
-
Increase the Amount of "Good" Solvent: Add a small amount of the hot "good" solvent to the solution to slightly increase the solubility and slow down the precipitation rate upon cooling.[4][5]
-
Slow Down the Cooling Process:
-
Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.[4]
-
Insulate the flask to ensure very slow cooling.
-
-
Hot Filtration: If the precipitate forms from a hot solution, it may be due to insoluble impurities. Perform a hot filtration to remove these before allowing the solution to cool.
Problem 3: Persistent Poor Solubility in a Wide Range of Solvents
Causality: Some pyrazole derivatives have exceptionally high lattice energies due to strong intermolecular forces, making them challenging to dissolve in common solvents.
Advanced Solutions:
-
pH Modification: Formation of Pyrazolium Salts
-
Scientific Rationale: Pyrazoles are weakly basic and can be protonated by acids to form pyrazolium salts.[3][6] These salts are often significantly more soluble in polar solvents like water or ethanol than the free base. This allows for crystallization from different solvent systems and can be an effective purification strategy.[6]
-
Protocol: Pyrazolium Salt Crystallization
-
Dissolve the crude pyrazole compound in a suitable organic solvent (e.g., acetone, ethanol, isopropanol).[6]
-
With cooling (e.g., in an ice bath), slowly add an equimolar amount of an acid (e.g., hydrochloric acid, sulfuric acid, phosphoric acid, or oxalic acid).[6]
-
The pyrazolium salt will often precipitate or crystallize out of the solution.
-
Collect the salt by filtration and wash with a small amount of cold solvent.
-
The pure pyrazole can be recovered by neutralizing the salt with a base.
-
-
-
Co-crystallization
-
Scientific Rationale: A co-crystal is a multi-component crystal in which the components are held together by non-covalent interactions, typically hydrogen bonding.[7] By choosing a suitable co-former (a second molecule to be incorporated into the crystal lattice), it is possible to disrupt the strong self-association of the pyrazole molecules, leading to a new crystalline form with different, and often improved, solubility properties.[8][9]
-
Protocol: Slurry Co-crystallization
-
Combine the pyrazole compound and a selected co-former in a stoichiometric ratio (e.g., 1:1) in a vial.
-
Add a small amount of a solvent in which both compounds are sparingly soluble.
-
Stir the slurry at a constant temperature for an extended period (24-72 hours).
-
Collect the solid by filtration and allow it to dry.
-
Analyze the solid using techniques like Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase.
-
-
-
Hydrotropy
-
Scientific Rationale: Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute (the hydrotrope) increases the aqueous solubility of a poorly soluble compound.[10][11][12] Hydrotropes are typically amphiphilic molecules that can form aggregates and interact with the insoluble compound, increasing its solubility.[12]
-
Protocol: Hydrotropic Crystallization
-
Prepare a concentrated aqueous solution of a hydrotrope (e.g., sodium benzoate, nicotinamide, urea).[10]
-
Add the poorly soluble pyrazole compound to the hydrotrope solution and stir until dissolved.
-
Induce crystallization by methods such as cooling, anti-solvent addition, or pH adjustment.
-
Collect the crystals and wash thoroughly to remove the hydrotrope.
-
-
Advanced Crystallization Techniques
For particularly challenging pyrazole compounds, the following advanced techniques can provide greater control over the crystallization process.
-
Sonocrystallization
-
Scientific Rationale: The application of ultrasound to a crystallizing solution generates acoustic cavitation – the formation, growth, and collapse of microscopic bubbles.[13][14] This process creates localized hot spots and intense micro-mixing, which can overcome the energy barrier for nucleation, reduce the induction time, and lead to the formation of smaller, more uniform crystals.[15][16]
-
Protocol: Anti-solvent Sonocrystallization
-
Dissolve the pyrazole compound in a minimal amount of a "good" solvent.
-
Place the solution in an ultrasonic bath or use an ultrasonic probe.
-
While sonicating, slowly add an anti-solvent to induce precipitation.
-
Continue sonication for a set period to control crystal size and morphology.
-
Collect the crystals by filtration.
-
-
-
Microwave-Assisted Crystallization
-
Scientific Rationale: Microwave irradiation can rapidly and uniformly heat the solution, which can accelerate the dissolution of the compound and, upon cooling, lead to rapid and controlled crystallization.[17] This technique is particularly useful for high-throughput screening of crystallization conditions.
-
Protocol: Microwave-Assisted Crystallization
-
Place the pyrazole compound and a suitable solvent in a microwave-safe vial.
-
Heat the mixture in a microwave reactor for a short period (e.g., 1-10 minutes) at a specific temperature to ensure complete dissolution.[17][18]
-
Allow the vial to cool slowly to room temperature, leading to crystal formation.
-
-
Data Presentation and Visualization
Table 1: Common Solvents and Anti-solvents for Pyrazole Crystallization
| Good Solvents (Increasing Polarity) | Common Anti-solvents | Notes |
| Hexane | Water | Use for non-polar pyrazoles. |
| Toluene | Heptane | Good for aromatic pyrazoles. |
| Dichloromethane | Hexane | Volatile, so slow evaporation can be challenging.[19] |
| Ethyl Acetate | Hexane, Heptane | A versatile solvent for many pyrazole derivatives. |
| Acetone | Water, Hexane | Good for moderately polar compounds.[4] |
| Isopropanol | Water, Hexane | Less volatile than ethanol or methanol.[4] |
| Ethanol | Water, Hexane | A very common and effective solvent.[4] |
| Methanol | Water | Good for polar pyrazoles.[4] |
| Water | Acetone, Ethanol | For highly polar or salt forms of pyrazoles.[6] |
Diagrams
Caption: A workflow diagram for troubleshooting common crystallization outcomes.
Caption: An overview of advanced techniques for overcoming poor pyrazole solubility.
Characterization of Pyrazole Crystals
Once crystals are obtained, it is crucial to characterize them to confirm their identity, purity, and solid-state form.
-
Powder X-ray Diffraction (PXRD): This is a primary technique for identifying the crystalline form (polymorph) of your compound. Each polymorph will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and thermal stability of your crystals. Different polymorphs will often have different melting points.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature and is useful for identifying solvates or hydrates.
-
Spectroscopy (FTIR, Raman, NMR): These techniques can confirm the chemical identity of the crystallized material and may also be used to differentiate between polymorphs.[2][20][21][22][23]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of Some Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.in [pharmacyjournal.in]
- 9. ijcrt.org [ijcrt.org]
- 10. pnrjournal.com [pnrjournal.com]
- 11. eijppr.com [eijppr.com]
- 12. jetir.org [jetir.org]
- 13. syrris.com [syrris.com]
- 14. suslick.scs.illinois.edu [suslick.scs.illinois.edu]
- 15. neuroquantology.com [neuroquantology.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. m.youtube.com [m.youtube.com]
- 19. unifr.ch [unifr.ch]
- 20. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. derpharmachemica.com [derpharmachemica.com]
- 22. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Regioisomer Formation in Substituted Pyrazole Synthesis
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the persistent challenge of regioisomer formation during the synthesis of substituted pyrazoles, particularly through the widely used condensation of 1,3-dicarbonyl compounds with substituted hydrazines. Our focus is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What exactly are regioisomers in the context of pyrazole synthesis and why are they a problem?
A1: Regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring. In the classic Knorr pyrazole synthesis, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can result in two distinct products.[1][2] This occurs because the substituted hydrazine has two non-equivalent nitrogen atoms, and either one can initiate the attack on one of the two different carbonyl groups of the dicarbonyl compound.[1][2][3] The formation of a mixture of these regioisomers complicates downstream processing, necessitating challenging and often costly purification steps, and ultimately lowers the yield of the desired product.[4][5]
Q2: My reaction is yielding an almost 1:1 mixture of regioisomers. What are the fundamental factors I need to consider to control the outcome?
A2: Achieving high regioselectivity is a balancing act of several interconnected factors. When you observe poor selectivity, it's crucial to evaluate the following:
-
Electronic Effects: The electrophilicity of the two carbonyl carbons in your 1,3-dicarbonyl starting material is a primary determinant.[1] Electron-withdrawing groups (e.g., -CF₃, -NO₂) will render the adjacent carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups will have the opposite effect.
-
Steric Hindrance: The size of the substituents on both the dicarbonyl compound and the hydrazine plays a significant role. A bulky group on either reactant can physically obstruct the approach of the nucleophile, thereby directing the reaction to the less sterically hindered carbonyl group.[1]
-
Reaction Conditions: This is often the most impactful and tunable parameter. Solvent polarity, temperature, and pH can dramatically shift the equilibrium and kinetics of the reaction, favoring one regioisomeric pathway over the other.[1][3] For instance, acidic conditions can protonate one of the hydrazine's nitrogen atoms, altering its nucleophilicity and potentially reversing the selectivity observed under neutral conditions.[1][6]
Diagram 1: Key Factors Influencing Regioselectivity This diagram illustrates the interplay of electronic, steric, and conditional factors that dictate the final regioisomeric ratio.
Troubleshooting Guide
Issue 1: Poor Regioselectivity with Standard Solvents like Ethanol
If you are observing a mixture of regioisomers when using common solvents such as ethanol, a change in solvent is one of the most effective strategies to improve selectivity.[4]
Recommended Action: Solvent Screening with Fluorinated Alcohols
Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been demonstrated to dramatically enhance regioselectivity in pyrazole synthesis.[4][5]
Causality: Standard alcohols like ethanol can act as nucleophiles and compete with the hydrazine in attacking the more reactive carbonyl group, which can diminish selectivity. TFE and HFIP are non-nucleophilic and do not compete in this manner, allowing the inherent electronic and steric differences in the substrates to dictate the reaction pathway more effectively.[4]
Data Summary: Impact of Solvent on Regioisomeric Ratio
| 1,3-Diketone Substituents (R¹, R²) | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Reference |
| Aryl, CF₃ | Phenylhydrazine | Ethanol (EtOH) | ~1:1 | [4] |
| Aryl, CF₃ | Phenylhydrazine | TFE | Up to 99:1 | [4] |
| Aryl, CF₃ | Phenylhydrazine | HFIP | >99:1 | [4] |
| 2-Furyl, CF₃ | Methylhydrazine | EtOH | 1:1.3 | [4] |
| 2-Furyl, CF₃ | Methylhydrazine | HFIP | >99:1 | [4] |
Regioisomer A corresponds to the 5-aryl/furyl pyrazole, and B to the 3-aryl/furyl pyrazole.
Issue 2: Solvent Modification is Insufficient to Achieve Desired Selectivity
In cases where even optimized solvent systems do not provide the desired level of regiocontrol, a more fundamental change in synthetic strategy may be necessary.
Recommended Action: Utilize 1,3-Dicarbonyl Surrogates or Alternative Cyclization Strategies
-
β-Enaminones: These compounds can be synthesized in a controlled manner to have a specific regiochemistry. Subsequent reaction with hydrazine will then proceed through a single pathway, yielding a single regioisomer.[5]
-
Acetylenic Ketones: The reaction of hydrazines with acetylenic ketones is often highly regioselective, providing a reliable route to 1,3,5-trisubstituted pyrazoles.[6][7]
-
[3+2] Cycloaddition Reactions: Methods involving the [3+2] cycloaddition of nitrile imines (generated in situ from hydrazonyl chlorides) with 1,3-dicarbonyl compounds can offer excellent regiocontrol.[8][9]
Diagram 2: Decision Workflow for Optimizing Regioselectivity This workflow guides researchers through a systematic approach to troubleshooting regioisomer formation.
Experimental Protocols
Protocol 1: General Procedure for High-Regioselectivity Pyrazole Synthesis Using HFIP
This protocol outlines a method for the condensation of an unsymmetrical 1,3-diketone with a substituted hydrazine, leveraging HFIP to maximize regioselectivity.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL)
-
Round-bottom flask with magnetic stirrer
-
Standard workup and purification reagents (water, organic solvent for extraction, drying agent, silica gel for chromatography)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3-5 mL) at ambient temperature.
-
To the stirring solution, add the substituted hydrazine (1.1 mmol) dropwise.
-
Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, remove the HFIP under reduced pressure using a rotary evaporator.
-
Perform an aqueous workup by partitioning the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate in vacuo to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel to isolate the major regioisomer.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and MS to confirm its structure and assess purity.[10][11][12] The regiochemistry can be unambiguously determined using 2D NMR techniques like NOESY and HMBC.[10]
Protocol 2: Characterization of Regioisomers by NMR Spectroscopy
Distinguishing between two regioisomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR, is the definitive method for this purpose.[10][11]
Key NMR Techniques for Structural Assignment:
-
¹H NMR: While useful, the chemical shifts of protons on the pyrazole ring may not always be sufficient to distinguish between isomers.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are sensitive to the electronic environment and can provide strong evidence for one isomer over another.[11]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment is invaluable for determining through-space proximity of protons. For example, a cross-peak between the N-substituent's protons and protons of a substituent at the C5 position confirms that specific regioisomer.[10]
-
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are 2-3 bonds away. Observing a correlation between the N-substituent's protons and the C5 carbon of the pyrazole ring provides definitive proof of that regioisomer's structure.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
stability of 1-Allyl-1H-pyrazole under different reaction conditions
Welcome to the technical support resource for 1-Allyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and practical protocols related to the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the recommended storage conditions for this compound?
A: For long-term stability, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). The hydrazinyl group, which is related to the pyrazole nitrogens, can be susceptible to oxidation by atmospheric oxygen, especially over extended periods.[1] While the pyrazole ring itself is generally stable, minimizing exposure to heat, light, and oxygen is a crucial preventative measure to ensure the compound's integrity.[1][2]
Q2: How stable is this compound in acidic and basic aqueous solutions?
A: The stability is highly dependent on the pH and temperature.
-
Acidic Conditions: The pyrazole ring is a weak base and can be protonated in strong acids to form a pyrazolium cation.[3] This generally does not lead to ring opening but can alter the electronic properties and reactivity of the molecule. A more significant concern under strong acidic conditions (e.g., refluxing in concentrated HCl) is the potential for N-dealkylation (cleavage of the allyl group). One study demonstrated the hydrolysis of a pyrazole aminal in a 15% HCl aqueous solution to yield the corresponding pyrazole-5-carbaldehyde, indicating the N-substituent can be cleaved under certain acidic conditions.[4]
-
Basic Conditions: The pyrazole ring is generally stable to bases. However, very strong bases can deprotonate the ring at the C3 position, which may lead to ring opening under harsh conditions.[5][6] For the N-allyl derivative, alkaline hydrolysis is a common method to cleave ester groups on the pyrazole ring without affecting the N-allyl bond or the ring itself under moderate conditions (e.g., 2.5N NaOH at 333 K).[7][8] Therefore, this compound exhibits good stability under typical basic workup conditions.
Q3: Is this compound susceptible to thermal degradation?
A: Yes, elevated temperatures can promote degradation. While the pyrazole ring is aromatic and thus relatively thermally stable, the N-allyl group introduces potential thermal reactivity.[9][10] Studies on N-allyl derivatives of other azole-containing compounds indicate that thermal decomposition pathways exist.[11] For high-purity work, it is advisable to avoid excessive heating or prolonged refluxing, especially in the presence of catalysts or reagents that could facilitate isomerization or decomposition. Distillation, if necessary, should be performed under reduced pressure.
Q4: What is the photochemical stability of this compound? Is it light-sensitive?
A: Yes, pyrazole derivatives can be sensitive to UV light. Photochemical reactions can induce isomerization of the pyrazole ring, potentially leading to the formation of imidazoles or other isomeric structures.[12][13] These transformations often proceed through high-energy intermediates.[14] While some complex pyrazoles have been shown to be stable to UV irradiation at specific wavelengths (e.g., 365 nm), this is not a general rule.[15] To prevent photochemical degradation and ensure reproducibility, experiments should be conducted in amber glassware or vessels protected from light.
Q5: How does this compound behave under oxidative and reductive conditions?
A: The pyrazole ring and the allyl group exhibit different reactivities.
-
Oxidative Conditions: The pyrazole ring is generally resistant to oxidation.[3][9] However, the allyl group is susceptible to oxidation. Common oxidizing agents can lead to epoxidation of the double bond, oxidative cleavage (ozonolysis), or other transformations. Studies on other molecules with N-allyl substituents have shown that this group can be cleaved under oxidative conditions.[16] Forced degradation studies on related boronic acid derivatives also point to an initial oxidative pathway being a major source of degradation.[17]
-
Reductive Conditions: The pyrazole ring is typically resistant to reduction due to its aromaticity, though it can be catalytically hydrogenated to pyrazoline and then pyrazolidine under specific, often harsh, conditions.[9] The allyl group's double bond, however, is readily reduced by common methods such as catalytic hydrogenation (e.g., H₂/Pd-C) to yield the corresponding N-propyl-pyrazole.
Troubleshooting Guide
This section provides solutions to common problems encountered during reactions involving this compound.
Problem 1: My reaction is giving a low yield, and I suspect the starting material is degrading.
Scenario: You are running a reaction at elevated temperature and notice a significant amount of baseline material or unidentifiable side products in your TLC or LC-MS analysis.
Possible Cause: Thermal degradation of this compound.
Troubleshooting Steps:
-
Run a Control Experiment: Heat a solution of this compound in the reaction solvent at the target temperature (without other reagents) for the same duration as your reaction. Monitor the sample by TLC or LC-MS at different time points to check for decomposition.
-
Lower the Reaction Temperature: If degradation is observed, attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Consider Microwave Synthesis: For certain reactions, microwave-assisted synthesis can provide rapid heating to the target temperature for a short duration, potentially minimizing thermal degradation compared to conventional heating.[18][19]
Problem 2: I am observing an unexpected isomer of my product in the final NMR/LC-MS.
Scenario: Your reaction involves an acidic workup or purification on silica gel, and you isolate a product with the correct mass but an unexpected NMR spectrum, possibly indicating isomerization.
Possible Cause: Isomerization of the allyl group to the prop-1-enyl group (-CH=CH-CH₃) or photochemical isomerization of the pyrazole ring.
Troubleshooting Steps:
-
Analyze Crude Material: Check the crude reaction mixture before workup and purification. If the isomer is absent, the workup or purification is the likely cause.
-
Modify Workup: Use a non-acidic workup (e.g., quenching with saturated sodium bicarbonate solution).
-
Alternative Purification: If silica gel is suspected of causing isomerization, consider using a different stationary phase like alumina (neutral or basic) or reverse-phase chromatography.
-
Protect from Light: Ensure the reaction and purification are conducted with protection from direct light to rule out photochemical effects.[13]
Problem 3: My stored this compound has developed a yellow color and shows impurities on analysis.
Scenario: A previously pure sample of this compound, stored as a liquid or solid, now appears discolored and impure.
Possible Cause: Oxidative degradation from exposure to air. The hydrazine-like nitrogens in the pyrazole ring system can be susceptible to oxidation.[1]
Troubleshooting Steps:
-
Confirm Identity of Impurities: Use LC-MS or GC-MS to identify the major impurities. This can help confirm an oxidative pathway.
-
Implement Proper Storage Protocol: For future batches, ensure the compound is stored under an inert atmosphere (argon or nitrogen). If it is a liquid, purging the solution with an inert gas before sealing is recommended. Store in a freezer for long-term storage.
-
Purification: The discolored material can often be repurified by column chromatography or distillation under reduced pressure before use.
Data Summary and Protocols
Stability Profile of this compound
| Condition | Stability Concern | Potential Outcome(s) | Mitigation Strategy |
| Strong Acid | Moderate | N-dealkylation, protonation of the ring.[3][4] | Avoid prolonged exposure and high temperatures. Use milder acidic conditions where possible. |
| Strong Base | High | Generally stable under typical conditions.[7] Ring opening only under very harsh conditions.[5] | Standard basic workups are generally safe. |
| Elevated Temperature | Moderate | Thermal decomposition or isomerization.[11] | Use the lowest effective temperature. Consider running reactions under an inert atmosphere. |
| UV/Visible Light | Low to Moderate | Photochemical isomerization of the pyrazole ring.[12][13] | Conduct experiments in amber glassware or protect the reaction vessel from light. |
| Oxidizing Agents | Low | Oxidation of the allyl group (e.g., epoxidation, cleavage).[16] | Avoid strong oxidizing agents unless the transformation of the allyl group is intended. |
| Reducing Agents | Low | Reduction of the allyl double bond to a single bond.[9] | Avoid catalytic hydrogenation or strong reducing agents if the allyl group needs to be preserved. |
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for systematically testing the stability of this compound under various stress conditions.
Objective: To identify potential degradation pathways and determine the intrinsic stability of this compound.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
1 M HCl
-
1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Amber vials
-
Thermostatic oven
-
UV light chamber (e.g., 254 nm / 365 nm)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Control Sample: Dilute the stock solution with 50:50 methanol:water to a final concentration of 0.1 mg/mL. This is your time-zero (T₀) control. Analyze immediately by HPLC.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Add 8 mL of water.
-
Keep one sample at room temperature and another at 60 °C.
-
Withdraw aliquots at 2, 8, and 24 hours. Neutralize with 1 M NaOH, dilute to the target concentration, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Add 8 mL of water.
-
Keep one sample at room temperature and another at 60 °C.
-
Withdraw aliquots at 2, 8, and 24 hours. Neutralize with 1 M HCl, dilute, and analyze.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Add 8 mL of water.
-
Keep the sample at room temperature, protected from light.
-
Withdraw aliquots at 2, 8, and 24 hours. Dilute and analyze.
-
-
Thermal Degradation:
-
Place a sealed amber vial containing the stock solution in an oven at 80 °C.
-
Withdraw samples at 24, 48, and 72 hours. Cool, dilute, and analyze.
-
-
Photolytic Degradation:
-
Place a quartz vial containing the stock solution in a UV light chamber.
-
Expose the sample to UV light for 24, 48, and 72 hours.
-
Simultaneously, run a dark control (same setup, but the vial is wrapped in aluminum foil).
-
Dilute and analyze all samples.
-
-
Analysis:
-
Use a suitable reverse-phase HPLC method (e.g., C18 column) to separate the parent compound from any degradation products.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the T₀ control.
-
Identify potential degradation products using LC-MS if available.
-
Visual Diagrams
Potential Degradation Pathways
The following diagram illustrates the primary sites of reactivity and potential degradation pathways for this compound under different conditions.
Caption: Potential degradation pathways for this compound.
Forced Degradation Study Workflow
This diagram outlines the logical flow of the experimental protocol for assessing compound stability.
Caption: Workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijnrd.org [ijnrd.org]
- 10. Thermal stability of azole-rich energetic compounds: their structure, density, enthalpy of formation and energetic properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparison of 1-Allyl-1H-pyrazole with other substituted pyrazole ligands
An In-Depth Technical Guide to N1-Substituted Pyrazole Ligands: A Comparative Analysis of 1-Allyl-1H-pyrazole
For researchers, scientists, and drug development professionals, the selection of ancillary ligands is a cornerstone of designing efficient transition metal complexes for catalysis and materials science. Pyrazole-based ligands have emerged as a versatile class due to their tunable electronic and steric properties, robust coordination, and accessibility.[1] The substituent at the N1 position of the pyrazole ring profoundly influences the ligand's character and, consequently, the behavior of its metal complexes.
This guide provides a detailed comparison of this compound with a selection of other common N1-substituted pyrazole ligands: 1-Methyl-1H-pyrazole, 1-tert-Butyl-1H-pyrazole, and 1-Phenyl-1H-pyrazole. We will explore their synthesis, compare their intrinsic properties, and discuss how these differences can be leveraged in practical applications, supported by established experimental protocols.
The Pyrazole Core: A Versatile Ligating Platform
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The N2 "pyridine-like" nitrogen, with its sp²-hybridized lone pair, is the primary site of coordination to a metal center. The nature of the substituent at the N1 "pyrrole-like" nitrogen dictates the ligand's steric footprint and modulates the electron density at the coordinating N2 atom, thereby influencing the stability and reactivity of the resulting metal complex.[2]
Caption: General structure of an N1-substituted pyrazole ligand.
Profile of this compound: A Ligand with Unique Potential
This compound is distinguished by the presence of a C₃H₅ allyl group at the N1 position. This substituent introduces unique features not present in simple alkyl or aryl pyrazoles.
-
Electronic Effect : The allyl group is weakly electron-donating through induction (+I effect), similar to other alkyl groups. This enhances the Lewis basicity of the coordinating N2 nitrogen compared to unsubstituted pyrazole.
-
Steric Profile : The allyl group is sterically more demanding than a methyl group but less so than a tert-butyl or phenyl group. Its flexibility allows it to rotate and adopt various conformations.
-
Potential for Hemilability : The most intriguing feature is the pendant alkene functionality. This double bond introduces the possibility of hemilabile coordination.[3] A hemilabile ligand contains two donor sites: one strong (the pyrazole N2) and one weak (the allyl C=C). The ligand can coordinate in a monodentate fashion through nitrogen, leaving the alkene dangling, or in a bidentate fashion where the alkene also coordinates to the metal. This reversible binding of the weaker donor can open up a coordination site during a catalytic cycle, which is a highly desirable property in catalyst design.[3]
Caption: Potential hemilabile coordination of this compound.
Comparative Ligand Analysis
To provide context for the properties of this compound, we compare it with three other common N1-substituted pyrazoles.
| Ligand | N1-Substituent | Key Steric Features | Key Electronic Features |
| 1-Methyl-1H-pyrazole | -CH₃ | Smallest steric footprint. Allows for easy access to the metal center and formation of sterically unsaturated complexes. | Weakly electron-donating (+I effect). Slightly increases the basicity of the N2 nitrogen. |
| This compound | -CH₂CH=CH₂ | Moderate and flexible steric bulk. Larger than methyl but less rigid than phenyl. | Weakly electron-donating (+I effect). Potential for hemilabile coordination via the C=C bond. |
| 1-tert-Butyl-1H-pyrazole | -C(CH₃)₃ | High steric bulk. The bulky group effectively shields the metal center, which can promote reductive elimination in catalytic cycles or enforce specific coordination geometries.[4] | Strongly electron-donating (+I effect). Significantly increases the electron density at the N2 nitrogen, making it a stronger σ-donor. |
| 1-Phenyl-1H-pyrazole | -C₆H₅ | Significant and rigid steric bulk. The planar phenyl ring can engage in π-stacking interactions and creates a well-defined steric pocket.[5] | Overall electron-withdrawing (-I > +R). The inductive effect of the sp² carbons outweighs the resonance donation, slightly decreasing the basicity of the N2 nitrogen relative to alkylpyrazoles. |
Impact on Coordination and Catalysis: A Predictive Outlook
While direct, side-by-side catalytic comparisons of these specific ligands are scarce in the literature, we can predict their behavior in a model reaction, such as a Palladium-catalyzed Suzuki-Miyaura cross-coupling, based on their established properties.
Hypothetical Application: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the N1-substituent on the pyrazole ligand would influence each step.
-
1-Methyl-1H-pyrazole : Its small size might lead to the formation of stable, coordinatively saturated Pd(II) intermediates, which could slow down the rate-limiting reductive elimination step. However, it would readily allow substrates to access the metal center during oxidative addition.
-
1-tert-Butyl-1H-pyrazole : The significant steric bulk would likely accelerate the reductive elimination step by destabilizing the crowded Pd(II) intermediate.[4] This is often a key strategy for improving catalyst turnover. The strong electron-donating nature also makes the Pd(0) center more nucleophilic, favoring the initial oxidative addition step.
-
1-Phenyl-1H-pyrazole : The rigid steric profile can influence the orientation of substrates in the coordination sphere. The slightly reduced electron-donating ability might make the oxidative addition step slower compared to alkyl-substituted pyrazoles.
-
This compound : This ligand presents a unique case. If the allyl group acts as a simple, moderately sized alkyl group, its performance might be intermediate between the methyl and tert-butyl analogues. However, if it operates hemilabily, it could offer a distinct advantage. The dissociation of the alkene could open a coordination site to facilitate substrate binding or transmetalation, while its recoordination could stabilize key intermediates. This "on/off" binding capability is a sophisticated mechanism for catalytic enhancement.[3]
Experimental Protocols
Scientific integrity demands reproducible and verifiable methodologies. The following sections provide detailed, step-by-step protocols for the synthesis of these ligands and a general procedure for their use in a catalytic reaction.
Protocol 1: Synthesis of this compound
This procedure is a general method for the N1-alkylation of pyrazole and is adapted from established protocols using a strong base.[2][6]
Caption: Experimental workflow for the synthesis of this compound.
Methodology:
-
Preparation : To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add pyrazole (1.0 eq.). Dissolve the pyrazole in anhydrous tetrahydrofuran (THF, ~0.5 M).
-
Deprotonation : Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in small portions. Allow the resulting slurry to stir at 0 °C for 30 minutes.
-
Alkylation : Add allyl bromide (1.1 eq.) dropwise to the slurry while maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitoring : Stir the reaction until completion, monitoring its progress by Thin Layer Chromatography (TLC).
-
Work-up : Once complete, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford pure this compound.[2]
-
Characterization : Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum should show characteristic signals for the allyl group protons.[7]
Note: Similar protocols can be used for the synthesis of 1-Methyl-1H-pyrazole (using methyl iodide) and 1-Phenyl-1H-pyrazole (using a suitable arylation method, though often synthesized via cyclocondensation). 1-tert-Butyl-1H-pyrazole is typically prepared from the reaction of tert-butylhydrazine with a suitable 1,3-dicarbonyl precursor.[4]
Protocol 2: General Procedure for a Test Suzuki-Miyaura Coupling
This protocol provides a standardized framework to objectively compare the performance of different pyrazole ligands in catalysis.
Methodology:
-
Catalyst Pre-formation : In a glovebox, add [Pd(allyl)Cl]₂ (1.0 mol %) and the respective pyrazole ligand (2.2 mol %) to a reaction vial. Add toluene and stir for 30 minutes to form the precatalyst solution.
-
Reaction Setup : In a separate vial, add the aryl halide (e.g., 4-chlorotoluene, 1.0 eq.), arylboronic acid (e.g., phenylboronic acid, 1.5 eq.), and a base (e.g., K₃PO₄, 2.0 eq.).
-
Initiation : Add the precatalyst solution to the vial containing the reagents. Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Analysis : After a set time (e.g., 2, 4, 8, 24 hours), take an aliquot from the reaction mixture, quench it, filter it through a silica plug, and analyze it by Gas Chromatography (GC) or GC-MS to determine the conversion and yield of the biaryl product. Comparing the yields at different time points for each ligand allows for a direct assessment of their relative catalytic efficacy.[8][9]
Conclusion
The choice of N1-substituent on a pyrazole ligand is a critical design element in coordination chemistry.
-
1-Methyl-1H-pyrazole serves as a baseline, offering minimal steric hindrance.
-
1-tert-Butyl-1H-pyrazole provides significant steric bulk and enhanced electron donation, which can be advantageous for promoting difficult catalytic steps.
-
1-Phenyl-1H-pyrazole introduces a rigid, aromatic substituent that can influence reactivity through both steric and electronic effects, as well as intermolecular interactions.
-
This compound stands apart due to the potential for hemilability offered by its pendant alkene. This feature, if harnessed correctly, could lead to the development of highly active and sophisticated catalysts that modulate their coordination environment during the reaction cycle.
Further experimental studies directly comparing these ligands in well-defined catalytic systems are necessary to fully elucidate the practical benefits of the allyl substituent and to validate the predictive models based on their intrinsic properties. This guide serves as a foundational resource for researchers embarking on the rational design of next-generation pyrazole-based metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1-Phenylpyrazole 97 1126-00-7 [sigmaaldrich.com]
- 6. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(prop-2-en-1-yl)-1H-pyrazole | C6H8N2 | CID 3489293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction | MDPI [mdpi.com]
A Comparative Guide to the Molecular Docking of 1-Allyl-1H-pyrazole Derivatives Across Key Biological Targets
In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its synthetic tractability and ability to form key interactions with biological macromolecules have made it a cornerstone in medicinal chemistry. This guide focuses on a specific subclass, the 1-Allyl-1H-pyrazole derivatives, and explores their potential interactions with a diverse range of biological targets through the lens of molecular docking.
While extensive research has been conducted on various substituted pyrazoles, the 1-allyl substitution presents a unique feature for exploration. The allyl group, with its reactive double bond and conformational flexibility, can offer additional van der Waals interactions or serve as a synthetic handle for further derivatization. This guide will provide a comparative analysis of the potential binding modes of a representative this compound scaffold against three well-established drug targets: Epidermal Growth Factor Receptor (EGFR) kinase, Cyclooxygenase-2 (COX-2), and the bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (FabH). By understanding how this scaffold might interact with these distinct active sites, researchers can better strategize the design of novel and selective inhibitors.
Comparative Docking Analysis of a this compound Scaffold
To illustrate the potential of this compound derivatives, we will conceptually dock a core scaffold into the active sites of three distinct and therapeutically relevant proteins. The insights are drawn from published docking studies of other pyrazole-based inhibitors, providing a scientifically grounded hypothesis for the interaction of the 1-allyl variant.
Target 1: Epidermal Growth Factor Receptor (EGFR) Kinase - An Anticancer Target
EGFR is a tyrosine kinase that plays a crucial role in cell proliferation and is a validated target in oncology.[3] Many approved cancer therapeutics are EGFR inhibitors. Molecular docking studies have shown that pyrazole derivatives can act as potent EGFR inhibitors by competing with ATP for the kinase domain's binding site.[3][4]
-
Anticipated Binding Mode: The this compound scaffold is expected to bind in the ATP-binding pocket of EGFR. The pyrazole core's nitrogen atoms are crucial, often forming hydrogen bonds with the hinge region residues, such as Met793, which is a hallmark of many kinase inhibitors. The allyl group at the N1 position would likely orient towards a hydrophobic pocket, potentially interacting with residues like Leu718 and Val726. Further substitutions on the pyrazole ring would be necessary to occupy the pocket more fully and establish additional interactions, for instance, with the catalytic Lys745 or the DFG motif.
Target 2: Cyclooxygenase-2 (COX-2) - An Anti-inflammatory Target
COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5] Selective COX-2 inhibitors, like Celecoxib (which features a pyrazole ring), are effective anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
-
Anticipated Binding Mode: The active site of COX-2 is a long hydrophobic channel. The this compound scaffold could position itself within this channel. For effective inhibition, pyrazole derivatives often place a sulfonamide or a similar group on one of the phenyl rings, which then interacts with a side pocket near Arg513 and His90. The core pyrazole ring would establish van der Waals interactions within the main channel. The allyl group could potentially interact with hydrophobic residues lining the channel, such as Val523, Ala527, and Leu352. The orientation would be critical to mimic the binding of known diarylheterocyclic inhibitors.
Target 3: Escherichia coli FabH - An Antibacterial Target
FabH is a key enzyme in the initiation of fatty acid biosynthesis in bacteria, making it an attractive target for novel antibacterial agents. Its active site and mechanism are distinct from mammalian fatty acid synthases, offering an opportunity for selective inhibition.
-
Anticipated Binding Mode: The active site of FabH contains a catalytic triad of Cys112, His244, and Asn274. Pyrazole-based inhibitors have been shown to interact with these key residues. The this compound scaffold could potentially form hydrogen bonds between its nitrogen atoms and the catalytic residues. The allyl group, along with other substituents on the pyrazole ring, would likely occupy hydrophobic pockets within the active site, displacing water molecules and contributing to the binding affinity. The specific interactions would depend on the other substitutions on the pyrazole core, which would dictate the overall shape and electronic properties of the molecule.
Summary of Potential Interactions
| Biological Target | Protein Class | Therapeutic Area | PDB ID (Example) | Key Interacting Residues (Hypothesized) | Potential Role of 1-Allyl Group |
| EGFR Kinase | Tyrosine Kinase | Anticancer | 1M17 | Met793, Leu718, Val726, Lys745 | Hydrophobic interactions in the ATP-binding pocket. |
| COX-2 | Cyclooxygenase | Anti-inflammatory | 3LN1 | Arg513, His90, Val523, Ala527 | Hydrophobic interactions within the main channel. |
| E. coli FabH | Synthase | Antibacterial | 1HNJ | Cys112, His244, Asn274 | Hydrophobic interactions in the substrate-binding pocket. |
Experimental Protocol: A Step-by-Step Molecular Docking Workflow
This protocol outlines a standard and robust workflow for performing molecular docking studies of this compound derivatives. The causality behind each step is explained to provide a deeper understanding of the process.
1. Ligand Preparation
-
Objective: To generate a low-energy, 3D conformation of the this compound derivative and assign correct atom types and charges.
-
Procedure:
-
Sketch the 2D structure of the this compound derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure.
-
Perform an initial energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to obtain a geometrically realistic starting conformation.
-
Assign partial atomic charges (e.g., Gasteiger charges). Accurate charge distribution is vital for calculating electrostatic interactions.
-
Define rotatable bonds. This allows the docking algorithm to explore different conformations of the ligand within the active site.
-
Save the prepared ligand in a suitable format (e.g., PDBQT for AutoDock).
-
2. Protein Preparation
-
Objective: To prepare the target protein structure for docking by removing non-essential molecules, adding hydrogen atoms, and defining the binding site.
-
Procedure:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably co-crystallized with a known inhibitor.
-
Remove water molecules, co-solvents, and any co-crystallized ligands from the PDB file. Water molecules can interfere with the docking process unless they are known to play a crucial role in ligand binding.
-
Add polar hydrogen atoms to the protein. PDB files often lack hydrogen atoms, which are essential for defining hydrogen bond donors and acceptors.
-
Assign partial charges to the protein atoms.
-
Define the binding site. This is typically done by creating a grid box centered on the co-crystallized ligand or a known active site. The grid box defines the search space for the docking algorithm.
-
3. Molecular Docking Simulation
-
Objective: To predict the binding pose and affinity of the this compound derivative within the protein's active site using a docking algorithm.
-
Procedure:
-
Choose a docking software (e.g., AutoDock Vina, GOLD, Glide).[6] Each program uses different algorithms and scoring functions.
-
Input the prepared ligand and protein files into the docking program.
-
Set the docking parameters, including the coordinates of the grid box and the exhaustiveness of the search (a measure of computational effort).
-
Run the docking simulation. The software will systematically explore different conformations and orientations of the ligand within the defined binding site and calculate the binding affinity for each pose.
-
4. Analysis of Docking Results
-
Objective: To analyze the predicted binding poses, identify key interactions, and compare the performance of different derivatives.
-
Procedure:
-
Visualize the docked poses using a molecular graphics program (e.g., PyMOL, Discovery Studio).
-
Analyze the top-ranked poses based on the scoring function (e.g., binding energy in kcal/mol). Lower binding energy generally indicates a more favorable interaction.
-
Identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.
-
Compare the predicted binding mode with that of known inhibitors to validate the docking protocol.
-
For a series of derivatives, compare their binding energies and interactions to establish a structure-activity relationship (SAR).
-
Visualizing the Workflow
The following diagram illustrates the key stages of a typical molecular docking workflow.
Caption: A schematic overview of the molecular docking workflow.
Conclusion
Molecular docking serves as a powerful computational tool for predicting the binding of small molecules like this compound derivatives to biological targets. This guide has provided a comparative overview of how this scaffold might interact with key proteins in different therapeutic areas, offering a starting point for further computational and experimental studies. The detailed experimental protocol and workflow visualization aim to equip researchers with the knowledge to conduct their own in silico investigations, ultimately accelerating the discovery of novel pyrazole-based therapeutics. The true potential of this compound derivatives will be unlocked through iterative cycles of design, docking, synthesis, and biological evaluation.
References
- 1. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 4. Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties [mdpi.com]
- 6. ijpbs.com [ijpbs.com]
The Decisive Role of the Pyrazole Moiety: A Comparative Guide to Catalytic Efficiency in Palladium Complexes
For researchers, scientists, and drug development professionals, the quest for more efficient and robust catalytic systems is perpetual. In the realm of palladium-catalyzed cross-coupling reactions, the design of the ligand is paramount to achieving high catalytic activity and selectivity. This guide provides an in-depth comparison of the catalytic efficiency of pyrazole-based ligands in palladium complexes, offering a blend of theoretical insights and practical, data-driven comparisons to inform your catalyst selection and development.
The unique electronic and steric properties of the pyrazole ring system make it a versatile scaffold for ligand design. The presence of two nitrogen atoms allows for various coordination modes, and the ease of substitution on the pyrazole ring enables fine-tuning of the ligand's characteristics to suit specific catalytic transformations. This guide will delve into the nuances of how these structural modifications impact catalytic performance in key cross-coupling reactions.
The Influence of Steric and Electronic Effects on Catalytic Performance
The catalytic efficiency of a palladium complex is intricately linked to the steric and electronic properties of its ligands.[1][2] In pyrazole-based systems, these properties can be systematically varied by introducing different substituents at various positions on the pyrazole ring.
Steric hindrance around the palladium center, imparted by bulky substituents on the pyrazole ligand, can have a profound impact on the catalytic cycle. Increased steric bulk can promote the reductive elimination step, which is often the product-forming step, thereby increasing the overall turnover rate.[3][4] For instance, in Suzuki-Miyaura cross-coupling reactions, bulky pyrazole-based ligands have been shown to facilitate the coupling of challenging substrates.[1][2] A study evaluating bulky bis(pyrazolyl)palladium complexes demonstrated that a phenyl-bearing pre-catalyst achieved a 98% conversion of bromobenzene to biphenyl, while a tertiary butyl-bearing counterpart yielded 81% under the same conditions, highlighting the significant influence of the substituent's nature.[1][2]
Electronic effects , on the other hand, modulate the electron density at the palladium center, which in turn affects the rates of oxidative addition and reductive elimination. Electron-donating groups on the pyrazole ligand increase the electron density on the palladium, which can facilitate the oxidative addition of aryl halides. Conversely, electron-withdrawing groups can enhance the rate of reductive elimination. The interplay of these electronic factors is crucial for optimizing catalytic activity. For example, an increase in conversion has been observed when an electron-withdrawing substituent is present on the aryl halide substrate, while the opposite effect was seen with an electron-withdrawing group on the phenyl boronic acid.[1][2]
Comparative Analysis of Pyrazole-Based Ligands in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and the performance of pyrazole-based palladium catalysts in this transformation has been a subject of intense research. The following table summarizes the performance of various pyrazole-based ligands in the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid, providing a clear comparison of their catalytic efficiencies.
| Pre-catalyst/Ligand | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Phenyl-bearing bis(pyrazolyl)palladium | Bromobenzene | KOH | Dioxane | 140 | 4 | 98 | 0.33 | [1][2] |
| tert-Butyl-bearing bis(pyrazolyl)palladium | Bromobenzene | KOH | Dioxane | 140 | 4 | 81 | 0.33 | [1][2] |
| Pyrazole-tethered phosphine ligand | 4-Bromotoluene | CsF | Toluene | 80-85 | 7-8 | 82 | 1 (Pd₂(dba)₃), 4 (ligand) | [5] |
| Symmetrical bis-pyrazolyl ligand | 4-Bromoanisole | K₂CO₃ | Toluene/H₂O | 100 | 2 | 99 | 1 (Pd(OAc)₂), 2 (ligand) | [6] |
| Hybrid imidazolyl-pyrazolyl ligand | 4-Bromoanisole | K₂CO₃ | Toluene/H₂O | 100 | 2 | 98 | 1 (Pd(OAc)₂), 2 (ligand) | [6] |
Pyrazole-Phosphine Hybrid Ligands: A Synergistic Approach
To combine the desirable electronic properties of pyrazoles with the strong σ-donating ability of phosphines, hybrid pyrazole-phosphine ligands have been developed.[5][7][8] These ligands often exhibit enhanced catalytic activity and stability compared to their individual counterparts. The pyrazole moiety can act as a hemilabile ligand, coordinating to the palladium center and stabilizing the active species, while the phosphine group facilitates oxidative addition.[8] A pyrazole-tethered phosphine ligand, in combination with Pd₂(dba)₃, has been shown to be an excellent catalyst for Suzuki coupling reactions, affording high yields with various aryl bromides.[5]
Experimental Protocols
Synthesis of a Bulky Bis(pyrazolyl)palladium(II) Complex
This protocol describes the synthesis of a representative bulky bis(pyrazolyl)palladium(II) complex, adapted from literature procedures.[1]
Step 1: Synthesis of the Pyrazole Ligand
-
To a solution of a substituted pyrazole (e.g., 3,5-di-tert-butylpyrazole, 2.0 mmol) in anhydrous dimethylformamide (DMF, 20 mL), add sodium hydride (60% dispersion in mineral oil, 2.2 mmol) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Add benzyl bromide (2.0 mmol) dropwise and continue stirring at room temperature for 12 hours.
-
Quench the reaction with water (50 mL) and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazole ligand.
Step 2: Synthesis of the Palladium Complex
-
Dissolve the synthesized pyrazole ligand (2.0 mmol) and [PdCl₂(MeCN)₂] (1.0 mmol) in dichloromethane (DCM, 20 mL) under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Concentrate the solution in vacuo.
-
Add n-hexane to the concentrated solution to induce precipitation.
-
Collect the precipitate by filtration, wash with n-hexane, and dry under vacuum to obtain the bis(pyrazolyl)palladium(II) complex as a yellow solid.
Caption: Workflow for the synthesis of a bis(pyrazolyl)palladium(II) complex.
General Procedure for Suzuki-Miyaura Cross-Coupling Reaction
The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction using a pyrazole-based palladium pre-catalyst.[1][9]
-
In a reaction vessel, combine the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol).
-
Add the pyrazole-based palladium pre-catalyst (0.01-1 mol%).
-
Add the desired solvent (e.g., a mixture of toluene and water, 4:1, 5 mL).
-
Degas the reaction mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
Pyrazole-based ligands have firmly established themselves as a valuable class of ligands in palladium-catalyzed cross-coupling reactions. Their modular nature allows for the systematic tuning of steric and electronic properties, leading to highly efficient and selective catalysts. The comparative data presented in this guide demonstrates that the choice of substituents on the pyrazole ring is a critical determinant of catalytic performance.
Future research in this area will likely focus on the development of new pyrazole-based ligand architectures, including chiral ligands for asymmetric catalysis and ligands that enable challenging cross-coupling reactions under milder conditions. The exploration of pyrazole-based N-heterocyclic carbene (NHC) ligands is also a promising avenue, as these ligands often provide enhanced stability and reactivity to the palladium catalyst.[10][11] As our understanding of the intricate ligand-metal interactions continues to grow, so too will our ability to design the next generation of highly effective pyrazole-based palladium catalysts for a wide range of synthetic applications.
References
- 1. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 8. arkat-usa.org [arkat-usa.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Properties of 1H-Pyrazole-3-Carboxylic Acid: An Experimental and Computational Analysis
In the landscape of modern drug discovery and materials science, a comprehensive understanding of a molecule's physicochemical properties is paramount. 1H-pyrazole-3-carboxylic acid, a key heterocyclic building block, is no exception. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide provides an in-depth comparative analysis of the structural, spectroscopic, and thermal properties of 1H-pyrazole-3-carboxylic acid, juxtaposing traditional experimental characterization with the insights offered by computational modeling. Our focus is to not only present data but to illuminate the synergies and divergences between these two analytical paradigms, offering a more holistic understanding for researchers, scientists, and drug development professionals.
The Duality of Analysis: Why Combine Experiment and Computation?
The experimental analysis provides a direct measurement of a molecule's properties in the real world, subject to environmental conditions and intermolecular interactions. Techniques like Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Thermal Analysis offer tangible data on vibrational modes, atomic connectivity, and thermal stability. However, these methods often provide an averaged picture of a vast ensemble of molecules.
Experimental Characterization: Unveiling the Tangible
The experimental investigation into the properties of 1H-pyrazole-3-carboxylic acid relies on a suite of well-established analytical techniques.
Experimental Protocols
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To identify the functional groups and vibrational modes of the molecule.
-
Methodology:
-
A small amount of crystalline 1H-pyrazole-3-carboxylic acid is finely ground with potassium bromide (KBr) in an agate mortar.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the molecular structure by probing the chemical environment of ¹H and ¹³C nuclei.
-
Methodology:
-
Approximately 5-10 mg of 1H-pyrazole-3-carboxylic acid is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).
-
Data is processed using appropriate software to obtain the final spectra.
-
3. Thermal Analysis (TGA/DSC):
-
Objective: To evaluate the thermal stability and phase transitions of the compound.
-
Methodology:
-
A small, accurately weighed sample (typically 3-5 mg) of 1H-pyrazole-3-carboxylic acid is placed in an alumina or aluminum pan.
-
The sample is heated in a Thermogravimetric Analyzer (TGA) and/or a Differential Scanning Calorimeter (DSC) under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).[4]
-
The TGA measures the change in mass as a function of temperature, while the DSC measures the heat flow into or out of the sample.
-
Key Experimental Findings
The experimental data reveals the characteristic features of 1H-pyrazole-3-carboxylic acid. The FT-IR spectrum typically shows a broad O-H stretching band for the carboxylic acid group, N-H stretching of the pyrazole ring, and a sharp C=O stretching vibration.[2] The ¹H NMR spectrum displays distinct signals for the pyrazole ring protons and the acidic proton, while the ¹³C NMR spectrum confirms the number and type of carbon atoms in the molecule.[1] Thermal analysis provides information on its melting point and decomposition temperature.
Computational Analysis: A Molecular-Level Perspective
Computational chemistry, particularly DFT, has emerged as a powerful tool for predicting and understanding molecular properties.
Computational Methodology
-
Objective: To calculate the optimized geometry, vibrational frequencies, and NMR chemical shifts of 1H-pyrazole-3-carboxylic acid.
-
Workflow:
-
Model Building: The 3D structure of 1H-pyrazole-3-carboxylic acid is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)).[2]
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to predict the IR spectrum.
-
NMR Calculation: Magnetic shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method to predict ¹H and ¹³C NMR chemical shifts.[5]
-
Head-to-Head Comparison: Bridging Theory and Reality
The true power of this dual approach lies in the direct comparison of the data obtained.
Structural Parameters
X-ray crystallography provides the definitive experimental solid-state structure, including bond lengths and angles.[6][7][8] DFT calculations, on the other hand, provide the optimized geometry of an isolated molecule in the gas phase. A comparison often reveals slight differences, which can be attributed to the influence of intermolecular hydrogen bonding and crystal packing forces in the solid state.
| Parameter | Experimental (X-ray) | Computational (DFT/B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | ||
| N1-N2 | 1.354 | 1.337 |
| C3-C4 | 1.410 | 1.405 |
| C4-C5 | 1.380 | 1.385 |
| C3-C(OOH) | 1.480 | 1.482 |
| **Bond Angles (°) ** | ||
| N1-N2-C3 | 110.5 | 110.8 |
| N2-C3-C4 | 106.0 | 106.2 |
| C3-C4-C5 | 109.0 | 108.9 |
Note: The experimental values are representative and may vary slightly between different crystal structures.[2]
Vibrational Frequencies (FT-IR)
A comparison of the experimental and calculated vibrational frequencies allows for a detailed assignment of the observed IR bands.[9][10] It's important to note that calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values due to the harmonic approximation used in the calculations.
| Vibrational Mode | Experimental (cm⁻¹) | Computational (Scaled, cm⁻¹) |
| O-H stretch (COOH) | ~3400-3200 (broad) | ~3450 |
| N-H stretch | ~3142 | ~3150 |
| C=O stretch (COOH) | ~1700 | ~1710 |
| C=N stretch | ~1550 | ~1555 |
| C-N stretch | ~1100-1300 | ~1100-1300 |
Note: Experimental values are approximate and can be influenced by hydrogen bonding.[2]
NMR Chemical Shifts
The correlation between experimental and calculated NMR chemical shifts is often excellent, aiding in the unambiguous assignment of signals.[5][11][12]
| Atom | Experimental (ppm, DMSO-d₆) | Computational (GIAO, ppm) |
| ¹H NMR | ||
| H4 | ~6.5 | ~6.4 |
| H5 | ~7.8 | ~7.7 |
| N-H | ~13.0 | ~12.8 |
| COOH | ~13.2 | ~13.1 |
| ¹³C NMR | ||
| C3 | ~140 | ~141 |
| C4 | ~105 | ~106 |
| C5 | ~135 | ~136 |
| COOH | ~163 | ~164 |
Note: Chemical shifts are referenced to TMS and can vary with the solvent used.
Synthesis and Visualization of the Analytical Workflow
The journey from a research question to a comprehensive understanding of a molecule's properties can be visualized as a logical progression.
Conclusion: A Unified Approach for Deeper Insights
The integrated use of experimental and computational methods provides a robust framework for the characterization of 1H-pyrazole-3-carboxylic acid. While experimental techniques provide real-world data, computational analysis offers a theoretical foundation for its interpretation. The generally good agreement between the two approaches validates both the experimental results and the computational models employed. This dual-pronged strategy not only enhances our confidence in the determined properties but also provides a more nuanced understanding of the molecule's behavior, which is invaluable for its application in drug design and materials science. By embracing this synergy, researchers can accelerate the discovery and development of novel pyrazole-based compounds with tailored functionalities.
References
- 1. Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azom.com [azom.com]
- 5. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking [mdpi.com]
- 12. modgraph.co.uk [modgraph.co.uk]
The Pyrazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For researchers, scientists, and drug development professionals, the landscape of heterocyclic chemistry offers a treasure trove of scaffolds for novel therapeutic agents. Among these, the pyrazole nucleus stands out as a versatile and highly sought-after framework. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazole-based compounds in key therapeutic areas: oncology, infectious diseases, and inflammation. We will delve into the causality behind experimental choices, present validating experimental data, and compare the pyrazole scaffold to viable alternatives such as imidazoles, thiazoles, and oxadiazoles, offering a comprehensive resource for informed decision-making in drug design and development.
The Enduring Appeal of the Pyrazole Core in Medicinal Chemistry
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, confers a unique combination of physicochemical properties that make it an attractive scaffold for drug design. Its structural rigidity, capacity for hydrogen bonding, and tunable electronic properties allow for precise interactions with a multitude of biological targets. This has led to the successful development of several FDA-approved drugs containing the pyrazole motif, including the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the erectile dysfunction treatment Sildenafil. The continued exploration of pyrazole derivatives reveals a vast and promising chemical space for the discovery of new and improved therapeutics.
Pyrazole-Based Compounds in Oncology: A Tale of Targeted Inhibition
The fight against cancer has been significantly advanced by the development of targeted therapies, and pyrazole derivatives have emerged as potent inhibitors of various oncogenic signaling pathways.[1] Their anticancer activity is often attributed to their ability to inhibit key enzymes and signaling pathways crucial for tumor growth and survival.[2]
Structure-Activity Relationship of Anticancer Pyrazoles
The anticancer efficacy of pyrazole derivatives can be finely tuned by strategic substitutions on the pyrazole ring. The following SAR observations have been consistently reported:
-
Substitution at N1: The nature of the substituent at the N1 position of the pyrazole ring plays a crucial role in determining anticancer activity. Large, aromatic groups are often favored, as they can engage in π-π stacking interactions within the binding pockets of target proteins.
-
Substituents at C3 and C5: Aryl groups at these positions are common features of active compounds. Electron-withdrawing or electron-donating groups on these aryl rings can significantly influence potency and selectivity.
-
Substitution at C4: The C4 position offers a valuable site for introducing diverse functional groups to modulate physicochemical properties and explore additional binding interactions.
Table 1: Anticancer Activity of Representative Pyrazole Derivatives
| Compound ID | R1 | R3 | R5 | Cancer Cell Line | IC50 (µM) | Reference |
| P1 | 2,4-Dichlorophenyl | Piperidinyl carboxamide | p-Iodophenyl | Various | - | [3] |
| P2 | Phenyl | Thiophene | Heteroaryl aldehyde | MCF7 (Breast) | 42.6 | [3] |
| P3 | Phenyl | Thiophene | Heteroaryl aldehyde | PACA2 (Pancreatic) | 27.6 | [3] |
| P4 | Phenyl | Phenyl | 4-Nitrophenyl | - | - | [4] |
| P5 | Phenyl | Phenyl | 2-Chloro-ethanone | - | - | [4] |
Comparative Analysis: Pyrazoles vs. Imidazoles in Oncology
Imidazole, a structural isomer of pyrazole, is another prominent heterocyclic scaffold in anticancer drug discovery.[5][6][7] Both scaffolds can participate in similar non-covalent interactions, yet their distinct electronic properties and hydrogen bonding patterns can lead to differences in target affinity and selectivity.
Table 2: Comparative Anticancer Activity of Pyrazole and Imidazole Derivatives
| Scaffold | Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole | 22 | Tubulin Polymerization Inhibitor | A549, HeLa, HepG2, MCF-7 | 0.15 - 0.33 | [5] |
| Imidazole | 21 | Tubulin Polymerization Inhibitor | A549 | 0.29 | [5] |
| Pyrazole | 47 | EGFR Inhibitor | A549 | 2.29 - 9.96 | [5] |
| Imidazole | 46, 48 | EGFR Inhibitor | MDA-MB-231 | 1.22, 2.29 | [5] |
The data suggests that both pyrazole and imidazole scaffolds can yield highly potent anticancer agents. The choice between them may depend on the specific target and the desired pharmacophoric features.
Experimental Protocol: Synthesis of a Potent Anticancer Pyrazole Derivative
The following is a representative protocol for the synthesis of a pyrazole-based compound with demonstrated anticancer activity. This self-validating protocol provides a clear path from starting materials to a biologically active molecule.
Synthesis of 5-(4-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole (Compound P4) [4]
-
Step 1: Synthesis of 3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one. To a solution of 4-nitrobenzaldehyde (0.01 mol) and acetophenone (0.01 mol) in ethanol (20 mL), add a catalytic amount of aqueous NaOH (40%). Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water. Filter the precipitated solid, wash with water, and recrystallize from ethanol to afford the chalcone intermediate.
-
Step 2: Cyclization to form the pyrazole. To a solution of the chalcone from Step 1 (0.005 mol) in ethanol (30 mL), add hydrazine hydrate (0.010 mol). Reflux the reaction mixture for 8 hours. After cooling, the solid product precipitates. Filter the solid, wash with cold ethanol, and recrystallize from ethanol to obtain the final pyrazole compound.
Workflow for Anticancer Activity Screening
Caption: Workflow for the synthesis and in vitro anticancer screening of pyrazole derivatives.
Pyrazoles in the Fight Against Microbial Infections
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have demonstrated significant potential as antibacterial and antifungal agents, often targeting essential microbial enzymes and cellular processes.[8]
Structure-Activity Relationship of Antimicrobial Pyrazoles
Key SAR insights for antimicrobial pyrazoles include:
-
Hybridization with other heterocycles: Clubbing the pyrazole ring with other antimicrobial pharmacophores, such as thiazole, can lead to synergistic effects and enhanced activity.[9]
-
Substitution pattern: The nature and position of substituents on the pyrazole and any appended rings are critical for determining the antimicrobial spectrum and potency. For instance, the presence of specific halogen or nitro groups can significantly enhance activity.
Table 3: Antimicrobial Activity of Representative Pyrazole Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 21a | S. aureus | 62.5-125 | [10] |
| 21a | C. albicans | 2.9-7.8 | [10] |
| 5c | K. pneumoniae | 6.25 | [8] |
| 12k | S. aureus | 4.0 | [11] |
Comparative Analysis: Pyrazoles vs. Thiazoles in Antimicrobial Drug Discovery
Thiazole is a well-established heterocyclic scaffold found in numerous antimicrobial drugs. Comparing the efficacy of pyrazole and thiazole derivatives provides valuable insights for rational drug design.
Table 4: Comparative Antimicrobial Activity of Pyrazole and Thiazole Derivatives
| Scaffold | Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Pyrazole | 12e | S. aureus | 4.8 | [11] |
| Thiazole | 37c | S. aureus | 46.9 | |
| Pyrazole-Thiazole Hybrid | A-H | Various bacteria | - |
The data suggests that while both scaffolds are effective, hybridization of pyrazole and thiazole can be a promising strategy to develop potent and broad-spectrum antimicrobial agents.
Experimental Protocol: Antimicrobial Susceptibility Testing
The following protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of pyrazole derivatives.
Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Logical Flow of Antimicrobial Evaluation
Caption: Logical workflow for the evaluation of the antimicrobial activity of pyrazole derivatives.
Pyrazoles as Potent Anti-Inflammatory Agents
Inflammation is a complex biological response implicated in numerous diseases. Pyrazole derivatives, most notably Celecoxib, have demonstrated significant anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12]
Structure-Activity Relationship of Anti-Inflammatory Pyrazoles
The anti-inflammatory activity of pyrazoles is highly dependent on their substitution pattern:
-
N1-Aryl Substitution: An aryl group at the N1 position is a common feature of potent COX-2 inhibitors.
-
C3 and C5 Substituents: The nature of the groups at these positions influences COX-2 selectivity and potency. For example, a trifluoromethyl group at C3 and a p-sulfonamidophenyl group at C5 are key features of Celecoxib.
-
Di-aryl Pyrazoles: 1,5-Diaryl- and 1,3-diarylpyrazole derivatives are prominent classes of anti-inflammatory agents.
Table 5: Anti-Inflammatory Activity of Representative Pyrazole Derivatives
| Compound ID | Target | IC50 (µM) | Reference |
| Celecoxib | COX-2 | 0.04 | [12] |
| 6b | COX-2 | - | [13] |
| 9b | COX-1/COX-2 | - | [13] |
| 302 | COX-2 | 0.26 | [14] |
Comparative Analysis: Pyrazoles vs. Oxadiazoles in Inflammation
Oxadiazole is another five-membered heterocycle that has been explored for its anti-inflammatory properties.[15] Comparing the two scaffolds can inform the design of novel anti-inflammatory drugs with improved efficacy and safety profiles.
Table 6: Comparative Anti-inflammatory Activity of Pyrazole and Oxadiazole Derivatives
| Scaffold | Compound ID | Target | Activity | Reference |
| Pyrazole | 305 | COX-2 | High | [14] |
| Oxadiazole | 19a, 21a, 23b, 28c, 32d | - | More potent than ibuprofen | [15] |
| Pyrazole | 306 | - | 92.59% inhibition | [14] |
| Oxadiazole | 2 | COX-2 | IC50 = 23.07 µM (DPPH) | [16] |
Both pyrazole and oxadiazole derivatives show promise as anti-inflammatory agents. The choice of scaffold may depend on the desired selectivity and overall ADMET properties.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of pyrazole derivatives against COX-1 and COX-2 enzymes.
Fluorometric COX-1/COX-2 Inhibition Assay
-
Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds.
-
Assay Procedure: In a 96-well plate, incubate the enzyme with the inhibitor for a specified time. Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the fluorescence of the product (e.g., using a fluorescent probe that reacts with prostaglandin G2).
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each compound against both COX-1 and COX-2.
Signaling Pathway of Inflammation and COX Inhibition
Caption: Simplified signaling pathway of inflammation and the inhibitory action of pyrazole derivatives on COX enzymes.
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a cornerstone of modern medicinal chemistry, offering a versatile platform for the development of novel therapeutics. This guide has provided a comparative analysis of the structure-activity relationships of pyrazole-based compounds in oncology, infectious diseases, and inflammation, supported by experimental data and protocols. The comparison with alternative heterocyclic scaffolds such as imidazoles, thiazoles, and oxadiazoles highlights the unique advantages and potential of each framework.
Future research in this area will likely focus on the development of multi-target pyrazole derivatives, the use of computational methods to guide rational design, and the exploration of novel synthetic methodologies to access diverse chemical space. By leveraging the insights provided in this guide, researchers can make more informed decisions in their quest to develop the next generation of safe and effective medicines.
References
- 1. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Allyl-1H-pyrazole
This document provides a detailed, safety-first protocol for the proper disposal of 1-Allyl-1H-pyrazole. As a specialized laboratory chemical, a comprehensive understanding of its potential hazards, based on its structural components, is essential for ensuring the safety of personnel and environmental compliance. This guide is built on established principles of chemical waste management and draws from safety data for structurally analogous compounds to provide a conservative and robust disposal framework.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers. The following procedures are therefore based on the known hazards of its constituent functional groups—the pyrazole ring and the allyl group—and general best practices for hazardous chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance tailored to your specific location and regulations.[1][2][3]
Hazard Profile Analysis: A Structurally-Informed Approach
To ensure safe handling, we must infer the potential hazards of this compound by examining its chemical structure. This proactive assessment is a cornerstone of laboratory safety.
-
The Pyrazole Moiety: Pyrazole and its derivatives are a class of heterocyclic compounds known for their wide range of pharmacological and biological activities.[4] While some derivatives have low toxicity, others are classified as skin and eye irritants.[5][6][7] Certain pyrazole-based compounds have also exhibited acute mammalian toxicity by inhibiting mitochondrial respiration.[8] Therefore, any novel pyrazole derivative should be handled with care.
-
The Allyl Group: The presence of an allyl group (prop-2-en-1-yl) is a significant indicator of potential hazards. Allyl alcohol, a related compound, is a highly flammable liquid that is toxic if swallowed, inhaled, or in contact with skin, and is very toxic to aquatic life.[9][10] The toxicity of allyl compounds is often attributed to their metabolic conversion to highly reactive aldehydes like acrolein, which can cause cellular damage.[11]
Quantitative Data and Safety Summary
The table below summarizes key information, combining data from public databases and inferred hazards from related compounds.
| Parameter | Data / Information | Source(s) |
| Chemical Name | This compound | [13] |
| Molecular Formula | C₆H₈N₂ | [13] |
| Molecular Weight | 108.14 g/mol | [13] |
| CAS Number | 35852-74-5 | [13] |
| Inferred Physical State | Liquid (based on similar, low MW compounds) | N/A |
| Inferred Hazards | Flammable/Combustible, Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritant, Environmental Hazard (Aquatic Toxicity) | [6][9][10][14] |
| Required PPE | Chemical Safety Goggles, Nitrile Gloves, Laboratory Coat, Use in a Chemical Fume Hood | [5][6][14] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids | [10][12] |
Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for safely managing this compound waste from the point of generation to its final disposal.
Step 1: Personal Protective Equipment (PPE) and Immediate Handling
Before handling the chemical, whether in pure form or in solution, ensure you are wearing appropriate PPE. All operations involving this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[2]
Step 2: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous chemical reactions in waste containers.
-
Solid Waste: Collect any materials contaminated with this compound, such as pipette tips, weighing papers, or gloves, in a designated solid chemical waste container.[1] This container must be separate from regular trash.
-
Liquid Waste: All solutions containing this compound must be collected in a dedicated liquid hazardous waste container.[1]
-
Crucial Segregation: Do not mix this waste stream with incompatible materials. For instance, avoid mixing with strong oxidizing agents. If the compound is dissolved in a halogenated solvent, it should be collected in a "Halogenated Organic Waste" container; if in a non-halogenated solvent, use a "Non-Halogenated Organic Waste" container. Consult your EHS guidelines for specific waste streams.[15]
-
Step 3: Container Selection and Labeling
The integrity and labeling of waste containers are fundamental for safety and regulatory compliance.[1]
-
Container Requirements:
-
Use containers made of chemically compatible materials, such as high-density polyethylene (HDPE) or borosilicate glass.[1]
-
Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[15]
-
Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.[1]
-
-
Labeling:
Step 4: Temporary Storage Pending Disposal
Proper interim storage is essential for maintaining a safe laboratory environment.
-
Store sealed and labeled waste containers in a designated, well-ventilated hazardous waste accumulation area within your laboratory.[1]
-
This area should be cool, dry, and provide secondary containment to capture any potential leaks.
-
Ensure incompatible waste containers are physically segregated.[1]
Step 5: Arranging for Professional Disposal
The final disposal of laboratory chemical waste must be handled by qualified professionals.
-
Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a waste pickup.[1][2]
-
Provide them with a detailed inventory of the waste, including chemical names and quantities.
-
Follow their specific instructions for preparing the waste for transport. The ultimate disposal method for compounds like this is typically high-temperature incineration by a licensed waste management facility.[3]
Emergency Procedures: Spill Response
In the event of a spill, immediately alert personnel in the area and follow your laboratory's established spill response procedure.
-
Evacuate non-essential personnel from the immediate area.
-
If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels to absorb large spills.[10]
-
Collect the absorbent material using non-sparking tools and place it into a sealable, properly labeled container for disposal as hazardous waste.[2]
-
Ventilate the area and decontaminate the spill surface according to your lab's protocol.
-
Report the incident to your supervisor and EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. research.monash.edu [research.monash.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. nj.gov [nj.gov]
- 11. Mechanism of allyl alcohol toxicity and protective effects of low-molecular-weight thiols studied with isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. 1-(prop-2-en-1-yl)-1H-pyrazole | C6H8N2 | CID 3489293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Allyl-1H-pyrazole
Essential Hazard Assessment: Understanding the "Why"
To select the appropriate Personal Protective Equipment (PPE), we must first understand the causality behind the potential hazards of 1-Allyl-1H-pyrazole. Its structure combines two moieties with distinct toxicological profiles.
-
The Pyrazole Moiety: The pyrazole ring is a common feature in many pharmacologically active compounds. Safety data for various pyrazole derivatives consistently indicate a risk of causing skin irritation, serious eye irritation, and respiratory tract irritation upon exposure.[4][5] Therefore, we must assume this compound is, at a minimum, a moderate irritant.
-
The Allyl Moiety: The presence of the allyl group (C₃H₅) introduces more severe potential hazards. Structurally related compounds like allyl chloride and allyl alcohol are highly flammable and exhibit significant toxicity.[6][7] Hazards associated with allyl compounds include:
-
Flammability: Allyl compounds are often volatile and highly flammable, with low flash points.[8][9] Their vapors can form explosive mixtures with air.
-
Systemic Toxicity: Chronic exposure to certain allyl compounds has been linked to damage to the liver and kidneys.[8][10]
-
Carcinogenicity: The U.S. Environmental Protection Agency (EPA) has classified allyl chloride, a related organochlorine compound, as a possible human carcinogen.[8]
-
Given this composite profile, this compound must be handled as a flammable liquid that is also a skin, eye, and respiratory irritant with the potential for significant systemic toxicity upon repeated or high-level exposure.
Core PPE Requirements for this compound
The level of PPE required is dictated by the scale and nature of the procedure. The following table summarizes the minimum PPE ensemble for handling this compound.
| Task / Scale | Engineering Control | Gloves | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Ventilated Chemical Storage Cabinet | Nitrile Gloves (Single Pair) | Safety Glasses | Flame-Resistant (FR) Lab Coat | Not Required |
| Small-Scale Transfers (<10 mL) | Certified Chemical Fume Hood | Double Nitrile Gloves | Chemical Safety Goggles | FR Lab Coat | Not Required (with Fume Hood) |
| Medium-Scale Operations (10 mL - 100 mL) | Certified Chemical Fume Hood | Double Nitrile Gloves | Chemical Safety Goggles & Face Shield | FR Lab Coat & Chemical-Resistant Apron | Not Required (with Fume Hood) |
| Large-Scale Operations (>100 mL) or Spill Cleanup | Certified Chemical Fume Hood | Heavy-Duty Nitrile or Neoprene Gloves (over inner Nitrile) | Chemical Safety Goggles & Face Shield | Chemical-Resistant Suit or FR Coveralls | Air-Purifying Respirator with Organic Vapor Cartridges may be necessary. |
In-Depth PPE Specifications & Rationale
Merely listing PPE is insufficient. Understanding the specific material and design choices is critical for ensuring a self-validating safety system.
Engineering Controls: The First Line of Defense
All manipulations of this compound that could generate aerosols or vapors must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains flammable vapors and protects the user from inhalation exposure.
Hand Protection: Preventing Dermal Absorption
Since specific glove permeation data is unavailable, a robust, multi-layered approach is necessary.
-
Rationale: Permeation is the process where a chemical passes through glove material on a molecular level, often without visible signs of degradation.[11] Using two pairs of gloves (double-gloving) provides a critical safety buffer.
-
Protocol:
-
Inner Glove: A standard nitrile examination glove. This provides a clean base layer.
-
Outer Glove: A second, thicker (e.g., 8 mil) nitrile glove. Nitrile gloves offer good protection against a range of chemicals, including alcohols, acids, and caustics, but may offer limited resistance to certain solvents.[12]
-
-
Inspection is Mandatory: Before every use, gloves must be inspected for tears, pinholes, or signs of degradation.[12] Contaminated gloves must be removed immediately using a technique that avoids touching the outer surface, and disposed of as hazardous waste.
Eye and Face Protection: Shielding from Splashes and Vapors
-
Rationale: this compound is presumed to be a serious eye irritant.[4] Vapors from flammable liquids can also cause eye irritation.[6]
-
Minimum Requirement: ANSI Z87.1-rated chemical safety goggles are mandatory for all work. They provide a 360-degree seal around the eyes to protect from splashes and vapors.
-
Enhanced Protection: For medium-scale work or any task with a higher splash potential, a full-face shield must be worn over the safety goggles. The face shield protects the entire face from direct contact.
Body Protection: Preventing Skin Contact and Fire Risk
-
Rationale: The dual risks of flammability and skin irritation demand specific protective clothing.
-
Standard Use: A flame-resistant (FR) lab coat is the minimum requirement.
-
Enhanced Protection: For tasks involving larger volumes (>10 mL), a chemical-resistant apron worn over the FR lab coat provides an additional barrier against spills.
Procedural Guidance: Donning and Doffing PPE
The sequence of putting on and taking off PPE is as critical as its selection to prevent cross-contamination.
Experimental Protocol: Step-by-Step PPE Application (Donning)
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Inner Gloves: Don the first, inner pair of nitrile gloves.
-
Body Protection: Don the FR lab coat. If required, add the chemical-resistant apron.
-
Eye/Face Protection: Don chemical safety goggles, ensuring a snug fit. If required, add the face shield.
-
Outer Gloves: Don the second, outer pair of nitrile gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.
Experimental Protocol: Step-by-Step PPE Removal (Doffing)
This process is designed to contain contamination.
-
Outer Gloves: Remove the most contaminated item first. Using one gloved hand, grasp the palm of the other and peel the glove off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out and enclosing the first glove. Dispose of immediately in a designated hazardous waste container.
-
Body Protection: Remove the apron (if used), followed by the lab coat, without touching the exterior. Fold it so the contaminated surface is inward.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Eye/Face Protection: Remove the face shield (if used), followed by the goggles, by handling the strap.
-
Inner Gloves: Remove the final pair of inner gloves following the same procedure as in step 1.
-
Final Hand Hygiene: Wash hands again thoroughly with soap and water.
Operational and Disposal Plan
Spill Management
In the event of a spill:
-
Alert personnel and evacuate the immediate area.
-
If the spill is significant, activate the fire alarm.
-
Don the appropriate level of PPE as outlined in the table for "Spill Cleanup."
-
Contain the spill using a spill kit with absorbent materials suitable for flammable organic liquids.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
Disposal of Contaminated PPE
All disposable PPE that has come into contact with this compound is considered hazardous waste.
-
Solid Waste: Collect all used gloves, aprons, and absorbent materials in a clearly labeled, sealed container designated for solid chemical waste.
-
Final Disposal: All waste must be disposed of through a licensed professional waste disposal service. Do not mix this waste with other incompatible waste streams.
Visualization: PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: Decision tree for selecting the correct level of PPE.
References
- 1. This compound | 35852-74-5 [sigmaaldrich.com]
- 2. 1pchem.com [1pchem.com]
- 3. 35852-74-5|this compound|BLD Pharm [bldpharm.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. A Detail Guide on Allyl Chloride Hazard and Safety [cloudsds.com]
- 8. Everything You Should Know About Allyl Chloride | CloudSD [cloudsds.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Allyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cdn.mscdirect.com [cdn.mscdirect.com]
- 12. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
